Linetastine

Catalog No.
S1481853
CAS No.
110501-66-1
M.F
C35H40N2O6
M. Wt
584.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Linetastine

CAS Number

110501-66-1

Product Name

Linetastine

IUPAC Name

[4-[(1E,3E)-5-[2-(4-benzhydryloxypiperidin-1-yl)ethylamino]-5-oxopenta-1,3-dienyl]-2-methoxyphenyl] ethyl carbonate

Molecular Formula

C35H40N2O6

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C35H40N2O6/c1-3-41-35(39)43-31-19-18-27(26-32(31)40-2)12-10-11-17-33(38)36-22-25-37-23-20-30(21-24-37)42-34(28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-19,26,30,34H,3,20-25H2,1-2H3,(H,36,38)/b12-10+,17-11+

InChI Key

LUOUCHOLMUUZBO-SVSXJNCISA-N

SMILES

CCOC(=O)OC1=C(C=C(C=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC

Synonyms

1-((5'-(3''-methoxy-4''-ethoxycarbonyloxyphenyl)-2',4'-pentadienoyl)aminoethyl)-4-diphenylmethoxypiperidine, TMK 688, TMK-688

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1)C=CC=CC(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC

Isomeric SMILES

CCOC(=O)OC1=C(C=C(C=C1)/C=C/C=C/C(=O)NCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)OC

The exact mass of the compound Linetastine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Molecular Profile and Pharmacological Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and pharmacological characteristics of linetastine.

Property Description
CAS Number 159776-68-8 [1]
Alternative Names TMK-688, TMK688, TMK 688, Linazolast, YM 257 [1] [2]
Molecular Formula C₃₅H₄₀N₂O₆ [1]
Molecular Weight 584.7 g/mol [1]
Mechanism of Action Dual 5-Lipoxygenase (5-LOX) inhibitor and histamine receptor antagonist [1] [3]
Primary Indications (Research) Asthma, Atherosclerosis, Peptic Ulcers [1]

This compound exerts its effects through a dual mechanism, simultaneously inhibiting the production of pro-inflammatory leukotrienes and blocking the action of histamine [3]. Its active metabolite, TMK777, contributes significantly to its pharmacological activity [3].

Linetastine_Mechanism This compound Dual Mechanism of Action cluster_pathway1 5-Lipoxygenase Pathway cluster_pathway2 Histamine Pathway This compound This compound Arachidonic_Acid Arachidonic_Acid This compound->Arachidonic_Acid Inhibits Histamine_Receptor Histamine_Receptor This compound->Histamine_Receptor Blocks Leukotrienes Leukotrienes Arachidonic_Acid->Leukotrienes 5-LOX Inflammation Inflammation Leukotrienes->Inflammation Histamine Histamine Histamine->Histamine_Receptor Bronchoconstriction Bronchoconstriction Histamine_Receptor->Bronchoconstriction Activates Inflammation->Bronchoconstriction

This compound inhibits leukotriene production and blocks histamine receptors to prevent bronchoconstriction.

Key Experimental Data and Protocols

The efficacy of this compound has been demonstrated through in vitro and in vivo studies. Key quantitative data from these experiments are summarized below.

Assay Type Experimental Model Key Result Citation
In Vitro Calcium ionophore-stimulated human leukocytes IC₅₀ for LTB₄ inhibition: 1.2 x 10⁻⁷ mol/L; IC₅₀ for LTC₄ inhibition: 1.5 x 10⁻⁷ mol/L [3] Arzneimittelforschung. 1996
In Vivo Actively sensitized guinea pigs (late asthmatic response) Inhibition of LTB₄/LTC₄ increase in lungs at 1-10 mg/kg p.o.; duration >16 hours [3] Arzneimittelforschung. 1996
In Vivo Guinea pigs (histamine-induced bronchoconstriction) Dose-dependent inhibition at 1-10 mg/kg p.o.; duration >24 hours [3] Arzneimittelforschung. 1996
Ex Vivo Isolated guinea-pig trachea Non-competitive antagonism of histamine-induced contraction; pD₂ = 7.28 [3] Arzneimittelforschung. 1996
Detailed Experimental Methodologies

1. In Vitro 5-LOX Inhibition Assay in Human Leukocytes

  • Cell Preparation: Isolate human peripheral leukocytes using density gradient centrifugation [3].
  • Stimulation and Inhibition: Pre-incubate cells with this compound, its active metabolite TMK777, or a comparator drug (e.g., azelastine). Stimulate leukotriene synthesis by adding calcium ionophore (e.g., A23187) [3].
  • Measurement: Quantify leukotriene B₄ (LTB₄) and leukotriene C₄ (LTC₄) in the supernatant using specific radioimmunoassays (RIA) or enzyme immunoassays. Calculate IC₅₀ values from concentration-response curves [3].

2. In Vivo Model of Late Asthmatic Response in Guinea Pigs

  • Sensitization: Actively sensitize guinea pigs with ovalbumin [3].
  • Antigen Challenge & Dosing: Expose sensitized animals to ovalbumin aerosol to induce a late asthmatic response. Administer this compound (1-10 mg/kg) orally at a predetermined time before challenge [3].
  • Sample Collection & Analysis: Collect bronchoalveolar lavage (BAL) fluid or lung tissue homogenates at the peak of the late response. Measure LTB₄ and LTC₄ levels via immunoassay to assess the inhibitory effect of the drug [3].

Experimental_Workflow In Vivo Efficacy Study Workflow Start Start Sensitize Sensitize animals (e.g., with ovalbumin) Start->Sensitize End End Administer Administer compound (Oral gavage, pre-challenge) Sensitize->Administer Challenge Antigen challenge (Ovalbumin aerosol) Administer->Challenge Collect Collect samples (BAL fluid, Lung tissue) Challenge->Collect Analyze Analyze mediators (EIA/RIA for LTB4, LTC4) Collect->Analyze Analyze->End

General workflow for in vivo efficacy studies in sensitized animal models.

Development Status and Rationale for Discontinuation

According to pharmaceutical databases, this compound has been discontinued from clinical development for all its investigated indications, which included asthma, allergic rhinitis, atherosclerosis, peptic ulcer, skin cancer, and thrombosis [2]. The specific reasons for its discontinuation are not detailed in the available search results. It was originally developed by Terumo and Yamanouchi [2].

Research Implications

Despite its discontinuation, this compound remains a chemically well-characterized compound [1] and a relevant example of a dual-mechanism approach in pharmacology. Its design to concurrently target two key inflammatory pathways highlights a strategic therapeutic rationale for complex diseases like asthma.

References

Chemical Structure and Properties

Author: Smolecule Technical Support Team. Date: February 2026

Linetastine (TMK-688) is a synthetic organic compound with the following definitive chemical characteristics [1] [2]:

Property Description
Systematic Name (2E,4E)-N-[2-[4-(Diphenylmethoxy)-1-piperidinyl]ethyl]-5-[3-methoxy-4-[(ethoxycarbonyl)oxy]phenyl]-2,4-pentadienamide [1]
Molecular Formula C₃₅H₄₀N₂O₆ [1] [2]
Molecular Weight 584.7 g/mol [1] [2]
CAS Registry Numbers 159776-68-8 (commonly cited); 110501-66-1 (also listed) [1] [2]
SMILES Notation C(OC1CCN(CCNC(/C=C/C=C/C2=CC(OC)=C(OC(OCC)=O)C=C2)=O)CC1)(C3=CC=CC=C3)C4=CC=CC=C4 [2]

Biological Activity and Pharmacological Profile

This compound possesses a dual mechanism of action, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine receptor antagonist [2] [3]. This combination underlies its experimental use in studying conditions like asthma, atherosclerosis, and peptic ulcers [2].

The table below summarizes key experimental findings from an animal model of allergic rhinitis in passively sensitized guinea pigs [3]:

Experimental Finding Details / Outcome
Primary Model Allergic nasal obstruction & exudative responses in sensitized guinea pigs [3]
Efficacy Orally administered TMK-688 inhibited antigen-induced nasal obstruction at 1 and 3.2 mg/kg [3].
Key Mechanism Suppressed intranasal release of leukotrienes (LTB₄, LTC₄); nasal obstruction was primarily mediated by leukotrienes, not histamine [3].
Dual Action Evidence Inhibited brilliant blue dye leakage (exudation), an effect achieved by FPL-55712 (LT antagonist) and pyrilamine (H1 antagonist) but not by ketotifen [3].
Conclusion Superior to pure antihistamines for allergic rhinitis in this model due to its dual action [3].

Another study confirmed that its cyclooxygenase inhibitory activity and antihistamine activity are not essential for its anti-inflammatory action, highlighting the critical role of 5-LOX inhibition [4].

Experimental Workflow and Mechanism

The following diagram illustrates the experimental workflow and key mechanistic insights for TMK-688, derived from the guinea pig model of allergic rhinitis [3]:

G Start Start: Passively Sensitized Guinea Pig Model A1 Antigen Challenge Start->A1 A2 Measure: Intranasal Resistance A1->A2 A3 Measure: Nasal Lavage Fluid A1->A3 A5 Measure: Brilliant Blue Dye Leakage A1->A5 A4 Analyze Mediators: LTC4, LTB4, Histamine A3->A4 B1 Administer TMK-688 (Oral) B2 Primary Outcome: Inhibition of Nasal Obstruction B1->B2 1-3.2 mg/kg B3 Key Finding: Suppression of Leukotriene Release B1->B3 3.2 mg/kg B4 Key Finding: Inhibition of Vascular Leakage B1->B4 B5 Conclusion: Dual 5-LOX Inhibition and Histamine Antagonism B2->B5 Mechanism B3->B5 Mechanism B4->B5 Mechanism

This diagram outlines the key experimental steps and how the results point to TMK-688's dual mechanism of action.

Research Compound Status

It is important to note that this compound appears to be a research compound. One source mentions it is a "custom-made product" for scientific use, and its sale may be restricted due to patent laws [1] [2].

References

linetastine 5-lipoxygenase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Core Activities

Table 1: Basic Profile of Linetastine

Attribute Specification
CAS Number 159776-68-8 (also referenced under 110501-66-1 for parent compound) [1] [2]
Alternative Names TMK-688, TMK688, TMK 688 [2]
Molecular Formula C₃₅H₄₀N₂O₆ [2]
Molecular Weight 584.7 g/mol [2]
Primary Bioactivity 5-Lipoxygenase (5-LOX) inhibitor and histamine antagonist [1] [2]
Research Applications Studies in asthma, atherosclerosis, and peptic ulcers [2]

Table 2: Key Pharmacological Activities

Activity Measured Outcome / Mechanism
5-LOX Enzyme Inhibition Inhibits production of Leukotriene B₄ (LTB₄) and Leukotriene C₄ (LTC₄) from calcium ionophore-stimulated human leukocytes [1].
Antihistamine Activity Non-competitively inhibits histamine-induced contraction of isolated guinea-pig trachea; inhibits histamine-induced bronchoconstriction in vivo [1].
In Vivo Efficacy Oral administration inhibits leukotriene production in lungs during late asthmatic responses in sensitized guinea pigs [1].
Duration of Action Effects on leukotriene production and bronchoconstriction last more than 16 and 24 hours, respectively [1].
Tachyphylaxis No development of tolerance; repeated daily administration for 7 days showed consistent efficacy [1].

Quantitative Pharmacological Data

Table 3: In Vitro Potency Data (IC₅₀ values)

Compound LTB₄ Inhibition (IC₅₀) LTC₄ Inhibition (IC₅₀)
This compound 1.2 x 10⁻⁷ mol/L 1.5 x 10⁻⁷ mol/L
Active Metabolite (TMK777) 8.6 x 10⁻⁸ mol/L 7.1 x 10⁻⁸ mol/L
Azelastine (Reference Drug) >1 x 10⁻⁵ mol/L >1 x 10⁻⁵ mol/L

Source: [1]. Data shows this compound and its metabolite are significantly more potent than Azelastine in inhibiting leukotriene production.

Table 4: In Vivo Efficacy in Sensitized Guinea Pigs

Assay This compound Dose (p.o.) Effect
Inhibition of Lung LTB₄/C₄ Increase 1-10 mg/kg Significant inhibition during late asthmatic response [1].
Duration of Action (LT Inhibition) 3.2 mg/kg Effect lasted >16 hours [1].
Inhibition of Histamine-induced Bronchoconstriction 1-10 mg/kg Dose-dependent inhibition [1].
Duration of Action (Histamine) 3.2 mg/kg Effect lasted >24 hours [1].

Experimental Protocols for 5-LOX Research

For researchers investigating 5-LOX inhibition, here are key methodologies based on the search results.

1. Cell-Free 5-LOX Inhibition Assay This spectrophotometric protocol measures direct enzyme inhibition [3].

  • Enzyme Preparation: Prepare a 5-LOX enzyme solution at 10,000 U/mL [3].
  • Substrate: Linoleic acid solution at 80 mM [3].
  • Buffer: 50 mM phosphate buffer, pH 6.3 [3].
  • Procedure: Mix equivalent volumes of enzyme, substrate, and test compound in buffer. Incubate the reaction mixture [3].
  • Measurement: Measure enzyme activity at 234 nm using a double-beam spectrophotometer. The increase in absorbance indicates product formation [3].
  • Calculation: Percentage inhibition is determined by comparing the absorbance of the test compound to a negative control. Zileuton is a common positive control [3].

2. Cellular Leukotriene Production Assay This method uses immune cells to study inhibition in a more complex system [1].

  • Cell Source: Human leukocytes (can be substituted with cell lines like HEK293 or primary immune cells expressing 5-LOX) [1] [4].
  • Stimulation: Stimulate cells with calcium ionophore (e.g., A23187) to activate 5-LOX and trigger the endogenous synthesis of leukotrienes [1].
  • Inhibition: Pre-incubate cells with the test inhibitor (e.g., this compound) before stimulation [1].
  • Measurement: Quantify the production of specific leukotrienes (LTB₄ and LTC₄) in the supernatant using techniques like ELISA or liquid chromatography-mass spectrometry (LC-MS) [1].

The 5-LOX Pathway and Inhibitor Mechanisms

The following diagram illustrates the 5-LOX pathway and the different mechanisms of inhibition.

architecture 5-LOX Pathway and Inhibition cluster_nuclear_membrane Nuclear Membrane AA Arachidonic Acid (AA) LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 Substrate FLAP 5-LOX-Activating Protein (FLAP) FLAP->LOX5 Activates LTA4 Leukotriene A4 (LTA4) LOX5->LTA4 Conversion LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 Inflammation Pro-inflammatory Effects LTB4->Inflammation LTC4->Inflammation RedoxInhib Redox Inhibitor (e.g., NDGA) RedoxInhib->LOX5 Binds active site AlloInhib Allosteric Inhibitor (e.g., AKBA) AlloInhib->LOX5 Binds allosteric site

This diagram shows the 5-LOX pathway located at the nuclear membrane. The enzyme 5-LOX, often with the assistance of FLAP, converts Arachidonic Acid (AA) into Leukotriene A4 (LTA4), which is further metabolized into the pro-inflammatory mediators LTB4 and LTC4 [4]. Inhibitors can block this process through different mechanisms, such as binding directly to the active site (redox-type) or an allosteric site, which induces structural changes from a distance [4].

Research Context and Strategic Implications

  • Dual-Action Advantage: this compound's ability to concurrently inhibit leukotriene production and block histamine receptors at similar dose ranges is notable [1]. This dual action on two key inflammatory pathways may be advantageous in complex diseases like asthma.
  • Therapeutic Potential Beyond Asthma: While much research focuses on asthma, 5-LOX and its inflammatory products are implicated in other conditions. The role of 5-LOX in neuroinflammation linked to Parkinson's disease is an active area of investigation [5]. Furthermore, the simultaneous inhibition of 5-LOX and cyclooxygenase-2 (COX-2) has shown promise in preclinical models for managing colon cancer progression [6].

References

Technical Profile of Temelastine (SK&F 93944)

Author: Smolecule Technical Support Team. Date: February 2026

Temelastine was identified as a potent, selective, and competitive histamine H1-receptor antagonist. A key characteristic was its reported inability to penetrate the central nervous system, classifying it as a non-sedating antihistamine [1].

The tables below summarize the core quantitative data from preclinical and clinical studies.

Table 1: In Vitro and In Vivo (Preclinical) Pharmacological Data

Assay/Model Finding/Result Comparative Agent
Isolated Guinea Pig Trachea (Histamine-induced contraction) Concentration-dependent inhibition (10⁻⁹ - 10⁻⁷ M); pKB = 9.5 [2] Mepyramine (pKB = 8.5) [2]
Isolated Guinea Pig Trachea (Antigen-induced contraction) Significant depression of the rapid initial phase of contraction [2] ---
Anesthetized Dogs (Histamine-induced bronchoconstriction) Selective inhibition at doses as low as 30 µg/kg, i.v. [2] Terfenadine (less selective) [2]
Anesthetized Dogs (Antigen-induced bronchospasm) Pretreatment with aerosol (1%) significantly inhibited bronchospasm [2] Mepyramine [2]

Table 2: Clinical Pharmacodynamics and Pharmacokinetics in Humans

Parameter Finding/Result Comparative Agent
Effect (Inhibition of cutaneous histamine wheal) Dose-dependent reduction; maximal at 2 hours, present at 8 hours [1] Chlorpheniramine [1]
Efficacy (100 mg single dose) 64%, 49%, 56%, and 51% reduction in wheal area at 8, 12, 16, and 20 hrs, respectively [1] ---
Plasma Concentration (100 mg single dose) 4.04, 2.77, 1.88, and 1.44 µmol/L at 8, 12, 16, and 20 hrs, respectively [1] ---
Proposed Dosing Daily or twice-daily dosing with 100 mg suggested to be adequate [1] ---

Detailed Experimental Protocols

The search results provide details on several key experimental methodologies used to characterize Temelastine.

Protocol: In Vitro Histamine Receptor Antagonism (Guinea Pig Trachea)

This protocol assessed the potency and mechanism of action [2].

  • Tissue Preparation: Guinea pig trachea is isolated and suspended in an organ bath containing oxygenated physiological solution.
  • Contraction Induction: Cumulative concentrations of histamine are added to the bath to induce contractions and establish a control concentration-response curve.
  • Antagonist Testing: The tissue is incubated with varying concentrations of Temelastine (e.g., 10⁻⁹ M to 10⁻⁷ M) for a set period.
  • Challenge Repeat: The histamine concentration-response curve is re-established in the presence of the antagonist.
  • Data Analysis: The rightward shift of the histamine curve is analyzed to calculate the antagonist's affinity, expressed as pKB (e.g., 9.5 for Temelastine).
Protocol: In Vivo Antigen-Induced Bronchoconstriction (Allergic Dog Model)

This model evaluated efficacy against allergen-provoked responses [2].

  • Animal Model: Anesthetized mongrel dogs with a native allergy to Ascaris suum antigen.
  • Antigen Challenge: Increasing aerosol concentrations of the antigen are administered to induce bronchospasm, measured as an increase in pulmonary airflow resistance.
  • Drug Intervention: Animals are pretreated with an aerosolized formulation of Temelastine (1% solution; 50 tidal breaths) prior to the antigen challenge.
  • Outcome Measurement: The magnitude of bronchospasm (increase in resistance) in drug-treated animals is compared to control groups to determine the percent inhibition.
Protocol: Clinical Skin Wheal Test (Human Pharmacodynamics)

This study quantified the time-course and dose-response of H1-blockade in humans [1].

  • Study Design: Randomized, double-blind, controlled trial.
  • Procedure: Cutaneous histamine wheals are induced in subjects (e.g., via puncture test) before and at scheduled intervals after oral administration of Temelastine (50, 100, 200 mg) or a control (e.g., chlorpheniramine 4 mg).
  • Measurement: The area of the wheal reaction is measured planimetrically.
  • Data Analysis: The percentage reduction in wheal area relative to baseline is calculated for each dose and time point to determine onset, magnitude, and duration of action.

Mechanism of Action and Signaling

As a competitive H1-receptor antagonist, Temelastine works by blocking the histamine signaling pathway. The diagram below illustrates this mechanism and the experimental workflow for its characterization.

G cluster_pathway H1 Receptor Antagonism Pathway cluster_assays Key Experimental Assays Histamine Histamine Histapse1 Histamine->Histapse1 H1_Receptor H1_Receptor IntracellularSignaling Intracellular Signaling (Gq/11, IP3, DAG, Ca²⁺) H1_Receptor->IntracellularSignaling PhysiologicalEffects Physiological Effects (Bronchoconstriction, Vasodilation, Wheal & Flare) IntracellularSignaling->PhysiologicalEffects Temelastine Temelastine Histapse2 Temelastine->Histapse2  Antagonizes Histapse1->H1_Receptor Histapse2->H1_Receptor GP_Trachea In Vitro: Guinea Pig Trachea Contraction Mechanism & Potency GP_Trachea->Mechanism & Potency  Provides Allergic_Dog In Vivo: Allergic Dog Bronchoconstriction Efficacy vs. Antigen Allergic_Dog->Efficacy vs. Antigen  Demonstrates Skin_Wheal Clinical: Human Skin Wheal Inhibition Clinical H1-Blockade Skin_Wheal->Clinical H1-Blockade  Quantifies Mechanism & Potency->Temelastine Efficacy vs. Antigen->Temelastine Clinical H1-Blockade->Temelastine

This diagram shows how Temelastine blocks the H1 receptor to prevent histamine-induced effects, which were validated through specific experimental assays [2] [1] [3].

Guidance for Further Research

The search results indicate that Temelastine was an investigational compound in the 1980s, and its current development status is unclear. To proceed:

  • Verify Current Status: Check current regulatory and clinical trial databases (e.g., ClinicalTrials.gov, EMA, FDA) using "Temelastine" and "SK&F 93944" as keywords.
  • Investigate Discontinuation: The absence of recent literature suggests development may have been halted. Searching for patent filings or internal company reports from GlaxoSmithKline (the successor to Smith, Kline & French) may provide reasons.
  • Explore Related Compounds: Research on Temelastine may have contributed to the development of later non-sedating antihistamines like loratadine or cetirizine [4].

References

Framework for Profiling a Developmental Compound

Author: Smolecule Technical Support Team. Date: February 2026

For any investigational compound, the core information can be structured into several key areas. The table below outlines these components, which are essential for a technical guide or whitepaper.

Information Category Description & Purpose Examples from Search Results
Mechanism of Action (MoA) Identifies the specific molecular target and biological pathway the compound modulates [1]. A drug in development inhibits histone deacetylase 6 (HDAC6) to target cancer and neurological disorders [2].
Research & Development Status Tracks the compound's stage in the clinical development pipeline (e.g., Phase I, II, III) [3]. A novel CAR therapy for solid tumors is in pre-clinical stages, with researchers seeking industry partners for co-development [4].
Key Applications & Indications Defines the diseases or conditions the compound is being developed to treat. Therapies in development target specific conditions like non-alcoholic steatohepatitis (NASH) and drug-resistant epilepsy [4].
Experimental Data & Protocols Includes quantitative results (IC50, efficacy in models) and detailed methods for key experiments (e.g., cell-based assays, animal models). A small molecule inhibitor for cytokine storms showed 100% survival in preclinical models when combined with an antiviral [4].
Signaling Pathways Diagrams the biochemical pathway of the target to visualize the compound's site of action and potential downstream effects. Research into inflammatory diseases focuses on blocking the RAGE receptor signaling pathway [4].

Example: Documenting a Mechanism of Action

Since the MoA is foundational, creating a clear diagram of the targeted signaling pathway is a critical part of a technical guide. The following is a generic example based on common pathways described in the search results [5] [1].

G ExtracellularSignal Extracellular Signal (Ligand) Receptor Specific Receptor ExtracellularSignal->Receptor Binds CellMembrane Cell Membrane AdaptorProtein Adaptor Protein Receptor->AdaptorProtein Recruits KinaseCascade Kinase Cascade (e.g., MAPK/ERK, PI3K/AKT) AdaptorProtein->KinaseCascade Activates TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor Phosphorylates CellularResponse Cellular Response (e.g., Proliferation, Survival) TranscriptionFactor->CellularResponse Induces

Generic signaling pathway initiated by an extracellular ligand, common in cancer and inflammatory diseases [5] [1].

Strategies to Locate Specific Compound Information

If you need to continue your search for "linetastine," here are some focused strategies:

  • Verify the Name: Double-check the spelling of "this compound." Consider similar-sounding names or standard International Nonproprietary Name (INN) stems (e.g., "-tinib" for kinase inhibitors, "-mab" for monoclonal antibodies).
  • Search Professional Databases: Query specialized databases like PubMed, ClinicalTrials.gov, Google Patents, and the pipeline trackers of major pharmaceutical companies (e.g., Lilly) [3].
  • Broaden Your Search: If the compound name yields no results, try searching for its suspected molecular target (e.g., a specific kinase, receptor) or the disease area you are interested in. The innovations listed in the search results [4] can give you ideas about current active research areas.

References

linetastine discovery and development

Author: Smolecule Technical Support Team. Date: February 2026

Linetastine Technical Profile

The table below summarizes the key information available on this compound. Please note that its development was discontinued over 15 years ago, which limits the availability of recent or detailed data [1].

Profile Aspect Technical Details
Alternative Names Linazolast; TMK 688; YM 257 [1]
Originator/Developer Terumo; Yamanouchi [1]
CAS Registry Number 159776-68-8 [2]
Molecular Formula C35H40N2O6 [2]
Molecular Weight 584.7 g/mol [2]
Mechanism of Action 5-Lipoxygenase (5-LOX) inhibitor; also antagonizes histamine effects [1] [2]
Primary Pharmacological Effect Inhibits leukotriene production [2]
Therapeutic Area Antiasthmatics [1]
Highest Development Phase Discontinued (for Allergic rhinitis; Asthma; Atherosclerosis; Peptic ulcer; Skin cancer; Thrombosis) [1]
Latest Information Update 22 November 2007 [1]

Experimental Research and Key Findings

Published research indicates that this compound was investigated for its ability to inhibit leukotriene B4 (LTB4), a key inflammatory mediator [3]. One 1996 study specifically explored the ability of this compound (TMK688) to inhibit LTB4 synthesis, which is consistent with its documented mechanism as a 5-lipoxygenase inhibitor [3].

The following diagram illustrates the proposed signaling pathway through which this compound exerts its anti-inflammatory effects, based on its known mechanism of action.

G cluster_0 5-LOX Pathway InflammatoryStimulus Inflammatory Stimulus ArachidonicAcid Arachidonic Acid InflammatoryStimulus->ArachidonicAcid  Activates CellMembrane Cell Membrane enzyme5LOX Enzyme: 5-Lipoxygenase (5-LOX) ArachidonicAcid->enzyme5LOX LTB4 Leukotriene B4 (LTB4) enzyme5LOX->LTB4 Inflammation Inflammatory Response (e.g., in Asthma) LTB4->Inflammation This compound This compound (TMK-688) This compound->enzyme5LOX  Inhibits HistamineReceptor Histamine H1 Receptor This compound->HistamineReceptor  Antagonizes HistamineReceptor->Inflammation  Mediates Histamine Histamine Histamine->HistamineReceptor

This compound inhibits the 5-LOX enzyme and histamine receptors to block inflammation.

Information Limitations and Further Research

The most significant challenge in creating a detailed guide is the discontinued status of this compound. The most recent definitive update on its status is from 2007 [1]. Information on its discovery, pre-clinical studies, and specific clinical trial data is not available in the public domain through this search.

For further investigation, you may consider:

  • Specialized Scientific Databases: Access to deeper analysis may require subscription-based pharmaceutical intelligence platforms like AdisInsight [1] or chemical vendor databases [2].
  • Patent Literature: Searching for the original patent documents using the compound's CAS number (159776-68-8) or its developer (Terumo) could yield more technical details about its synthesis and early testing [2].

References

Pharmacodynamic and Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The quantitative data primarily comes from a 1996 study that established linetastine's dual mechanism of action. The table below summarizes the key experimental findings [1].

Parameter Finding Experimental System
Mechanism of Action 5-lipoxygenase inhibitor & H1 antihistamine N/A
LTB4 Inhibition (IC₅₀) 1.2 x 10⁻⁷ mol/L (this compound), 8.6 x 10⁻⁸ mol/L (Metabolite TMK777) Calcium ionophore-stimulated human leukocytes
LTC4 Inhibition (IC₅₀) 1.5 x 10⁻⁷ mol/L (this compound), 7.1 x 10⁻⁸ mol/L (Metabolite TMK777) Calcium ionophore-stimulated human leukocytes
Antihistamine Activity (pD₂) 7.28 (this compound), 7.98 (Metabolite TMK777) Histamine-induced contraction of isolated guinea-pig trachea
In Vivo Efficacy Inhibition of leukotriene production & histamine-induced bronchoconstriction at 1-10 mg/kg p.o. Actively sensitized guinea-pig model
Duration of Action Effect lasted >16 h (leukotriene inhibition) and >24 h (bronchoconstriction inhibition) Actively sensitized guinea-pig model
Tachyphylaxis No observed tachyphylaxis or cumulative effect with 7-day repeated dosing Actively sensitized guinea-pig model

Detailed Experimental Protocols

The core findings are based on specific in vitro and in vivo methodologies [1].

In Vitro Assays
  • Leukotriene Inhibition: Human leukocytes were stimulated with a calcium ionophore (A23187). The production of Leukotriene B4 (LTB4) and Leukotriene C4 (LTC4) was measured, likely via radioimmunoassay (RIA) or enzyme immunoassay (EIA), to determine the concentration of drug required for 50% inhibition (IC₅₀).
  • Antihistamine Activity: Isolated guinea-pig tracheal chains were suspended in organ baths. Contractions were induced by histamine, and the ability of this compound to inhibit this contraction was measured, yielding a pD₂ value (negative logarithm of the molar concentration that causes 50% inhibition).
In Vivo Model
  • Guinea-Pig Asthma Model: Guinea-pigs were actively sensitized with ovalbumin. The drug was administered orally, and its effects were evaluated by measuring:
    • The increase in respiratory resistance during the late asthmatic response.
    • The levels of LTB4 and LTC4 in the lung.
    • Protection against histamine-induced bronchoconstriction.

Mechanism of Action and Signaling

This compound exerts its effects through two primary pathways, which can be visualized in the following diagram.

G cluster_path1 This compound Action: 5-LOX Inhibition cluster_path2 This compound Action: H1 Receptor Blockade Allergen Allergen Mast Cell Degranulation Mast Cell Degranulation Allergen->Mast Cell Degranulation Triggers Histamine Histamine H1_Receptor H1_Receptor Histamine->H1_Receptor Leukotrienes Leukotrienes Bronchoconstriction\n& Inflammation Bronchoconstriction & Inflammation Leukotrienes->Bronchoconstriction\n& Inflammation Linetastine_H1 This compound H1_Receptor->Linetastine_H1 Antagonizes Bronchoconstriction Bronchoconstriction H1_Receptor->Bronchoconstriction 5-LOX 5-LOX 5-LOX->Leukotrienes Linetastine_LOX This compound & TMK777 5-LOX->Linetastine_LOX Inhibits Mast Cell Degranulation->Histamine Arachidonic Acid Arachidonic Acid Mast Cell Degranulation->Arachidonic Acid Releases Arachidonic Acid->5-LOX

This diagram illustrates this compound's dual mechanism: inhibition of 5-Lipoxygenase (5-LOX) to reduce leukotriene synthesis, and blockade of the H1 receptor to prevent histamine-mediated effects.

Important Limitations and Context

When interpreting this data, several critical limitations must be considered:

  • Discontinued Drug: this compound's development was halted for all indications, including asthma and allergic rhinitis [2]. The most recent information update was in 2007.
  • Preclinical Data: The pharmacokinetic and efficacy data summarized here are primarily from animal models (guinea pigs) and in vitro systems [1]. Key parameters that are standard in a pharmacokinetic profile—such as human absorption, distribution, protein binding, metabolism, half-life, and clearance—are not available in the public domain.
  • Comparative Efficacy: The 1996 study indicates that this compound and its active metabolite, TMK777, were more potent than azelastine in inhibiting leukotriene release in vitro, though azelastine showed greater potency as an antihistamine in the tracheal contraction assay [1].

Future Research and Modern Context

While this compound is no longer in development, its documented mechanism remains relevant. Modern DMPK research focuses on areas like model-informed drug development, the use of endogenous biomarkers for drug-drug interactions, and applying artificial intelligence to predict clearance [3] [4]. For a drug with a profile similar to this compound, current approaches would heavily utilize in vitro to in vivo extrapolation and PBPK modeling to fill data gaps.

References

Core Pharmacodynamics of Linetastine

Author: Smolecule Technical Support Team. Date: February 2026

Linetastine (also known as TMK-688) is characterized by a dual mechanism of action, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine receptor antagonist [1] [2] [3]. This combination is responsible for its investigated use in conditions like asthma, atherosclerosis, and peptic ulcers [1] [2].

The table below summarizes the key quantitative data from foundational studies:

Pharmacodynamic Aspect Experimental System Result / Value Comparative Agent (Azelastine)
5-LOX Inhibition (LTB4) Human leukocytes (IC50) 1.2 x 10-7 mol/L [3] > 1 x 10-5 mol/L [3]
5-LOX Inhibition (LTC4) Human leukocytes (IC50) 1.5 x 10-7 mol/L [3] > 1 x 10-5 mol/L [3]
Active Metabolite (TMK777) LTB4 Human leukocytes (IC50) 8.6 x 10-8 mol/L [3] Not applicable
Histamine Receptor Antagonism Guinea-pig trachea (pD2) 7.28 [3] 8.07 [3]
In Vivo Efficacy (Leukotriene) Actively sensitized guinea-pigs 1-10 mg/kg (p.o.), >16h duration [3] 10 mg/kg had no effect [3]
In Vivo Efficacy (Bronchoconstriction) Guinea-pigs 1-10 mg/kg (p.o.), >24h duration [3] 0.32 mg/kg (p.o.) was active [3]

Experimental Workflow & Mechanism of Action

The primary studies on this compound employed a standard pharmacological approach to establish its dual activity. The following diagram illustrates the logical workflow and key signaling pathways involved in these experiments.

G cluster_1 5-Lipoxygenase (5-LOX) Pathway cluster_2 Histamine Receptor Pathway This compound This compound Inhibits Inhibits This compound->Inhibits IC50 ~1.2x10⁻⁷ M Antagonizes Antagonizes This compound->Antagonizes pD₂ = 7.28 ArachidonicAcid ArachidonicAcid 5-LOX Enzyme 5-LOX Enzyme ArachidonicAcid->5-LOX Enzyme Leukotrienes (LTB4, LTC4) Leukotrienes (LTB4, LTC4) 5-LOX Enzyme->Leukotrienes (LTB4, LTC4) Inflammatory Response (Bronchoconstriction, Chemotaxis) Inflammatory Response (Bronchoconstriction, Chemotaxis) Leukotrienes (LTB4, LTC4)->Inflammatory Response (Bronchoconstriction, Chemotaxis) Histamine Histamine Histamine H1 Receptor Histamine H1 Receptor Histamine->Histamine H1 Receptor Smooth Muscle Contraction (Trachea) Smooth Muscle Contraction (Trachea) Histamine H1 Receptor->Smooth Muscle Contraction (Trachea) Bronchoconstriction Bronchoconstriction Smooth Muscle Contraction (Trachea)->Bronchoconstriction Inhibits->5-LOX Enzyme Antagonizes->Histamine H1 Receptor In Vitro Models In Vitro Models Calcium ionophore-stimulated\nHuman Leukocytes Calcium ionophore-stimulated Human Leukocytes In Vitro Models->Calcium ionophore-stimulated\nHuman Leukocytes Histamine-induced contraction\nof Guinea-pig Trachea Histamine-induced contraction of Guinea-pig Trachea In Vitro Models->Histamine-induced contraction\nof Guinea-pig Trachea In Vivo Models In Vivo Models Actively sensitized\nGuinea-pigs (Asthma) Actively sensitized Guinea-pigs (Asthma) In Vivo Models->Actively sensitized\nGuinea-pigs (Asthma) Histamine-induced\nBronchoconstriction in Guinea-pigs Histamine-induced Bronchoconstriction in Guinea-pigs In Vivo Models->Histamine-induced\nBronchoconstriction in Guinea-pigs

The diagram above shows how this compound's dual mechanism was tested. Key experimental systems included:

  • In Vitro Assays: The 5-LOX inhibitory activity was confirmed by measuring the inhibition of leukotriene (LTB₄ and LTC₄) release from calcium ionophore-stimulated human peripheral leukocytes [3]. The antihistamine activity was determined by its ability to inhibit histamine-induced contraction of isolated guinea-pig tracheal strips [3].
  • In Vivo Models: The compound's efficacy was demonstrated in actively sensitized guinea-pigs, where oral administration inhibited the increase in lung leukotrienes during a late asthmatic response. It also dose-dependently inhibited histamine-induced bronchoconstriction in guinea-pigs [3].

Important Limitations and Status

It is crucial for researchers to note that This compound has been discontinued from clinical development for all listed indications, including asthma, allergic rhinitis, and atherosclerosis [1]. The most recent information update found in the search results was from 2007 [1], and the key pharmacodynamic study was published in 1996 [3]. Therefore, the available data is not current, and its clinical relevance is limited to historical and mechanistic understanding.

References

Established Experimental Protocol for Asthma Research

Author: Smolecule Technical Support Team. Date: February 2026

The methodology below, adapted from a recent 2024 study, details a protocol for inducing and measuring airway narrowing (a key feature of asthma) in a controlled setting. This protocol is particularly relevant for studying triggers like exercise and cold air [1] [2].

G Start Study Population: Adults with/without asthma A Randomized Cross-Over Design Start->A B Temperature Exposure (0, 10, 20 °C) A->B C Intervention: 10-min seated rest 10-min cycling exercise B->C D 30-min recovery between conditions C->D E Primary Measurements: Forced Oscillation Technique (FOT) - R5 (Total resistance) - X5 (Elastic recoil) - Ax (Peripheral airways) - Fres (Resonance frequency) C->E D->E F Subjective Symptoms: Modified Borg Scale (Shortness of breath, chest tightness, dyspnea) E->F

This diagram illustrates the sequential and parallel steps of an experimental protocol used to study airway narrowing in asthma.

The table below summarizes the core elements of this experimental protocol:

Aspect Protocol Detail Purpose & Rationale
Study Design Randomized cross-over [1] Participants undergo all conditions in random order; increases statistical power and controls for inter-individual variability.
Intervention 10-min seated rest followed by 10-min cycling on a stationary bike [1] Standardized exercise trigger to induce airway narrowing in a controlled manner.
Environmental Conditions Room temperatures of 0°C, 10°C, and 20°C [1] Tests the interaction between exercise and cold air, a common real-world asthma trigger.
Recovery Period 30-minute interval between temperature transitions [1] Ensures lung function returns to baseline before the next test, preventing carryover effects.

| Objective Lung Function | Forced Oscillation Technique (FOT) [1] | A sensitive method that requires only passive breathing, ideal for measuring subtle airway narrowing. Key parameters:

  • R5: Total respiratory resistance.
  • X5: Elastic recoil of peripheral airways.
  • Ax: Area of reactance, indicates peripheral airway narrowing.
  • Fres: Resonance frequency. | | Subjective Symptoms | Modified Borg Scale for shortness of breath, chest tightness, and dyspnea [2] | Quantifies patient-reported symptoms to correlate physiological changes with perceived discomfort. |

Key Signaling Pathways in Asthma & Potential Therapeutic Targets

Since "linetastine" was not identified, the following summarizes prominent signaling pathways in asthma that are active areas for drug development. Targeting these pathways is a key strategy for new asthma therapies [3].

G IL4 IL-4/IL-13 Rec Type I/II IL-4R IL4->Rec JAK JAK1/JAK2/JAK3 Phosphorylation Rec->JAK STAT6 STAT6 Activation JAK->STAT6 Inflam Expression of Inflammatory Mediators (e.g., eotaxin-1) STAT6->Inflam TSLP TSLP Th2 Th2 Cell Activation TSLP->Th2 IL33 IL-33 IL33->Th2 Cytokines Cytokine Release (IL-4, IL-5, IL-13) Th2->Cytokines Symptoms Asthma Phenotypes: - IgE production - Eosinophilia - Mucus secretion - AHR Cytokines->Symptoms Adipo Adiponectin AdipoR AdipoR1/2 Adipo->AdipoR AMPK AMPK Activation AdipoR->AMPK NFkB Inhibition of NF-κB Pathway AMPK->NFkB AntiInflam Reduced Inflammation & Oxidative Stress NFkB->AntiInflam STAT3 STAT3 Phosphorylation Th17 Th17 Cell Development STAT3->Th17 Th2Cyt Th2 Cytokine Production STAT3->Th2Cyt AirwayInflam Airway Inflammation Th17->AirwayInflam Th2Cyt->AirwayInflam

This diagram outlines core signaling pathways involved in asthma pathogenesis, highlighting potential molecular targets for therapy.

The table below details these pathways and their roles in asthma:

Pathway/Target Key Components Role in Asthma Pathogenesis Therapeutic Targeting Approach
IL-4/IL-13/JAK/STAT-6 [3] IL-4, IL-13, Type I/II IL-4 receptors, JAK enzymes, STAT6 transcription factor. Central driver of Th2-high asthma: induces IgE production, eosinophil infiltration, mucus hypersecretion, and airway hyperresponsiveness (AHR) [3]. Monoclonal antibodies against IL-4Rα, IL-13; JAK inhibitors; small molecules targeting STAT6 dimerization or phosphorylation [3].
Epithelial-derived Cytokines (Alarmins) [3] TSLP, IL-33. Initiate and amplify type 2 immune responses by activating dendritic cells and innate lymphoid cells (ILC2s), leading to Th2 cell activation [3]. Anti-TSLP (Tezepelumab), anti-IL-33 therapies have shown efficacy in reducing exacerbations and improving lung function [3].
Adiponectin Signaling [3] Adiponectin, AdipoR1/R2 receptors, AMPK, NF-κB. Obesity-associated asthma: Low adiponectin levels are linked to increased AHR, inflammation, and oxidative stress. Activation is anti-inflammatory [3]. Potential for therapeutics that activate AdipoR1/R2 or AMPK to reduce NF-κB-driven inflammation [3].
STAT3 Pathway [4] STAT3 transcription factor. Promotes airway inflammation by supporting the development of Th17 cells and the production of Th2 cytokines. Specific knockout in airway epithelial cells reduces inflammation [4]. Preclinical evidence shows inhibitors (e.g., Shikonin) can reduce asthma phenotypes by blocking STAT3 phosphorylation and nuclear translocation [4].

Suggestions for Further Research

To continue your investigation, you may find it helpful to:

  • Verify the compound name: Double-check the spelling of "this compound." It is possible the compound has a different standard naming convention (e.g., a code like RO-123456).
  • Explore broader databases: Search specialized chemical and pharmaceutical databases (e.g., CAS Registry, PubChem) using the compound's molecular structure or alternative identifiers.
  • Consult related pathways: Investigate compounds that target the pathways outlined above, such as JAK-STAT inhibitors or STAT3 inhibitors, as they represent a major frontier in asthma therapeutic research.

References

Chemical Profile and Early Research of TMK777

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identifying information and early research contexts for TMK777 found in the search results:

Property Description
CAS Number 101619-11-8 [1]
Chemical Name 1-[2-[[5-(3-Methoxy-4-hydroxyphenyl)-1-oxo-2,4-pentadienyl]amino]ethyl]-4-(diphenylmethoxy)piperidine [1]
Primary Biological Role Inhibitor of 5-lipoxygenase (5-LOX), an enzyme in the leukotriene biosynthesis pathway [2] [3].

| Reported Research Contexts | • Investigation of Endothelium-Derived Relaxing Factor (EDRF) generation [4] [2]. • Study of antiallergic actions [3]. |

Based on the research, a key documented mechanism of action for TMK777 is the inhibition of the 5-lipoxygenase (5-LOX) pathway [2] [3]. The following diagram illustrates this pathway and the point of inhibition.

tmk777_mechanism Start Cell Membrane Perturbation AA Arachidonic Acid Start->AA LTA4 Leukotriene A4 (LTA4) AA->LTA4 5-Lipoxygenase (5-LOX) LTB4 Leukotriene B4 (LTB4) (Pro-inflammatory) LTA4->LTB4 LTC4 Leukotriene C4 (LTC4) (Pro-inflammatory) LTA4->LTC4 Inhibitor TMK 777 Inhibitor->AA INHIBITS

Diagram of TMK777 inhibiting the 5-Lipoxygenase pathway to block leukotriene production.

Information Gaps and Current Data Limitations

The search results reveal significant limitations for creating a contemporary, in-depth guide:

  • No Direct Link to Linetastine: The search results do not establish a metabolic relationship between a drug called "this compound" and TMK777. The compound "TMK777" appears in early pharmacology literature primarily as a research tool for studying 5-lipoxygenase [4] [2] [3].
  • Outdated Research: The primary research articles focusing specifically on TMK777 are from 1989 and 1992 [4] [2]. There is a lack of recent, high-impact studies on this specific compound in the searched biomedical literature.
  • Lack of Requested Details: The available information does not contain the detailed experimental protocols, quantitative data, or modern signaling pathway details needed for the technical guide you require. The compound "TMK" in more recent papers (e.g., [5]) refers to "Transmembrane Kinase" in plant biology, which is unrelated to TMK777.

Suggestions for Further Research

Given the gaps in the search results, you may need to adjust your research strategy to find more comprehensive information:

  • Verify Compound and Context: Double-check the exact spelling of "this compound" and its connection to TMK777. It is possible the compound has an alternative name or code.
  • Consult Specialized Databases: Use the provided CAS Number (101619-11-8) to search dedicated chemical and pharmaceutical databases like PubChem, ChemSpider, or integrity. These platforms often aggregate biological activity, metabolism, and safety data from a wider range of sources.
  • Explore the Metabolic Pathway: Focus your search on the 5-lipoxygenase pathway and leukotriene inhibitors broadly. This may lead you to more modern research and drug development efforts in this area, even if they do not mention the specific code "TMK777".

References

Linetastine: Mechanisms and General Assay Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Linetastine (TMK-688) is a dual-action compound that acts as a 5-lipoxygenase (5-LOX) inhibitor and a histamine antagonist [1] [2]. It inhibits the production of leukotrienes and antagonizes the effects of histamine, which is why it has been used in studies related to asthma, atherosclerosis, and peptic ulcers [2].

The table below summarizes the core mechanisms of action for this compound:

Mechanism of Action Biological Function Relevant Assay Type
5-Lipoxygenase (5-LOX) Inhibition [2] Blocks the enzyme responsible for producing pro-inflammatory leukotrienes from arachidonic acid. Enzyme activity assays (e.g., colorimetric/fluorometric).
Histamine Receptor Antagonism [1] [2] Blocks the cellular effects of histamine, likely at the H1 receptor. Cell-based receptor binding and functional assays.
Inhibition of Leukotriene Release [1] Suppresses the release of leukotrienes B4 and C4 from calcium ionophore-stimulated human leukocytes. Cell-based assays using immune cells (e.g., leukocytes).

General Principles for Designing this compound In Vitro Assays

While specific protocols for this compound are not available in the search results, you can design experiments based on its known mechanisms and standard laboratory methods. The following diagram outlines a logical workflow for assessing its dual activity.

G cluster_path1 5-Lipoxygenase (5-LOX) Pathway cluster_path2 Histamine Antagonism Pathway cluster_path3 Cellular Phenotype Start This compound In Vitro Assessment LOX1 Enzyme Activity Assay (Incubate 5-LOX with substrate and this compound) Start->LOX1 H1 Receptor Binding Assay (Use radiolabeled antagonist on cell membrane) Start->H1 LOX2 Measure Leukotriene Production (e.g., ELISA) LOX1->LOX2 LOX3 Determine IC₅₀ LOX2->LOX3 C1 Cell-Based Assays (e.g., Human Leukocytes) H2 Functional Assay (Measure histamine-induced response, e.g., cAMP) H1->H2 H3 Determine Ki or IC₅₀ H2->H3 C2 Stimulate Cells (e.g., Calcium Ionophore) C1->C2 C3 Measure Inhibition of Leukotriene/Histamine Release C2->C3

Suggested Experimental Protocols

Based on general cell biology methods [3] and this compound's described actions [1] [2], here are frameworks for key experiments:

  • Leukotriene Release Inhibition from Human Leukocytes

    • Cell Preparation: Isolate primary human leukocytes from fresh blood samples using density gradient centrifugation.
    • Treatment: Pre-treat cells with varying concentrations of this compound for a predetermined time (e.g., 30-60 minutes).
    • Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway and trigger leukotriene synthesis [1].
    • Measurement: Collect the supernatant after stimulation. Quantify the levels of leukotrienes B4 and C4 using specific immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA).
  • Cell Viability and Cytotoxicity Assessment It is crucial to confirm that any observed inhibitory effects are not due to compound toxicity. You can use standardized viability assays [3]:

    • Colorimetric Assays (e.g., MTT, MTS, XTT): These measure the metabolic activity of cells. Viable cells with active mitochondria reduce the tetrazolium salt to a colored formazan product. The intensity of the color, measured with a spectrophotometer, is proportional to the number of viable cells.
    • Dye Exclusion Assays (e.g., Trypan Blue): This simple method distinguishes live from dead cells based on membrane integrity. Live cells with intact membranes exclude the dye, while dead cells take it up and appear blue under a microscope.

References

Comprehensive Application Notes and Protocols: Linetastine Profiling in Calcium Ionophore-Stimulated Leukocyte Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Linetastine (TMK688) represents a unique class of dual-action therapeutic agents that simultaneously targets two key inflammatory pathways involved in allergic and asthmatic responses. This 4-diphenylmethoxypiperidine derivative exhibits both potent 5-lipoxygenase inhibitory activity and significant antihistamine properties, making it particularly valuable for researching combinatorial approaches to inflammatory mediation. The molecular structure of this compound, specifically 1-[¿5'-(3"-methoxy-4"-ethoxycarbonyloxyphenyl)-2',4'-pentadienoyl¿ aminoethyl]-4-diphenylmethoxypiperidine (CAS 110501-66-1), enables its unique pharmacodynamic profile, allowing it to intervene at multiple points in the inflammatory cascade [1].

The calcium ionophore-stimulated leukocyte model serves as a well-established experimental system for investigating compounds with potential anti-inflammatory properties, particularly those targeting the arachidonic acid pathway. Calcium ionophore A23187 acts as a highly selective calcium ion carrier that forms stable complexes with Ca²⁺ ions, facilitating their transport across cell membranes and thereby directly stimulating leukocytes to activate the 5-lipoxygenase pathway essential for leukotriene synthesis [2]. This experimental model is especially relevant for studying this compound as the ionophore bypasses receptor-mediated activation, directly triggering the intracellular enzymatic cascade that the compound inhibits, thus providing a direct assessment of its mechanistic effects on leukotriene biosynthesis independent of upstream receptor signaling events [1] [3].

Quantitative Profiling Data

In Vitro Inhibition Potency

Table 1: In vitro inhibitory effects of this compound and metabolites on calcium ionophore-stimulated human leukocytes

Compound IC₅₀ LTB₄ (mol/L) IC₅₀ LTC₄ (mol/L) pD₂ Value (Guinea Pig Trachea)
This compound 1.2 × 10⁻⁷ 1.5 × 10⁻⁷ 7.28
TMK777 (Metabolite) 8.6 × 10⁻⁸ 7.1 × 10⁻⁸ 7.98
Azelastine >1 × 10⁻⁵ >1 × 10⁻⁵ 8.07

The quantitative data clearly demonstrates this compound's potent inhibition of both leukotriene B₄ (LTB₄) and leukotriene C₄ (LTC₄) release from calcium ionophore-stimulated human leukocytes, with its active metabolite TMK777 showing even greater potency in both assays. The metabolite TMK777 exhibits approximately 1.4-fold greater potency against LTB₄ production and 2.1-fold greater potency against LTC₄ production compared to the parent compound [1]. Importantly, this compound shows significantly superior efficacy in inhibiting 5-lipoxygenase compared to azelastine, another antiallergic drug with antihistamine properties, which demonstrated minimal leukotriene inhibition even at concentrations above 10⁻⁵ mol/L [1]. The pD₂ values from the guinea pig trachea contraction assays further confirm that both this compound and its metabolite possess substantial antihistamine activity, though slightly less than that observed with azelastine [1].

In Vivo Efficacy Profiling

Table 2: In vivo effects of this compound in sensitized guinea-pig models

Parameter Dose (mg/kg p.o.) Effect Duration
Leukotriene Inhibition (Lungs) 1-10 Inhibition of LTB₄ and LTC₄ production during late asthmatic responses >16 hours (at 3.2 mg/kg)
Histamine-induced Bronchoconstriction 1-10 Dose-dependent inhibition >24 hours
Repeated Administration (7 days) 0.32-3.2 Equivalent efficacy to single dose Not tachyphylactic or cumulative

The in vivo studies conducted in actively sensitized guinea-pigs demonstrate this compound's significant dose-dependent inhibition of both leukotriene production in lung tissues and histamine-induced bronchoconstriction [1]. The extended duration of action is particularly noteworthy, with effects persisting for more than 16 hours on leukotriene inhibition and over 24 hours on histamine-induced bronchoconstriction at a dose of 3.2 mg/kg [1]. Furthermore, repeated oral administration studies confirmed that this compound's effects remain consistent over time without developing tachyphylaxis (rapidly diminishing response to repeated drug administration) or demonstrating cumulative effects, suggesting a stable pharmacological profile suitable for chronic inflammatory conditions [1].

Experimental Protocols

Leukocyte Isolation and Stimulation Protocol

Human leukocyte isolation begins with collection of fresh venous blood from healthy donors using heparinized vacuum containers. The blood is mixed with dextran sedimentation solution (6% w/v in saline) at a 4:1 blood:dextran ratio and allowed to settle for 30-45 minutes at room temperature. The leukocyte-rich plasma layer is then carefully transferred to centrifuge tubes and subjected to density gradient centrifugation using Ficoll-Hypaque (density 1.077 g/mL) at 400 × g for 25 minutes at 20°C. The resulting polymorphonuclear leukocyte (PMN) band is collected and subjected to hypotonic lysis of residual erythrocytes using cold 0.2% NaCl solution for 30 seconds, followed by restoration of isotonicity with 1.6% NaCl solution. The purified leukocytes are washed twice and resuspended in Hanks' Balanced Salt Solution (HBSS) containing 1 mM calcium chloride at a density of 2-5 × 10⁶ cells/mL [1] [3].

For the calcium ionophore stimulation, prepare a stock solution of calcium ionophore A23187 at 10 mM in dimethyl sulfoxide (DMSO), with subsequent dilutions in HBSS to achieve the working concentration of 10 µM. Add the ionophore solution to the leukocyte suspension at a 1:10 ratio, followed by incubation at 37°C for 15 minutes with gentle agitation. The reaction is terminated by placing the tubes on ice and adding ice-cold phosphate-buffered saline (PBS). The supernatant is collected following centrifugation at 300 × g for 10 minutes at 4°C and stored at -80°C for subsequent leukotriene quantification [3].

This compound Inhibition Assay Protocol

Prepare This compound stock solutions at 10 mM concentration in DMSO, with serial dilutions in assay buffer to achieve final concentrations ranging from 10⁻¹⁰ M to 10⁻⁵ M. Pre-incubate the leukocyte suspension with this compound or vehicle control for 15 minutes at 37°C prior to the addition of calcium ionophore A23187. Include appropriate controls including non-stimulated cells (background control), stimulated cells without inhibitor (maximum response control), and reference compound controls (such as azelastine for comparison) [1].

For time-course studies, remove aliquots of the reaction mixture at 2, 5, 10, and 15 minutes post-stimulation to establish the kinetics of leukotriene release and inhibition. To evaluate metabolite activity, prepare the active metabolite TMK777 (CAS 101619-11-8) using identical dilution schemes and include in parallel assays [1].

Calcium Ionophore Specificity and Mechanism

The calcium ionophore A23187 (also known as calcimycin) is produced by fermentation of Streptomyces chartreusensis and functions as a highly selective divalent cation carrier with particular affinity for calcium ions [2]. The ionophore forms stable complexes with Ca²⁺ that freely pass through cell membranes, effectively increasing intracellular calcium concentrations without engaging receptor-mediated signaling pathways. This direct elevation of cytosolic calcium activates cytosolic phospholipase A₂ (cPLA₂), which releases arachidonic acid from membrane phospholipids, and simultaneously translocates 5-lipoxygenase to the nuclear membrane where it interacts with the 5-lipoxygenase-activating protein (FLAP) to initiate the conversion of arachidonic acid to leukotrienes [2] [3].

Signaling Pathways and Experimental Workflows

Leukotriene Biosynthesis Signaling Pathway

G CalciumIonophore Calcium Ionophore A23187 ExtracellularCa Extracellular Ca²⁺ CalciumIonophore->ExtracellularCa Transports IntracellularCa Increased Intracellular Ca²⁺ ExtracellularCa->IntracellularCa cPLA2 Cytosolic PLA₂ Activation IntracellularCa->cPLA2 AA Arachidonic Acid Release cPLA2->AA FiveLO 5-Lipoxygenase Activation AA->FiveLO LTA4 Leukotriene A₄ (LTA₄) FiveLO->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTA₄ Hydrolase LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTC₄ Synthase This compound This compound Inhibition This compound->FiveLO Inhibition

Diagram 1: Calcium ionophore-induced leukotriene biosynthesis pathway and this compound inhibition site. The diagram illustrates how calcium ionophore A23187 transports extracellular calcium into the cell, triggering the enzymatic cascade that leads to leukotriene production through 5-lipoxygenase, which is specifically inhibited by this compound.

The signaling pathway initiated by calcium ionophore A23187 begins with the transport of extracellular calcium into the cytosol, significantly elevating intracellular calcium concentrations. This calcium surge activates cytosolic phospholipase A₂ (cPLA₂), which hydrolyzes membrane phospholipids to release arachidonic acid - the key substrate for eicosanoid synthesis [2] [3]. The increased calcium levels also facilitate the translocation of 5-lipoxygenase from the cytosol to the nuclear membrane where it interacts with 5-lipoxygenase-activating protein (FLAP). The 5-lipoxygenase enzyme then catalyzes the conversion of arachidonic acid to leukotriene A₄ (LTA₄), an unstable epoxide intermediate that serves as the precursor for both LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) [1] [3]. This compound intervenes in this pathway by directly inhibiting 5-lipoxygenase activity, thereby preventing the formation of all downstream leukotrienes regardless of the stimulus that initiated the cascade.

Experimental Workflow for this compound Profiling

G Start Human Leukocyte Isolation Step1 Dextran Sedimentation Start->Step1 Step2 Density Gradient Centrifugation Step1->Step2 Step3 Hypotonic Lysis of Erythrocytes Step2->Step3 Step4 Cell Resuspension in HBSS + Ca²⁺ Step3->Step4 Step5 Pre-incubation with this compound Step4->Step5 Step6 Stimulation with A23187 (10 µM) Step5->Step6 Step7 Incubation at 37°C (15 min) Step6->Step7 Step8 Termination on Ice Step7->Step8 Step9 Centrifugation Step8->Step9 Step10 Supernatant Collection Step9->Step10 Step11 LTB₄/LTC₄ Quantification Step10->Step11

Diagram 2: Complete experimental workflow for evaluating this compound in calcium ionophore-stimulated leukocyte models. The flowchart details the sequential steps from leukocyte isolation through final leukotriene quantification, highlighting key intervention points with this compound and calcium ionophore stimulation.

The comprehensive experimental workflow for profiling this compound begins with human leukocyte isolation using dextran sedimentation and density gradient centrifugation to obtain a purified population of polymorphonuclear leukocytes [1]. Following hypotonic lysis to remove residual erythrocytes and resuspension in calcium-containing buffer, the cells are pre-incubated with this compound at varying concentrations to allow for inhibitor engagement with cellular targets before activation [1]. The critical stimulation step employs calcium ionophore A23187 at 10 µM concentration to directly activate the 5-lipoxygenase pathway independent of membrane receptor signaling, followed by a precise incubation period to allow for leukotriene synthesis and release [1] [3]. The reaction is rapidly terminated by ice-cold incubation and centrifugation to separate cells from supernatant, with the final step involving quantitative analysis of LTB₄ and LTC₄ levels using appropriate immunoassay or chromatographic methods to determine the extent of this compound-mediated inhibition [1].

Data Analysis and Interpretation

Leukotriene Quantification Methods

For accurate quantification of LTB₄ and LTC₄, employ specific enzyme immunoassay (EIA) systems with sensitivity thresholds of at least 10 pg/mL according to manufacturer protocols. Alternatively, reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 270 nm provides complementary quantification with superior specificity. Calculate the percentage inhibition for each this compound concentration using the formula:

% Inhibition = [1 - (LTₓ treated - LTₓ background) / (LTₓ maximum - LTₓ background)] × 100

where LTₓ represents either LTB₄ or LTC₄ concentrations, "background" refers to non-stimulated control levels, "maximum" represents stimulated cells without inhibitor, and "treated" indicates stimulated cells with this compound [1].

Generate dose-response curves by plotting percentage inhibition against the logarithm of this compound concentration and fit using four-parameter logistic nonlinear regression to determine IC₅₀ values with 95% confidence intervals. Compare curve fitting using the F-test to determine the most appropriate regression model [1].

Statistical Analysis and Quality Controls

Implement appropriate statistical analyses including one-way ANOVA with post-hoc Dunnett's test for multiple comparisons against control groups, with significance defined as p < 0.05. All experiments should be performed with a minimum of n=6 independent replicates using leukocytes from different donors to account for biological variability [1].

Include comprehensive quality control measures such as:

  • Z-factor determination for assay quality assessment (>0.5 indicates excellent assay window)
  • Reference compound validation using known 5-lipoxygenase inhibitors
  • Cell viability assessment via trypan blue exclusion (>95% viability required)
  • Calcium ionophore activity verification using fluorometric calcium flux assays

Research Applications and Extensions

Asthma and Inflammation Research Applications

The This compound-calcium ionophore leukocyte model provides a robust platform for investigating pathophysiological mechanisms in allergic asthma and other leukotriene-mediated inflammatory conditions. The model is particularly valuable for studying late-phase asthmatic responses characterized by leukotriene-driven bronchoconstriction and inflammatory cell infiltration [1]. Research applications include:

  • Mechanistic studies of dual-action anti-inflammatory compounds targeting both 5-lipoxygenase and histamine pathways
  • Comparative profiling of novel compounds against established therapeutics like azelastine
  • Temporal response characterization for drug duration of action and potential development of tolerance
  • Metabolite activity assessment to understand biotransformation effects on therapeutic efficacy

The demonstrated in vivo efficacy in guinea-pig models of antigen-induced asthma supports the translational relevance of findings from this in vitro system, particularly for preclinical development of anti-asthmatic therapeutics [1].

Protocol Adaptations and Extensions

The core protocol can be adapted for specialized research applications through several modifications:

  • Time-course extensions: For investigation of compound kinetics, extend sampling timepoints to 30, 60, and 120 minutes to assess stability of inhibition
  • Cell type specificity: Compare responses between isolated neutrophils, monocytes, and eosinophils to identify cell-type specific effects
  • Calcium flux measurements: Incorporate fluorometric calcium indicators (e.g., Fura-2 AM) to quantify intracellular calcium changes alongside leukotriene measurements
  • Gene expression analysis: Extract RNA for quantification of 5-lipoxygenase and FLAP expression levels following stimulation and inhibition
  • Extended profiling: Include assessment of additional inflammatory mediators such as prostaglandins and cytokines for comprehensive inflammatory pathway mapping

Conclusion

The calcium ionophore-stimulated leukocyte model provides a robust, reproducible system for evaluating the dual 5-lipoxygenase inhibitory and antihistamine activities of this compound. The detailed protocols outlined in this document enable comprehensive characterization of this compound's concentration-dependent inhibition of LTB₄ and LTC₄ synthesis, with IC₅₀ values in the nanomolar range demonstrating its potent anti-leukotriene activity. The extended duration of action observed in both in vitro and in vivo studies, coupled with the absence of tachyphylaxis upon repeated administration, positions this compound as a promising therapeutic candidate for leukotriene-mediated inflammatory conditions such as asthma. The experimental approaches detailed herein serve as a standardized framework for profiling compound activities within this important pharmacological class, with particular utility for preclinical drug development and mechanism of action studies.

References

Linetastine: Application Notes and Protocols for Research

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Linetastine (TMK-688) is an investigational compound with dual pharmacological action, functioning as both a 5-lipoxygenase (5-LOX) inhibitor and a histamine receptor antagonist [1] [2]. These mechanisms work in concert to suppress the production of pro-inflammatory leukotrienes and block the effects of histamine, positioning this compound as a candidate for researching inflammatory and allergic conditions such as asthma, atherosclerosis, and peptic ulcers [1] [2]. The following application notes consolidate the known experimental administration protocols and key pharmacological data to support ongoing research efforts. Note that this compound has been discontinued from clinical development, and all information is intended for research purposes only [3].

Pharmacological Profile and Chemical Identity

Core Chemical Properties
  • Molecular Formula: C₃₅H₄₀N₂O₆ [1]
  • Molecular Weight: 584.7 g/mol [1]
  • CAS Number: 159776-68-8 [1]
  • Synonyms: TMK-688, TMK688, TMK 688, Linazolast, YM 257 [1] [3]
Mechanism of Action

This compound exerts its effects through a dual pathway, as illustrated below.

linetastine_mechanism This compound This compound 5-LOX Inhibition 5-LOX Inhibition This compound->5-LOX Inhibition Histamine Receptor Antagonism Histamine Receptor Antagonism This compound->Histamine Receptor Antagonism Leukotriene (LTB4, LTC4) Production Leukotriene (LTB4, LTC4) Production 5-LOX Inhibition->Leukotriene (LTB4, LTC4) Production Inhibits Histamine-Induced Bronchoconstriction Histamine-Induced Bronchoconstriction Histamine Receptor Antagonism->Histamine-Induced Bronchoconstriction Blocks

Quantitative Pharmacological Data

The efficacy of this compound and its active metabolite has been quantified in various experimental models. The table below summarizes key potency data.

Table 1: In Vitro and In Vivo Potency of this compound and its Active Metabolite

Compound Assay/Model Measured Outcome Potency (IC₅₀ / Effective Dose) Source
This compound Calcium ionophore-stimulated human leukocytes LTB4 Inhibition IC₅₀ = 1.2 x 10⁻⁷ mol/L [2]
This compound Calcium ionophore-stimulated human leukocytes LTC4 Inhibition IC₅₀ = 1.5 x 10⁻⁷ mol/L [2]
TMK777 (Active Metabolite) Calcium ionophore-stimulated human leukocytes LTB4 Inhibition IC₅₀ = 8.6 x 10⁻⁸ mol/L [2]
TMK777 (Active Metabolite) Calcium ionophore-stimulated human leukocytes LTC4 Inhibition IC₅₀ = 7.1 x 10⁻⁸ mol/L [2]
This compound Actively sensitized guinea pigs Inhibition of lung leukotriene production 1-10 mg/kg, p.o. [2]
This compound Guinea pigs, histamine-induced bronchoconstriction Antihistamine activity 1-10 mg/kg, p.o. [2]

Experimental Administration Protocols

This section details the administration route and key protocols derived from published literature.

Route of Administration

The established route for this compound in animal studies is oral (p.o.) administration [2]. The studies indicate that the compound is effective via this route, with a long duration of action exceeding 16 hours and up to 24 hours for antihistamine effects [2].

In Vivo Protocol for Asthma Models

The following workflow outlines a standard protocol for evaluating this compound in a sensitized guinea pig model of asthma.

asthma_protocol Actively Sensitize Guinea Pigs Actively Sensitize Guinea Pigs Trigger Late Asthmatic Response Trigger Late Asthmatic Response Actively Sensitize Guinea Pigs->Trigger Late Asthmatic Response Administer this compound (1-10 mg/kg, p.o.) Administer this compound (1-10 mg/kg, p.o.) Trigger Late Asthmatic Response->Administer this compound (1-10 mg/kg, p.o.) Measure LTB4/LTC4 in Lung Measure LTB4/LTC4 in Lung Administer this compound (1-10 mg/kg, p.o.)->Measure LTB4/LTC4 in Lung Evaluate Respiratory Resistance Evaluate Respiratory Resistance Administer this compound (1-10 mg/kg, p.o.)->Evaluate Respiratory Resistance

Detailed Procedure:

  • Animal Model: Use actively sensitized guinea pigs [2].
  • Dosing Regimen:
    • Prepare a suitable formulation of this compound for oral gavage.
    • Administer this compound at doses ranging from 1 to 10 mg/kg body weight [2].
    • For single-dose studies, administer the compound prior to triggering the asthmatic response.
    • For repeated-dose studies, administer 1 mg/kg once daily for 7 successive days. The study indicated no tachyphylaxis or cumulative effects [2].
  • Challenge and Measurement:
    • Trigger the late asthmatic response after compound administration.
    • Primary Outcome: Quantify the production of leukotrienes (LTB4 and LTC4) in lung tissue or bronchoalveolar lavage fluid.
    • Secondary Outcome: Measure the increase in respiratory resistance.
In Vivo Protocol for Antihistamine Evaluation

Detailed Procedure:

  • Animal Model: Guinea pigs [2].
  • Dosing:
    • Administer this compound orally at 1-10 mg/kg [2].
    • For duration studies, monitor the inhibition of histamine-induced bronchoconstriction over 24 hours.
  • Challenge and Measurement:
    • Expose animals to histamine to induce bronchoconstriction.
    • The endpoint is the degree of inhibition of bronchoconstriction by this compound compared to control.

Formulation and Handling

  • Solubility: this compound is soluble in DMSO at 50 mg/mL (85.51 mM). Sonication is recommended to achieve complete dissolution [1].
  • Storage:
    • Powder: -20°C for 3 years.
    • In solvent: -80°C for 1 year [1].

Development Status and Considerations

  • Status: Discontinued. Development for all indications (asthma, allergic rhinitis, atherosclerosis, peptic ulcer, skin cancer, thrombosis) was halted [3].
  • Key Differentiator: A significant feature of this compound is its ability to inhibit leukotriene production and antagonize histamine effects at almost the same dose, with a long duration of action [2]. Its active metabolite, TMK777, is more potent than the parent compound in vitro [2].

References

Linetastine: Key Properties and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available chemical, storage, and solubility information for Linetastine, compiled from chemical supplier databases and a primary research article [1] [2].

Property Specification
CAS Number 159776-68-8 [1] [2]
Molecular Formula C₃₅H₄₀N₂O₆ [1] [2]
Molecular Weight 584.7 g/mol [1] [2]
Synonyms TMK-688, TMK688, YM 257, Linazolast [1] [2] [3]
Mechanism of Action 5-lipoxygenase (5-LOX) inhibitor; Histamine antagonist [1] [2]
Research Applications Asthma, atherosclerosis, peptic ulcers [1] [2]
Storage Condition Powder: -20°C for 3 years; in solvent: -80°C for 1 year [2]
Solubility (in DMSO) 50 mg/mL (85.51 mM) [2]

Solubility and Solution Preparation For preparing stock solutions in DMSO, you can use the following dilution guide [2]:

Desired Concentration Volume to Add per 1 mg of this compound
1 mM 1.7103 mL
5 mM 0.3421 mL
10 mM 0.1710 mL
20 mM 0.0855 mL
50 mM 0.0342 mL

Proposed Experimental Workflow for Solubility Profiling

Since detailed protocols for this compound are unavailable, the diagram below outlines a general workflow for experimental solubility profiling, which you can adapt for this compound.

cluster_0 Key Considerations Start Start: Prepare this compound Stock P1 1. Select Solvent Systems Start->P1 P2 2. Prepare Serial Dilutions P1->P2 P3 3. Equilibrate and Analyze P2->P3 C3 C. Sonication can aid dissolution P2->C3 P4 4. Determine Saturation P3->P4 End End: Data Analysis and Storage P4->End C1 A. Use DMSO as primary stock solvent C2 B. Include aqueous buffers (PBS, pH 7.4) for relevance

Research Context and Development Status

Understanding this compound's background can help guide your research strategy.

  • Primary Biological Action: this compound is characterized as a 5-lipoxygenase (5-LOX) inhibitor that also acts as a histamine antagonist, inhibiting leukotriene production while blocking histamine effects [1] [2].
  • Development Status: According to the AdisInsight profile, this compound has been discontinued from clinical development for several conditions, including allergic rhinitis, asthma, atherosclerosis, and peptic ulcers [3]. This status likely contributes to the scarcity of publicly available detailed experimental data.

Research Recommendations

To compensate for the lack of specific protocols, here are practical steps you can take:

  • Leverage Modern Prediction Tools: For initial solubility screening across various solvents, consider using machine learning-based prediction tools like the fastsolv model mentioned in one search result [4]. This can help prioritize solvents for experimental validation.
  • Adapt General Formulation Protocols: The patent for an inflammatory disease treatment composition [5] describes general methods for creating liposomal formulations containing antihistamines, which could be adapted for this compound.
  • Consult Broader Pathway Databases: For constructing signaling pathways, utilize public resources like KEGG, Reactome, and WikiPathways [6]. You can map this compound's known 5-LOX and histamine receptor targets onto relevant pathways such as the Arachidonic Acid Metabolism pathway.

References

Comprehensive Protocol for Preparation and Application of Linetastine DMSO Stock Solutions in Research Settings

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Linetastine and DMSO Solvent Properties

This compound is a small molecule drug characterized as an antihistaminic agent based on the International Nonproprietary Name (INN) stem '-astine' in its name. The compound has a monoisotopic molecular weight of 584.29 Da, which is critical information for accurate molarity calculations during solution preparation [1]. As an antihistamine, this compound likely functions through modulation of histamine receptor activity, potentially targeting one or more of the four known histamine receptor subtypes (H₁, H₂, H₃, or H₄). However, specific pharmacological data and molecular targets for this compound remain limited in publicly available scientific literature, necessitating rigorous experimental controls when working with this compound.

Dimethyl sulfoxide (DMSO) serves as an ideal solvent for research compounds like this compound due to its exceptional properties as a polar aprotic solvent with high boiling point and excellent solvating capabilities for both polar and non-polar compounds [2]. DMSO's ability to penetrate biological membranes makes it particularly valuable for creating stock solutions of experimental compounds intended for cellular studies [3]. This penetration property also necessitates careful handling, as DMSO can enhance the absorption of dissolved substances—including potential contaminants—through the skin [2]. When preparing research compounds, selecting the appropriate DMSO grade is essential for experimental reproducibility and cell viability:

Table: DMSO Grade Specifications for Research Applications

DMSO Grade Typical Use Case Key Characteristics
Cell Culture Grade / Sterile-Filtered Working with live cells (in vitro assays) High purity (>99.9%), sterile-filtered, tested for low endotoxin levels [2]
ACS Grade / Reagent Grade General lab use, chemical synthesis, non-biological assays Meets American Chemical Society (ACS) standards for purity [2]
Spectrophotometry Grade UV/Vis spectroscopy High UV transparency to prevent interference with readings [2]
Industrial Grade Cleaning, stripping, non-laboratory applications Lower purity, contains impurities; unsuitable for research [2]

Safety Considerations and Storage Stability

Safety Precautions for DMSO Handling
  • Personal protective equipment (PPE): Always wear appropriate nitrile gloves when handling DMSO, as latex gloves offer inadequate protection. Change gloves immediately if DMSO contact occurs. Safety glasses or goggles are mandatory to prevent eye exposure [2].

  • Engineering controls: Perform all DMSO handling in a certified chemical fume hood when working with substantial volumes or volatile compounds to prevent vapor inhalation [2].

  • Skin contact protocol: If DMSO contacts skin, wash immediately with copious amounts of water for at least 15 minutes. Remove contaminated clothing carefully [2].

  • DMSO purity verification: Always request a Certificate of Analysis (CoA) from suppliers to confirm purity specifications, especially for cell-based studies [4].

Storage Conditions for Stock Solutions

Proper storage conditions are critical for maintaining compound integrity and solution stability:

Table: Recommended Storage Conditions for this compound Solutions

Solution Type Storage Temperature Container Stability Expectation
100% DMSO (Anhydrous) Room Temperature (~20-25°C) Original manufacturer's bottle or glass vial with tight-fitting cap >1 year when protected from moisture and light
Concentrated this compound Stock -20°C or -80°C (for long-term) Small-volume aliquots in sterile microcentrifuge tubes 6-12 months (requires validation)
Working Solution (diluted in aqueous buffer) Use immediately; do not store Sterile tube or plate Prepare fresh for each experiment

Special storage notes: DMSO freezes at approximately 18.5°C (65°F). Freezing and thawing can introduce moisture through condensation, potentially compromising stock solution integrity. For long-term storage, aliquot concentrated stocks into single-use volumes to minimize freeze-thaw cycles [2].

Stock Solution Preparation Protocol

Master Stock Solution Preparation (100 mM)

Materials Required:

  • This compound powder (MW: 584.29 g/mol)
  • Anhydrous, cell culture-grade DMSO (>99.9% purity) [4] [2]
  • Analytical balance (calibrated, 0.01 mg sensitivity)
  • Sterile glass vials (2-10 mL capacity) with PTFE-lined caps
  • Micropipettes and appropriate tips
  • Vortex mixer
  • Sonicator (optional, for dissolution enhancement)

Step-by-Step Procedure:

  • Calculate mass requirement: For 10 mL of 100 mM stock, calculate: (584.29 g/mol × 0.1 mol/L × 0.01 L) = 584.29 mg of this compound.

  • Weigh compound: Tare an empty weighing vessel and accurately weigh 584.29 mg of this compound powder. Record the exact mass for concentration adjustment if needed.

  • Transfer powder: Carefully transfer the weighed powder to a sterile glass vial.

  • Add DMSO: Add approximately 9 mL of DMSO to the vial. Cap securely and vortex briefly to wet the powder.

  • Dissolve completely: Vortex for 30-60 seconds until all visible particles dissolve. If necessary, gently warm the solution to 37°C or briefly sonicate in a water bath sonicator to facilitate dissolution.

  • Adjust final volume: Bring the solution to a final volume of 10 mL with DMSO. Mix thoroughly by inverting the vial several times.

  • Aliquot and store: Dispense into single-use aliquots (e.g., 50-100 µL) in sterile microcentrifuge tubes. Label with compound name, concentration, date, and preparer's initials. Store at -20°C or -80°C protected from light.

Intermediate Stock Dilution (10 mM)

For many experimental applications, preparing an intermediate dilution enhances pipetting accuracy and minimizes potential miscalculations:

  • Calculate dilution: Use the formula M₁V₁ = M₂V₂ to determine volumes [2]. For 1 mL of 10 mM intermediate stock from 100 mM master stock: (100 mM)(V₁) = (10 mM)(1 mL) → V₁ = 100 µL.

  • Prepare solution: Combine 100 µL of 100 mM master stock with 900 µL of DMSO in a sterile vial.

  • Mix thoroughly: Vortex for 30 seconds to ensure homogeneous distribution.

  • Aliquot and store: Dispense into smaller aliquots and store under the same conditions as the master stock.

Working Solution Preparation for Cell-Based Assays

When preparing working solutions for biological assays, proper dilution technique is critical to maintain compound solubility and ensure accurate dosing:

Table: Dilution Scheme for Cell-Based Assays

Final Desired Concentration Volume of 10 mM Intermediate Stock Volume of Cell Culture Media Final DMSO Concentration
1 µM 1 µL 10 mL 0.01%
5 µM 5 µL 10 mL 0.05%
10 µM 10 µL 10 mL 0.1%
50 µM 50 µL 10 mL 0.5%

Critical steps for success:

  • Pre-warm culture media to 37°C before adding DMSO stock solutions to prevent compound precipitation [2].
  • Add DMSO stock directly to media while gently vortexing or pipetting to mix.
  • Avoid reverse dilution (adding media to DMSO stock) as this can cause rapid precipitation.
  • Use working solutions immediately after preparation as compounds are typically less stable in aqueous environments.

Solubility Assessment and Troubleshooting

Solubility Evaluation Methods
  • Visual inspection: Examine the prepared stock solution for cloudiness, particulate matter, or sedimentation that might indicate incomplete dissolution or precipitation.

  • Filtration test: Pass the solution through a 0.22 µm syringe filter (PTFE or PVDF material). Significant residue on the filter suggests incomplete dissolution.

  • Spectrophotometric analysis: Measure absorbance across relevant wavelengths. Unusual scattering or shifting may indicate solubility issues.

  • Microscopic examination: For cell culture applications, examine under phase-contrast microscopy for crystal formation after dilution in media.

Troubleshooting Common Issues

Table: Solubility Issues and Resolution Strategies

Problem Potential Causes Solutions
Compound crashes out when diluted into aqueous media Final concentration exceeds solubility limit in aqueous buffer; too rapid dilution Lower final concentration; add stock slowly while vortexing; use intermediate dilution steps [2]
Incomplete dissolution in pure DMSO Insufficient mixing; compound degradation; incorrect mass calculation Gently warm to 37°C; brief sonication; verify calculations; check compound integrity
Reduced biological activity after storage Compound degradation; moisture absorption; repeated freeze-thaw cycles Prepare fresh aliquots; minimize freeze-thaw cycles; ensure anhydrous storage conditions
Cellular toxicity at low concentrations DMSO impurities; compound cytotoxicity; final DMSO concentration too high Use higher purity DMSO; reduce treatment concentration; include vehicle controls

For particularly challenging solubility issues, consider these advanced strategies:

  • Gradual dilution method: Create a stepped dilution series where the DMSO stock is first diluted 1:10 with PBS containing 10% DMSO, then subsequently diluted into complete media.

  • Solubilizing agents: For extremely hydrophobic compounds, consider adding minimal amounts of additional solubilizing agents such as cyclodextrins, though these may require additional experimental controls.

  • Vehicle optimization: Test alternative vehicles such as DMSO/PEG mixtures for specific applications, noting that any change requires validation against standard DMSO controls.

Experimental Workflow Integration

The following workflow diagram illustrates the complete process for this compound stock solution preparation and quality control:

LinetastineWorkflow cluster_prep Stock Solution Preparation cluster_qc Quality Control Assessment cluster_exp Experimental Application Start Weigh this compound (584.29 mg for 10 mL) AddDMSO Add Anhydrous DMSO (9 mL initially) Start->AddDMSO Dissolve Vortex/Sonicate Until Clear Solution AddDMSO->Dissolve FinalVolume Adjust to Final Volume (10 mL total) Dissolve->FinalVolume Aliquot Aliquot into Single-Use Vials FinalVolume->Aliquot Store Store at -20°C/-80°C Protected from Light Aliquot->Store VisualCheck Visual Inspection (Clarity, Particulates) Aliquot->VisualCheck Quality Control Thaw Thaw Aliquot at Room Temperature Store->Thaw For use FiltrationTest Filtration Test (0.22 µm Filter) VisualCheck->FiltrationTest ConcentrationVerif Concentration Verification (Spectrophotometry) FiltrationTest->ConcentrationVerif SterilityCheck Sterility Check (If for cell culture) ConcentrationVerif->SterilityCheck PrepareIntermediate Prepare Intermediate Dilution if Needed Thaw->PrepareIntermediate AddToMedia Add to Pre-warmed Culture Media PrepareIntermediate->AddToMedia UseImmediately Use Immediately in Assay AddToMedia->UseImmediately

Workflow Implementation Notes:

  • The process follows a linear progression from compound preparation through quality control to experimental application.
  • Quality control checkpoints should be performed after aliquoting but before long-term storage to identify potential issues early.
  • Documentation at each stage is critical, including exact masses, volumes, dissolution characteristics, and storage locations.
  • Batch tracking enables troubleshooting if experimental anomalies emerge later in the research process.

Conclusion and Best Practices

Successful preparation of this compound DMSO stock solutions requires meticulous attention to solvent quality, accurate calculations, and appropriate handling techniques. By following this comprehensive protocol, researchers can ensure consistent compound concentration, maximize stability, and minimize experimental variability in their investigations of this compound's antihistaminic properties.

Key recommendations for success:

  • Always use high-purity, anhydrous DMSO from reputable suppliers with available Certificates of Analysis [4] [2].
  • Aliquot generously to minimize freeze-thaw cycles that compromise compound integrity.
  • Validate solubility at each dilution step, particularly when transitioning from pure DMSO to aqueous systems.
  • Include proper controls in all experiments, including vehicle controls with equivalent DMSO concentrations.
  • Document exhaustively with detailed records of preparation parameters, storage conditions, and solution appearance.

As with any research compound, these protocols should be adapted based on specific experimental requirements and updated as additional physicochemical data for this compound becomes available in the scientific literature.

References

Linetastine Profile and Proposed Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Based on the search results, here is a summary of what is known about linetastine.

  • Drug Name: this compound (also known as Linazolast, TMK-688, YM 257) [1] [2].
  • Mechanism of Action: It is a dual-action small molecule that acts as a 5-lipoxygenase (5-LOX) inhibitor and a histamine receptor antagonist [3] [1]. This dual mechanism is designed to simultaneously block the production of leukotrienes and the effects of histamine, two key mediators in the allergic inflammatory response of asthma [3].
  • Development Status: Its highest development phase for asthma was Phase 3 in Japan. However, the drug's development for asthma, allergic rhinitis, atherosclerosis, and peptic ulcer has been discontinued [1] [2]. No reasons for discontinuation were provided in the sources located.

The following diagram illustrates the proposed dual mechanism of action of this compound in the context of asthma pathophysiology, based on its described pharmacology.

G cluster_stimuli Inflammatory Stimuli cluster_mast Mast Cell cluster_this compound This compound Inhibition cluster_effects Pathophysiological Effects Allergen Allergen Degranulation Degranulation Allergen->Degranulation Histamine Histamine Degranulation->Histamine ARAcascade Arachidonic Acid Cascade 5-Lipoxygenase\n(5-LOX) 5-Lipoxygenase (5-LOX) ARAcascade->5-Lipoxygenase\n(5-LOX) Bronchoconstriction Bronchoconstriction Histamine->Bronchoconstriction  Causes MucusSecretion MucusSecretion Histamine->MucusSecretion  Causes 5-LOX 5-LOX Leukotrienes Leukotrienes 5-LOX->Leukotrienes Leukotrienes->Bronchoconstriction  Potent Inducers Inflammation Inflammation Leukotrienes->Inflammation  Promote L1 Histamine Receptor Antagonism L1->Histamine  Blocks L2 5-LOX Enzyme Inhibition L2->5-LOX  Inhibits AirwayHyperresponsiveness Airway Hyper- responsiveness Inflammation->AirwayHyperresponsiveness

Diagram 1: Proposed dual mechanism of action of this compound in asthma pathophysiology.

Guidance for Model Development Based on General Asthma Research

Although specific protocols for this compound are unavailable, established in vivo models for evaluating anti-asthmatic drugs are described in the literature. The table below outlines common models and measurable endpoints relevant for a drug with this compound's proposed mechanism [4].

  • Table 1: Common In Vivo Asthma Models and Key Readouts
Model Category Example Model Typical Readouts & Measurements Relevance to this compound's Mechanism

| Acute Allergen Challenge | Ovalbumin (OVA)-sensitized/challenged guinea pigs or mice [4] | - Airway Hyperresponsiveness (AHR) to methacholine [4].

  • Bronchoalveolar Lavage (BAL) Fluid: Inflammatory cell count (eosinophils, neutrophils), cytokine levels (e.g., IL-4, IL-5, IL-13) [5].
  • Histology: Lung inflammation and mucus scores. | Assess impact on late-phase allergic response and inflammation driven by leukotrienes and histamine. | | Anaphylactic Models | Histamine- or leukotriene-induced bronchoconstriction in guinea pigs [4] | - Direct measurement of bronchospasm [4].
  • Time to onset of asphyxia [4]. | Directly test functional antagonism of primary pharmacological targets. | | Viral Exacerbation | Allergen-sensitized models infected with rhinovirus (RV) or respiratory syncytial virus (RSV) [6] | - Viral load.
  • Exacerbation of AHR and inflammation [6].
  • Innate immune markers (e.g., IFN production, alarmins like TSLP) [6]. | Evaluate drug efficacy in a clinically relevant exacerbation setting. |

The general workflow for conducting an in vivo efficacy study for an anti-asthma drug candidate is summarized below.

G S1 Animal Model Selection (e.g., OVA-sensitized mouse/guinea pig) S2 Sensitization & Challenge with allergen S1->S2 S3 Drug Treatment (Prophylactic/Therapeutic) S2->S3 S4 In vivo Functional Measurements (Penh/AHR, Respiratory Rate) S3->S4 S5 Sample Collection (BALF, Serum, Lung Tissue) S4->S5 S6 Ex vivo/In vitro Analysis (Cell counts, Cytokines, Histology) S5->S6

Diagram 2: Generalized workflow for an in vivo anti-asthma drug efficacy study.

Suggested Experimental Path Forward

To build a research protocol for this compound, you could consider the following steps based on standard practices:

  • Compound Sourcing: this compound is listed as a commercially available compound for research purposes [3]. You would need to source it and prepare a suitable formulation for in vivo administration (e.g., oral gavage or inhalation).
  • Model Selection: Initiate studies using the OVA-sensitized guinea pig or mouse model (Table 1). Guinea pigs are highly responsive to bronchoconstrictors like histamine and leukotrienes, making them particularly suitable for testing this compound's dual mechanism [4].
  • Dosing Protocol:
    • Route: Oral administration is typical for small molecules like this compound.
    • Regimen: Include both prophylactic (administering the drug before allergen challenge) and therapeutic (administering after sensitization but before or during challenge) regimens to fully assess its potential.
  • Endpoint Analysis: The core endpoints listed in Table 1 (AHR, BALF cytology, lung histopathology) are essential. Furthermore, you could measure levels of leukotrienes (e.g., LTB4, LTC4) in BALF and histamine in serum to directly confirm target engagement [4] [5].

Important Limitations and Considerations

A significant challenge is that the development of this compound for asthma was discontinued after Phase 3 trials [1] [2]. This means that while preliminary data might exist, it is likely not in the public domain. The discontinuation also suggests that the drug may have encountered issues with efficacy, safety, or commercial viability in late-stage human trials, which were not apparent in earlier animal models.

References

measuring leukotriene inhibition with linetastine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Leukotriene Inhibition

Leukotrienes (LTs) are potent lipid mediators derived from arachidonic acid that play a central role in inflammatory conditions such as asthma, allergic rhinitis, and various neurodegenerative diseases [1] [2]. The two primary classes are cysteinyl leukotrienes (CysLTs: LTC₄, LTD₄, LTE₄) and leukotriene B₄ (LTB₄), which exert their effects through specific G protein-coupled receptors (CysLT₁, CysLT₂, BLT₁, BLT₂) [2] [3]. Inhibiting leukotriene synthesis or receptor activation represents a key therapeutic strategy, primarily through 5-lipoxygenase (5-LO) inhibitors, 5-lipoxygenase-activating protein (FLAP) inhibitors, LTA₄ hydrolase inhibitors, and CysLT₁ receptor antagonists (LTRAs) like montelukast and zafirlukast [2] [3]. Recent research also highlights the potential repurposing of these inhibitors for neuroinflammatory and neurodegenerative diseases such as Alzheimer's and Parkinson's disease [1] [4].

Experimental Protocols for Assessing Leukotriene Inhibition

In Vitro 5-Lipoxygenase (5-LO) Activity Assay

This protocol measures the direct inhibition of 5-LO enzyme activity, the first committed step in leukotriene biosynthesis.

  • Principle: The enzyme 5-LO converts arachidonic acid (AA) to LTA₄. Inhibitor potency is determined by measuring the decrease in LTA₄ or its downstream products (LTB₄ or CysLTs).
  • Materials:
    • Recombinant human 5-LO or isolated human polymorphonuclear leukocytes (PMNLs).
    • Arachidonic acid (AA) substrate (10 µM final concentration).
    • Assay buffer (e.g., PBS with Ca²⁺/Mg²⁺).
    • Test inhibitor (e.g., Zileuton, SC57461A, AKST1220).
    • Calcium ionophore A23187 (2.5 µM) to stimulate cells.
    • ELISA kits for LTB₄ or CysLTs.
  • Procedure:
    • Incubation: Pre-incubate 5-LO enzyme or PMNLs (1x10⁶ cells/mL) with the test inhibitor for 15 minutes at 37°C.
    • Stimulation: Initiate the reaction by adding AA and calcium ionophore.
    • Termination: Stop the reaction after 10 minutes by adding a stop solution (e.g., methanol containing prostaglandin B₂ as an internal standard).
    • Measurement: Centrifuge to remove precipitates and quantify LTB₄ or CysLT levels in the supernatant using specific ELISAs.
  • Data Analysis: Calculate IC₅₀ values by plotting inhibitor concentration against the percentage of leukotriene production compared to a vehicle control.
In Vivo Assessment of LTA₄ Hydrolase Inhibition

This protocol evaluates the efficacy of LTA₄ hydrolase inhibitors in reducing LTB₄ levels in an aged mouse model, relevant for cognitive decline studies [4].

  • Principle: LTA₄ hydrolase converts LTA₄ to LTB₄. Brain-penetrant inhibitors like AKST1220 are used to assess the impact on central LTB₄ levels and associated cognitive functions.
  • Materials:
    • Aged mice (20-22 months old).
    • LTA₄ hydrolase inhibitor (e.g., AKST1220, SC57461A). AKST1220 is noted for its excellent brain penetrance [4].
    • Vehicle (for control group).
    • ELISA kit for LTB₄.
    • Equipment for behavioral tests (Y-maze, Radial Arm Water Maze - RAWM).
  • Procedure:
    • Dosing: Administer the inhibitor (e.g., AKST1220 at 10 mg/kg) or vehicle orally once daily for 1 month.
    • Target Engagement: Collect plasma and brain homogenates at scheduled times to measure LTB₄ reduction via ELISA, confirming target engagement [4].
    • Cognitive Testing:
      • Y-Maze: Assess spatial working memory by allowing mice to explore three arms and recording spontaneous alternations.
      • RAWM: Evaluate spatial learning and memory by measuring latency to find a hidden platform.
    • Transcriptomic Analysis: Perform single-nuclear RNA sequencing on hippocampal neurons to identify gene expression changes related to synaptic function and inflammation.
  • Data Analysis: Compare LTB₄ levels, cognitive performance scores (e.g., alternation percentage in Y-maze, escape latency in RAWM), and neuronal gene expression profiles between treatment and control groups.
Joint Contracture Model for Assessing Fibrosis

This protocol uses a rat model to study the role of leukotrienes in arthrofibrosis and the effect of 5-LO inhibition [5].

  • Principle: Surgical joint injury and immobilization induce an inflammatory response and fibrosis, driven partly by leukotrienes. This model tests inhibitors' ability to prevent joint contracture.
  • Materials:
    • Rats (e.g., 26 rats for test groups, 6 as non-surgical controls).
    • 5-LO inhibitor (e.g., Caffeic Acid - CA, at 40 mg/kg).
    • Vehicle (10% ethanol).
    • Immunoassay for LTB₄.
    • Equipment for histology and joint angle measurement.
  • Procedure:
    • Surgery: Perform a medial parapatellar arthrotomy on the knee joint, induce capsular damage, and create an intra-articular bone defect. Close the capsule and immobilize the knee in flexion for 21 days [5].
    • Treatment: Orally administer the 5-LO inhibitor or vehicle daily, starting immediately post-surgery.
    • Sample Collection: At endpoint (21 days), collect blood (for plasma LTB₄), patellar tendon/fat pad complex (for local LTB₄), and joint capsules (for histology and 5-LO immunostaining).
    • Outcome Measures:
      • Femorotibial Angle (FTA): Measure with a standardized extension moment applied to quantify joint contracture.
      • LTB₄ Levels: Quantify systemically and locally via immunoassay.
      • 5-LO Expression: Quantify via immunohistochemistry in the posterior joint capsule.
  • Data Analysis: Compare FTA, LTB₄ levels, and 5-LO expression between the inhibitor-treated and vehicle-control surgical groups. Successful inhibition reduces LTB₄ and mitigates contracture.

Quantitative Data Summary

The tables below summarize key quantitative data from the cited research on leukotriene inhibitors.

Table 1: Efficacy of Key Leukotriene Pathway Inhibitors in Preclinical Models

Inhibitor Name Target Experimental Model Key Efficacy Finding Reference
AKST1220 LTA₄ Hydrolase Aged Mice (20-22 mo) Improved performance in Y-maze and contextual fear conditioning tasks; reduced plasma LTB₄ [4]
SC57461A LTA₄ Hydrolase Aged Mice (20-22 mo) Reduced plasma LTB₄, but no significant cognitive improvement (poor brain penetrance) [4]
Caffeic Acid (CA) 5-Lipoxygenase (5-LO) Rat Joint Contracture Model No significant reduction in LTB₄ levels or prevention of contracture at 40 mg/kg p.o. [5]
Zileuton 5-Lipoxygenase (5-LO) Human Mild Asthma 96% increase in plasma thromboxane B₂, suggesting AA shunting to COX pathway [3]

Table 2: Pharmacokinetic and Safety Profiles of Select Inhibitors

Inhibitor Name Bioavailability / Brain Penetrance Common Adverse Effects / Monitoring Recommendations Reference
Montelukast Oral, once daily Neuropsychiatric events (aggression, depression, insomnia); generally well-tolerated [1] [2]
Zafirlukast Oral, twice daily; food reduces bioavailability by 40% Headache, GI disturbances; monitor liver enzymes (risk of hepatitis) [2] [6]
Zileuton Oral, four times daily Elevation of liver enzymes, dyspepsia; monitor liver enzymes periodically [6] [3]
AKST1220 High brain concentration (e.g., >10 µg/g at 10 mg/kg) Well-tolerated in aged mouse studies; detailed toxicology pending [4]

Leukotriene Biosynthesis and Inhibition Pathway

The following diagram illustrates the leukotriene biosynthesis pathway and the targets of major inhibitor classes, providing a visual overview for experimental planning.

LeukotrienePathway Leukotriene Biosynthesis and Inhibition AA Arachidonic Acid (AA) FiveLO 5-Lipoxygenase (5-LO) AA->FiveLO  Conversion   FLAP FLAP FLAP->FiveLO  Activates   LTA4 LTA₄ LTB4 LTB₄ LTA4->LTB4  Hydrolysis   CysLTs CysLTs (LTC₄, LTD₄, LTE₄) LTA4->CysLTs  Conjugation   RecBLT BLT Receptors LTB4->RecBLT  Signaling   RecCysLT CysLT Receptors CysLTs->RecCysLT  Signaling   FiveLO->LTA4  Synthesis   LTA4H LTA₄ Hydrolase LTC4S LTC₄ Synthase Zileuton Zileuton (Inhibitor) Zileuton->FiveLO  Inhibits   FLAPInh FLAP Inhibitors FLAPInh->FLAP  Inhibits   LTA4HInh LTA4H Inhibitors (e.g., AKST1220, SC57461A) LTA4HInh->LTA4H  Inhibits   LTRAs Leukotriene Receptor Antagonists (e.g., Montelukast, Zafirlukast) LTRAs->RecCysLT  Antagonizes  

Application Notes and Recommendations

  • Target Engagement Validation: Always confirm in vivo target engagement by measuring reductions in LTB₄ or CysLTs in plasma, target tissues, or relevant biofluids before proceeding to efficacy studies [4].
  • Inhibitor Selection Criteria: Choose inhibitors based on the specific research question. For central nervous system applications, verify brain penetrance (e.g., AKST1220 over SC57461A) [4]. For peripheral inflammation, consider established LTRAs.
  • Metabolic Shunting Awareness: Be aware that inhibiting one arm of the arachidonic acid pathway (e.g., with 5-LO inhibitors) may shunt metabolism toward the cyclooxygenase (COX) pathway, potentially increasing prostanoid levels, which should be monitored [3].
  • Model Translation: The rat joint contracture model is highly relevant for studying post-surgical fibrosis, but results with 5-LO inhibitors have been mixed, suggesting the need for more potent compounds or combination therapies [5].
  • Safety and Monitoring: Adhere to recommended safety monitoring, especially for drugs like zafirlukast and zileuton, which require periodic liver enzyme tests due to the risk of hepatotoxicity [2] [6].

Conclusion

Leukotriene inhibitors remain a critical tool for modulating inflammatory pathways in both established and emerging therapeutic areas. The provided protocols for in vitro enzyme assays, in vivo target engagement, and disease-specific models offer a robust framework for evaluating novel inhibitors. The potential repurposing of these agents for neurodegenerative diseases represents a particularly promising frontier for future research and drug development [1] [4].

References

linetastine histamine-induced bronchoconstriction protocols

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Profile of Linetastine's Activity

Table 1: Summary of this compound's pharmacological activities in experimental models [1]

Pharmacological Activity Experimental Model Result / IC₅₀ / pD₂ Comparative Agent (Azelastine)
5-Lipoxygenase Inhibition (LTB₄) Human leukocytes (calcium ionophore-stimulated) IC₅₀ = 1.2 x 10⁻⁷ mol/L IC₅₀ > 1 x 10⁻⁵ mol/L
5-Lipoxygenase Inhibition (LTC₄) Human leukocytes (calcium ionophore-stimulated) IC₅₀ = 1.5 x 10⁻⁷ mol/L IC₅₀ > 1 x 10⁻⁵ mol/L
Active Metabolite (TMK777) (LTB₄) Human leukocytes (calcium ionophore-stimulated) IC₅₀ = 8.6 x 10⁻⁸ mol/L Not applicable
In Vivo Leukotriene Inhibition Actively sensitized guinea-pigs (late asthmatic response) Inhibition at 1-10 mg/kg p.o. No effect at 10 mg/kg
Noncompetitive Histamine Antagonism Isolated guinea-pig trachea pD₂ = 7.28 pD₂ = 8.07
In Vivo Antihistamine Effect Histamine-induced bronchoconstriction in guinea-pigs Dose-dependent inhibition at 1-10 mg/kg p.o. Inhibition at 0.32 mg/kg p.o.

Detailed Experimental Protocols

Protocol 1: In Vitro 5-Lipoxygenase Inhibition Assay

This protocol assesses the ability of this compound to inhibit the production of pro-inflammatory leukotrienes.

  • Objective: To determine the IC₅₀ of this compound and its metabolite TMK777 for the inhibition of LTB₄ and LTC₄ release from human leukocytes [1].
  • Test System: Human peripheral blood leukocytes, isolated via density gradient centrifugation.
  • Stimulation & Treatment: Cells are pre-incubated with varying concentrations of this compound, TMK777, or vehicle control for 15-30 minutes. Leukotriene synthesis is then stimulated by adding the calcium ionophore A23187 (e.g., 5 µM) for a set period (e.g., 5-10 minutes) [1].
  • Quantification: The reaction is stopped on ice. The supernatant is collected, and leukotriene levels (LTB₄ and LTC₄) are quantified using specific immunoassays (e.g., EIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Data Analysis: IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic model, where the response is the percentage inhibition of leukotriene release compared to the vehicle-controlled baseline [1] [2].
Protocol 2: In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

This protocol evaluates the protective effect of this compound against acute bronchoconstriction.

  • Objective: To measure the dose-dependent inhibition of histamine-induced bronchoconstriction by this compound in conscious guinea pigs and to determine the duration of its effect [1].
  • Animal Model: Consciously restrained guinea pigs, previously sensitized to create a hyperresponsive state.
  • Bronchoconstriction Challenge: Animals are placed in a double-chamber plethysmograph to measure respiratory parameters. A histamine aerosol is generated via an ultrasonic nebulizer and delivered for a standardized duration to induce bronchoconstriction [1].
  • Drug Administration:
    • Acute Dosing: this compound (1-10 mg/kg) or vehicle is administered orally at various time points (e.g., 1, 4, 16, 24 hours) prior to the histamine challenge.
    • Repeated Dosing: To assess tachyphylaxis, a separate group receives this compound (0.32-3.2 mg/kg) orally once daily for 7 successive days, with a challenge performed after the final dose [1].
  • Endpoint Measurement: The primary endpoint is the change in respiratory resistance or a derived parameter like specific airway resistance. The percentage inhibition of the bronchoconstrictive response is calculated relative to the control group's response [1].
Protocol 3: Isolated Guinea Pig Trachea Preparation

This ex vivo protocol characterizes the direct antihistaminic activity on airway smooth muscle.

  • Objective: To determine the potency (pD₂) and mechanism of this compound's antagonism of histamine-induced contraction in isolated guinea-pig tracheal rings [1].
  • Tissue Preparation: Guinea pig trachea is dissected and cut into rings (2-3 mm wide). Rings are mounted in organ baths containing oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution at 37°C. Tissues are placed under a resting tension of 1-2 g and allowed to equilibrate.
  • Contraction & Antagonism: A cumulative concentration-response curve to histamine is first established. After washing and recovery, tissues are incubated with a single concentration of this compound, TMK777, or azelastine for 30-60 minutes. A second histamine concentration-response curve is then generated in the presence of the antagonist [1].
  • Data Analysis: The pD₂ value is calculated as the negative logarithm of the molar concentration of antagonist that causes a twofold shift in the histamine concentration-response curve. A noncompetitive mechanism is confirmed if the antagonist suppresses the maximal response to histamine without producing a parallel shift [1].

Mechanisms of Action & Signaling Pathways

Linestastine exerts its anti-asthmatic effects through a dual mechanism, which is more comprehensive than classical antihistamines.

G A Allergen/Irritant Exposure B Mast Cell Degranulation A->B C Histamine Release (H1 Receptor) B->C D Calcium Ionophore Stim. B->D G Airway Smooth Muscle Contraction (Bronchoconstriction) C->G E Arachidonic Acid Metabolism (via 5-Lipoxygenase) D->E F Leukotriene Release (LTB4, LTC4, LTD4) E->F F->G H Airway Inflammation & Hyperresponsiveness F->H K Histamine-Induced Bronchoconstriction G->K L Late-Phase Asthmatic Response H->L I This compound I->C Noncompetitive Antagonism I->E 5-LOX Inhibition J TMK777 (Active Metabolite) J->E 5-LOX Inhibition

Diagram 1: Dual mechanism of action of this compound. The drug simultaneously blocks the effects of histamine and inhibits the production of leukotrienes, two key mediators in the asthma pathophysiology [1] [3] [4].

The central nervous system also plays a modulatory role in bronchoconstriction, which is important for the complete picture of airway control.

G Stim Bronchopulmonary Stimulus (Histamine, Irritants) NTS Nucleus of the Solitary Tract (NTS) Stim->NTS Afferent Signal AVPN Airway Vagal Preganglionic Neurons (AVPN) NTS->AVPN Glutamate (AMPA) Output Cholinergic Output to Airways AVPN->Output Efferent Signal Result Bronchoconstriction Output->Result Muscarinic Receptor Activation GABA GABAergic Inhibitory Interneuron GABA->AVPN GABA Inhibition (Downregulated in Disease)

Diagram 2: Central nervous system pathways regulating bronchoconstriction. Reflex bronchoconstriction is mediated by a glutamatergic pathway from the NTS to the AVPNs. The activity of this pathway is normally tempered by GABAergic inhibition, the downregulation of which may contribute to airway hyperresponsiveness [5].

Data Analysis & Technical Notes

  • Dose-Response Curve Fitting: Experimental data for IC₅₀ calculation should be fitted using a four-parameter logistic (4PL) model, also known as the Hill equation: E = E_min + (E_max - E_min) / (1 + 10^((LogIC50 - X) * HillSlope)), where E is the effect, X is the logarithm of the antagonist concentration, E_max is the theoretical maximum effect, and E_min is the theoretical minimum effect [2] [6].
  • Interpreting pD₂: The pD₂ value is a measure of antagonist potency. A higher pD₂ indicates a more potent drug. This compound's pD₂ of 7.28 signifies it is a potent antihistamine, though slightly less so than azelastine (pD₂ 8.07) in the isolated trachea model [1].
  • Formulation & Dosing: For in vivo studies in guinea pigs, this compound is typically administered orally (p.o.) as a suspension in a vehicle like 0.5% methylcellulose. The established effective dose range is 1-10 mg/kg, with effects lasting over 24 hours [1].

Key Advantages for Research

  • Dual Mechanism: Its unique profile as a combined 5-lipoxygenase inhibitor and noncompetitive H1 receptor antagonist makes it a valuable tool for studying the interaction between the leukotriene and histamine pathways [1].
  • Long Duration of Action: The sustained inhibitory effect on both leukotriene production and histamine-induced bronchoconstriction for over 16-24 hours after a single oral dose is a key feature [1].
  • Active Metabolite: The presence of an active metabolite (TMK777) with similar or greater potency than the parent compound must be considered in pharmacokinetic and pharmacodynamic analyses [1].

I hope these detailed application notes and protocols provide a solid foundation for your research. Should you require further elaboration on any specific methodological detail, please feel free to ask.

References

An Overview of Sample Preparation for HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Sample preparation is a critical first step in High-Performance Liquid Chromatography (HPLC) analysis. Its primary goals are to render the sample compatible with the instrument, remove interfering matrix components, and concentrate the analyte to a detectable level [1] [2]. Proper sample preparation is essential for generating reliable, reproducible data, protecting the HPLC column from damage, and increasing instrument uptime [3] [2].

For pharmaceutical analysis, Solid-Phase Extraction (SPE) is often the technique of choice because it provides a high degree of cleanup for complex matrices, can concentrate trace analytes, and is amenable to automation [3] [4]. The following protocol and diagram outline a generic SPE procedure suitable for a drug substance like Linetastine.

Start Sample: Drug Formulation in Simulated Matrix Step1 1. Condition SPE Cartridge (Methanol, then Water/Buffer) Start->Step1 Step2 2. Equilibrate Cartridge (Balance with Sample Solvent) Step1->Step2 Step3 3. Load Sample Step2->Step3 Step4 4. Wash Cartridge (Remove Weakly Bound Interferences) Step3->Step4 Step5 5. Elute Analyte (Collect for HPLC Analysis) Step4->Step5 Step6 6. Optional: Evaporate & Reconstitute (Concentrate/Change Solvent) Step5->Step6 End Final Prepared Sample Ready for HPLC Injection Step6->End

Detailed Protocol: Solid-Phase Extraction for a Model Drug Compound

This protocol provides a step-by-step guide for sample preparation using SPE. You will need to optimize the specific conditions (e.g., solvent strengths, volumes) for this compound.

Materials and Equipment
  • SPE Cartridge: A reversed-phase C18 cartridge (e.g., 100 mg/3 mL or 500 mg/3 mL) is a standard starting point [3].
  • Solvents: High-purity methanol, acetonitrile, water, and a buffer (e.g., ammonium acetate or phosphate).
  • Equipment: Vacuum manifold for SPE, calibrated pipettes, vortex mixer, centrifuge, pH meter, and filtration units (0.45 µm or 0.2 µm nylon or PTFE membranes) [3] [2].
Sample Preparation Steps
  • Conditioning: Pass 1-2 column volumes of methanol through the SPE cartridge under low vacuum, followed by 1-2 column volumes of water or a weak aqueous buffer (e.g., 10 mM ammonium acetate, pH ~7). Do not let the sorbent dry out completely [4].
  • Loading: Apply your prepared sample to the cartridge. For a tablet formulation, this would typically involve crushing a tablet, dissolving it in a suitable solvent (e.g., water or a water/methanol mixture), centrifuging, and filtering the supernatant [2]. Adjust the sample pH if needed to ensure the analyte is in its neutral form for reversed-phase SPE. Use a slow, drop-by-drop flow rate for maximum analyte binding.
  • Washing: Pass 1-2 column volumes of a weak wash solvent to remove undesired matrix components. A common wash is a 5-10% methanol in water or buffer solution. This step removes polar impurities without eluting the target analyte.
  • Elution: Elute the target drug compound into a clean collection tube using 1-2 column volumes of a strong solvent. A mixture of acetonitrile and methanol (e.g., 70:30, v/v) or a pure organic solvent is often effective. Collect the entire eluate.
  • Reconstitution (if needed): If the eluate requires concentration or a solvent exchange to be compatible with the HPLC mobile phase, gently evaporate the solvent under a stream of nitrogen gas at 30-40°C. Reconstitute the dry residue in the initial HPLC mobile phase composition, vortex thoroughly, and filter through a 0.2 µm membrane filter before injection [2].

HPLC Method Development and Validation

Once the sample is prepared, a robust HPLC method is required. The table below summarizes key parameters to optimize, drawing from a validated method for a similar small molecule pharmaceutical [5].

Table 1: Key Parameters for a Robust HPLC Method Based on a Validated Example

Parameter Example / Target Purpose & Acceptance Criteria
HPLC Column C18, 150 mm x 3.0 mm, 3 µm [5] Provides the surface for chemical separation.
Mobile Phase Water/ACN with 0.1% TFA [5] Carries the sample through the column; composition affects separation.
Flow Rate 0.6 mL/min [5] Controls the speed and pressure of the separation.
Detection (UV) 220 nm [5] A common wavelength for molecules with chromophores.
Linearity R² ≥ 0.99 [5] The method's response should be proportional to analyte concentration.
Precision CV% < 2 [5] Measures the repeatability of the method (intra-day and inter-day).
Accuracy Bias% < 5 [5] Measures how close the result is to the true value.
LOD / LOQ e.g., 0.1 µg/mL (LOQ) [5] The lowest amount that can be detected or quantified reliably.

Troubleshooting Common Issues

Even with a planned method, issues can arise. Here are some common problems and their solutions.

Table 2: Common HPLC Sample Preparation Issues and Solutions

Problem Potential Cause Suggested Solution
Low Recovery Sorbent not fully conditioned; analyte too polar/ionic; strong binding to matrix. Ensure sorbent does not dry out; adjust sample pH; use a stronger elution solvent; try a different SPE sorbent chemistry (e.g., mixed-mode).
Poor Chromatography (Broad Peaks) Sample solvent stronger than mobile phase; matrix interference. Reconstitute in a solvent that matches the initial mobile phase composition; improve SPE wash steps to remove more matrix [3].
High Background Noise Incomplete cleaning of the sample; co-eluting impurities. Optimize wash steps in SPE; use a more selective detector (e.g., MS) if UV shows too much interference [1].
Clogged Column or System Incomplete filtration of the final sample. Always filter the final sample using a 0.2 µm syringe filter compatible with HPLC solvents [3] [2].

A Strategic Approach to Method Development

Given the lack of a specific method for this compound, a systematic development approach is recommended.

  • Leverage Literature and Technology: Search application libraries from major HPLC manufacturers and pharmacopoeias (USP, Ph. Eur.) for methods of structurally similar antihistamines [1].
  • Automate Method Scouting: Use automated column and solvent switching systems to efficiently screen different stationary phases (e.g., C18, biphenyl, pentafluorophenyl) and mobile phase conditions to find the best starting point [1].
  • Adopt a QbD Framework: Utilize a Quality-by-Design (QbD) approach with specialized software to understand the impact of all method variables and define a robust "method operable design region" that ensures consistent performance [1].

References

Application Note: Protocol for Evaluating Antihistamine Compounds in Rodent Respiratory Models

Author: Smolecule Technical Support Team. Date: February 2026

This document outlines a standardized procedure for assessing the effects of novel antihistamine compounds, such as linetastine, on respiratory function in rodent models. The protocol integrates core battery and follow-up safety pharmacology studies as per ICH S7A guidelines [1].

Experimental Workflow Overview

The evaluation process follows a two-stage approach, progressing from non-invasive screening to in-depth mechanistic studies, as illustrated below.

G Start Study Initiation CoreBat Core Battery Study (Head-out Plethysmography) Start->CoreBat Decision Significant Effect on Respiratory Parameters? CoreBat->Decision FollowUp Follow-Up Study (Intubated Plethysmography) Decision->FollowUp Yes End Data Analysis & Reporting Decision->End No FollowUp->End

Key Measurements and Parameters

The following parameters should be monitored and analyzed during the studies. Tidal midexpiratory flow (EF50) is a particularly sensitive measure for detecting bronchoconstriction [1].

Parameter Description Significance in Safety Pharmacology
Respiratory Rate (f) Breaths per minute (min⁻¹) Indicator of overall respiratory drive and potential central depression.
Tidal Volume (VT) Volume of air inhaled/exhaled per breath (mL) Reflects the depth of breathing.
Minute Volume (MV) Total volume of air inhaled/exhaled per minute (mL) Product of respiratory rate and tidal volume; overall ventilation measure.
Tidal Midexpiratory Flow (EF50) Airflow at the midpoint of expiration (mL/s) Sensitive marker for bronchoconstriction and airway obstruction.
Inspiratory/Expiratory Time (TI, TE) Time taken for inspiration and expiration (ms) Changes can indicate irritation or obstruction.
Detailed Methodology: Head-Out Body Plethysmography

This non-invasive technique is used for the core battery assessment in conscious, unrestrained animals [1].

  • Animal Preparation: Use adult rats or mice. Acclimate animals to the plethysmography setup for 5 days prior to data collection to minimize stress-induced artifacts.
  • Dosing Protocol: While specific data for this compound is unavailable, established antihistamines like cetirizine are typically dosed at 1 mg/kg every 24 hours in dogs [2]. Researcher Note: A dose-range finding study for this compound is required. Administer the test compound (e.g., via oral gavage or inhalation) and record baseline measurements pre-dose and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 8, and 24 hours).
  • Equipment & Data Acquisition:
    • Place the animal in a chamber with its head protruding through a sealed neck collar into a head exposure chamber.
    • Measure respiratory flow via a pneumotachograph connected to a differential pressure transducer.
    • Use specialized software (e.g., HEM, Notocord) to calculate parameters for each breath in real-time.
  • Data Analysis: Compare post-dosing parameters to baseline values. A statistically significant decrease in EF50 is a primary indicator of drug-induced bronchoconstriction.
LPA Signaling Pathway in Respiratory Context

Lysophosphatidic acid (LPA) signaling is a relevant pathway in respiratory and inflammatory conditions. Understanding this pathway can provide mechanistic insights for compounds targeting related receptors [3] [4].

G LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptors (LPAR1-LPAR6) LPA->LPAR GProteins Heterotrimeric G Proteins (Gi/o, Gq/11, G12/13) LPAR->GProteins Downstream Downstream Effectors GProteins->Downstream Activates GProteins->Downstream Response Cellular Responses Downstream->Response Induces

Dosing Considerations for Preclinical Studies

When planning in vivo studies for a new chemical entity, general principles from established antihistamines can inform initial dosing strategies. The table below summarizes dosing for common antihistamines, which can be used as a reference point pending specific data for this compound [2].

Antihistamine Compound Typical Dosage in Dogs Dosing Frequency Notes
Diphenhydramine 2–4 mg/kg Every 8–12 hours Sedating; first-generation.
Cetirizine 1 mg/kg Every 24 hours Less sedating; second-generation.
Loratadine 0.5 mg/kg Every 24 hours Ensure formulation does not contain decongestants.
Hydroxyzine 2–4 mg/kg Every 8–12 hours Can have a sedative effect.

Important Disclaimer: The dosing information in the table above is for reference and is not for this compound. All doses, especially for a novel compound, must be determined through rigorous preclinical pharmacokinetic and pharmacodynamic studies.

Key Conclusions for Researchers

  • Adhere to Guidelines: This protocol is structured according to ICH S7A, ensuring regulatory relevance for drug development [1].
  • EF50 is a Key Metric: Tidal midexpiratory flow is a highly sensitive and non-invasive parameter for detecting airway obstruction in conscious animals [1].
  • Dosing is Compound-Specific: Extrapolating doses from other antihistamines is a starting point only. Establishing a safe and effective dosing schedule for this compound requires compound-specific experimental data [2].

References

linetastine pharmacokinetic study design

Author: Smolecule Technical Support Team. Date: February 2026

Core Elements of a PK Study Design

A well-designed pharmacokinetic study allows you to characterize the time course of a drug in the body and compute meaningful pharmacokinetic parameters [1] [2]. The table below outlines the key components and their purposes.

Component Description & Purpose
Background & Rationale Describes linetastine, the condition it treats, existing data, and the specific research question or gap the study aims to address [3].
Study Objectives Defines the primary & secondary goals (e.g., estimating AUC, Cmax, tmax, t½, CL) [3] [2].
Study Endpoints The specific, measurable PK parameters used to assess the study objectives [3].
Study Design The overall plan (e.g., single vs. multiple dose, open-label, food-effect) and number of study centers [3].
Subject Selection Inclusion/Exclusion criteria defining the participant population to minimize risk and ensure data quality [3].
Dosage & Administration The specific dose, formulation, and route of this compound administration [3].
Blood Sampling Schedule The planned timing and volume of biological sample (e.g., blood) collection to characterize the PK profile [3].
Data Analysis Plan Statistical methods and pharmacokinetic modeling (e.g., non-compartmental analysis) to calculate parameters [1] [3].

Detailed Experimental Protocol

This protocol provides a methodology for a single-dose pharmacokinetic study of this compound in healthy adult volunteers.

1.0 Background and Rationale This section should introduce this compound, its therapeutic class, and mechanism of action. It must summarize relevant non-clinical and clinical data, justify why the proposed research is necessary (e.g., to establish a PK profile for a new formulation), and include a risk-benefit assessment for participants [3].

2.0 Study Objectives

  • 2.1 Primary Objective: To characterize the single-dose pharmacokinetic profile of this compound by estimating parameters including Area Under the Curve (AUC0-t and AUC0-∞), Peak Plasma Concentration (Cmax), and Time to Cmax (Tmax).
  • 2.2 Secondary Objectives: To determine the Apparent Elimination Half-Life (t½), Total Body Clearance (CL/F), and Apparent Volume of Distribution (Vd/F). To assess the safety and tolerability of a single dose of this compound.

3.0 Study Design This will be a single-center, open-label, single-dose study. A minimum of 12 subjects is recommended to obtain robust data, though final sample size should be justified by a power analysis [4].

4.0 Subject Selection and Enrollment

  • 4.1 Inclusion Criteria: Healthy adult volunteers (aged 18-55), within normal BMI range, who provide written informed consent.
  • 4.2 Exclusion Criteria: History of hypersensitivity to this compound or related drugs; clinically significant medical conditions; use of any prescription or over-the-counter medication within 14 days prior to dosing; positive test for drugs of abuse, alcohol, or pregnancy; donation of blood within 8 weeks prior to the study.

5.0 Drug Administration and Dosage this compound will be administered as a single oral dose of [Insert Dose, e.g., 50 mg] with 240 mL of water after an overnight fast of at least 10 hours.

6.0 Pharmacokinetic Blood Sampling and Bioanalysis

  • 6.1 Schedule of Assessments: Blood samples (approximately 4 mL each) will be collected pre-dose (0 hour) and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours post-dose.
  • 6.2 Sample Handling: Plasma will be separated by centrifugation and stored at -70°C ± 10°C until analysis.
  • 6.3 Bioanalytical Method: this compound concentrations in plasma will be quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The method should be fully validated for specificity, sensitivity, linearity, accuracy, and precision according to regulatory guidelines.

7.0 Safety Assessments Safety will be monitored throughout the study via recording of Adverse Events (AEs), clinical laboratory tests (hematology, clinical chemistry, urinalysis), vital signs, and physical examinations [3].

8.0 Data Analysis and Pharmacokinetic Calculations

  • 8.1 Non-Compartmental Analysis (NCA): PK parameters will be calculated using NCA with a validated software platform (e.g., Phoenix WinNonlin).
  • 8.2 Statistical Analysis: Descriptive statistics (mean, SD, CV%) will be calculated for all PK parameters. Safety data will be summarized descriptively.

Tools for Data Modeling & Visualization

After data collection, pharmacokinetic modeling helps to mathematically describe the drug's behavior in the body [1] [2].

Modeling Approach Application in this compound PK Study
Non-Compartmental Analysis (NCA) Calculates primary PK parameters (AUC, Cmax, t½) directly from the plasma concentration-time data without assumptions. It is often the first step [2].
Compartmental Modeling Fits data to a mathematical model (e.g., one- or two-compartment) to estimate rate constants for absorption and elimination, and to simulate different dosing scenarios [1] [2].
Population PK (PopPK) Analyzes variability in drug concentrations between individuals. This is particularly valuable in later-stage clinical trials with sparse data from patients [1].

PK Study Workflow Visualization

The following diagram, generated using Graphviz, illustrates the logical workflow and key stages of a pharmacokinetic study from start to finish.

LinetastinePKWorkflow Start Study Protocol Finalization Recruit Subject Screening & Enrollment Start->Recruit Dosing This compound Administration Recruit->Dosing Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis Plasma Analysis (LC-MS/MS) Sampling->Bioanalysis PKCalc PK Parameter Calculation (Non-Compartmental Analysis) Bioanalysis->PKCalc Modeling Data Modeling & Simulation PKCalc->Modeling Report Study Report & Submission Modeling->Report

Diagram 1: High-level workflow for a this compound pharmacokinetic study.

Key Parameters & Regulatory Considerations

Essential PK Parameters to Report When analyzing your data, ensure you calculate and report these key parameters [2]:

  • AUC0-t: Area under the plasma concentration-time curve from zero to the last measurable time point.
  • AUC0-∞: Area under the curve from zero to infinity.
  • Cmax: The maximum observed plasma concentration.
  • Tmax: The time to reach Cmax.
  • t½: The elimination half-life.
  • CL/F: Apparent total body clearance.
  • Vd/F: Apparent volume of distribution.

Regulatory and Practical Considerations

  • Protocol Adherence: A study protocol is a legal document outlining the study plan [3]. Ensure all procedures are followed exactly as approved by the Institutional Review Board (IRB)/Ethics Committee.
  • Interdisciplinary Team: Involve a statistician, clinical staff, regulatory experts, and scientists from the beginning to create a feasible and robust study objective and design [3].
  • Sample Size Justification: For pediatric or special population studies, consider novel approaches like Accuracy for Dose Selection (ADS) to maximize data utility while minimizing sample collection [4].

I hope these detailed Application Notes provide a solid foundation for designing your this compound pharmacokinetic study. The specific dose, formulation, and analytical methods will need to be defined based on your compound's unique characteristics.

References

linetastine stability in solution

Author: Smolecule Technical Support Team. Date: February 2026

Linetastine's Known Profile

This compound (also known as TMK-688) is a dual-acting compound that inhibits the production of leukotrienes and antagonizes the effects of histamine [1] [2]. The table below summarizes its core biochemical activities.

Property Description
Primary Mechanisms 5-Lipoxygenase (5-LOX) inhibitor; Histamine H1 receptor antagonist [1] [2]
Key Effect Inhibits production of leukotrienes B4 (LTB4) and C4 (LTC4) and blocks histamine-induced bronchoconstriction [1]
Research Applications Previously studied for asthma, atherosclerosis, and peptic ulcers [2]. Note: Its development status is listed as "Discontinued" [3].
CAS Number 159776-68-8 [2]
Molecular Formula C₃₅H₄₀N₂O₆ [2]

Protocols for Solution Stability Testing

As specific stability data for this compound is not found, you can use the following established analytical techniques and protocols to determine its stability in your solution. The general workflow for this testing is outlined below.

Start Start Stability Test SamplePrep Sample Preparation Start->SamplePrep Storage Controlled Storage SamplePrep->Storage Analysis Analysis with HPLC/UV-Vis Storage->Analysis DataInt Data Interpretation Analysis->DataInt Report Report Shelf Life DataInt->Report

Core Analytical Techniques

The table below describes the primary techniques used in stability testing.

Technique Primary Role in Stability Testing Key Application
High-Performance Liquid Chromatography (HPLC) Separation, identification, and quantification of the active ingredient and its degradation products [4]. Ideal for quantifying this compound and identifying any degradation impurities formed under stress conditions [4].
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of UV or visible light by a compound, detecting changes in its molecular structure [4] [5]. Can monitor the degradation of this compound over time by detecting shifts in its absorbance spectrum [4].
Mass Spectrometry (MS) Provides structural information by determining the mass-to-charge ratio (m/z) of ions [4]. Coupled with HPLC (LC-MS), it is invaluable for identifying the chemical structure of unknown degradation products [4].
Detailed Experimental Protocol

You can adapt this two-step testing protocol, which aligns with technical guidelines for stability evaluation [6].

Step 1: Preliminary Stability Test This initial test is designed to quickly check for instability under your laboratory's standard storage conditions.

  • Objective: To screen for significant stability loss.
  • Procedure:
    • Prepare a solution of this compound at a relevant concentration in the desired solvent.
    • Divide the solution into at least two aliquots from the same source to minimize pre-analytical variation [6].
    • Analyze one aliquot immediately under optimal conditions to establish the basal value.
    • Store the other aliquot (test sample) under the specific conditions you wish to test (e.g., room temperature, 4°C) for a predetermined time (e.g., 24 hours, 1 week).
    • After the storage period, analyze the test sample using the same method (e.g., HPLC).
    • Calculate the percentage deviation (PD%) between the test sample and the basal sample [6].
  • Data Interpretation: Compare the PD% to your predefined acceptance criteria (stability specifications). If the PD% exceeds the limit, the compound is unstable under those conditions, and a comprehensive test is needed.

Step 2: Comprehensive Stability Test This test defines the stability equation and establishes precise stability limits [6].

  • Objective: To determine the stability equation and establish stability limits.
  • Procedure:
    • Collect samples from multiple sources to account for biological or matrix variability [6].
    • For each source, analyze a basal sample immediately.
    • Store several test aliquots from the same source and analyze them at multiple, pre-defined time intervals (e.g., 6, 12, 24, 48 hours) [6].
    • For each time point and source, calculate the PD% compared to its own basal value.
    • Plot all PD% values against time in a coordinate graph. The trend line of this graph represents the stability function [6].
  • Data Interpretation: The time point at which the trend line crosses your acceptable PD% limit is the stability limit for the compound under the tested conditions.
Forced Degradation Studies

To predict long-term stability and identify potential degradation pathways, conduct forced degradation studies [4]. The design of these studies is summarized in the following diagram.

FD Forced Degradation Study Acid Acidic Hydrolysis (e.g., 0.1 M HCl) FD->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH) FD->Base Oxid Oxidative Stress (e.g., 0.3% H₂O₂) FD->Oxid Thermal Thermal Stress (e.g., 40°C, 60°C) FD->Thermal Photo Photolytic Stress (e.g., UV light) FD->Photo Analyze Analyze with LC-MS Acid->Analyze Base->Analyze Oxid->Analyze Thermal->Analyze Photo->Analyze

Key Considerations for Your Study

  • Solution Preparation: For UV-Vis spectroscopy, ensure you use quartz cuvettes, as plastic and glass can absorb UV light and interfere with measurements [5].
  • Adherence to Guidelines: Follow established regulatory guidelines (e.g., ICH guidelines) for stability testing to ensure the data is robust and meets compliance standards [4].

References

Comprehensive Metabolite Identification of Linetastine: Analytical Protocols and Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Metabolite Identification in Drug Development

The identification of drug metabolites represents a critical phase in pharmaceutical development, directly influencing assessments of drug safety and efficacy. Linetastine, as a targeted protein degrader, requires thorough metabolic characterization to understand its biological fate and potential toxicological implications. Modern metabolite identification relies heavily on liquid chromatography-mass spectrometry (LC-MS) platforms that provide exceptional selectivity and sensitivity for detecting and characterizing metabolic products in complex biological matrices. The fundamental goal is to identify both phase I and phase II metabolites, quantify their abundance, and elucidate their structures to understand metabolic pathways and potential bioactive or toxic species.

Mass spectrometry-based metabolomics has emerged as a powerful approach for comprehensive metabolite profiling, though it faces challenges including the need for well-established methodologies and difficulties in confidently identifying metabolites from complex data. Recent advances in analytical technologies and data processing methods have significantly enhanced our capability to address these challenges, enabling more confident structural elucidation of drug metabolites. This application note provides detailed protocols and methodologies for identifying this compound metabolites using optimized LC-MS workflows, including specific columns, mobile phases, mass spectrometry parameters, and data analysis techniques suitable for pharmaceutical researchers and drug development professionals.

Analytical Instrumentation and Platform Selection

HPLC/UPLC Systems
  • High-Performance Liquid Chromatography (HPLC): HPLC systems provide robust separation of complex mixtures through columns packed with small adsorbent particles (1.5–50 μm) under high pressure (50–1400 bar). HPLC offers exceptional versatility for metabolite separation with the ability to utilize various stationary phases and mobile phase compositions. The technique is characterized by high reproducibility and standardized methods validated according to regulatory guidelines (e.g., FDA, EMA), ensuring reliable analytical results for drug metabolism studies. [1] [2]

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize smaller particle sizes (<2 μm) and higher operating pressures to deliver improved chromatographic resolution, enhanced sensitivity, and reduced analysis time compared to conventional HPLC. The increased efficiency of UPLC makes it particularly valuable for metabolite identification, where separating structurally similar metabolites from endogenous compounds in biological matrices is challenging. UPLC provides faster analysis and higher resolution, enabling more comprehensive metabolite profiling within shorter analytical runs. [1] [3]

Mass Spectrometry Configurations

Table 1: Mass Spectrometry Platforms for Metabolite Identification

Platform Key Features Optimal Applications Limitations
LC-MS with CID Collision-induced dissociation; Provides characteristic fragmentation patterns; Good sensitivity Routine metabolite identification; Structural elucidation of common metabolites; Targeted analysis Limited structural information for isomers; May not fragment labile bonds
LC-MS with EAD Electron-activated dissociation; Complementary fragmentation to CID; Preserves labile modifications Complex structural elucidation; Localization of modification sites; Isomer differentiation More specialized equipment; Less established spectral libraries
LC-MS/MS Tandem mass spectrometry; Multiple fragmentation stages; High specificity for target metabolites Identification of low-abundance metabolites; Structural confirmation; Targeted metabolite profiling Requires prior knowledge of metabolites for MRM method development
HRMS (Q-TOF, Orbitrap) High-resolution accurate mass; Exact mass measurement; Elemental composition determination Untargeted metabolite profiling; Unknown metabolite identification; Retrospective data analysis Higher instrument cost; More complex data interpretation

Platform Selection Guidance: For comprehensive this compound metabolite identification, a UPLC-HRMS system with both CID and EAD capabilities provides optimal performance. The UPLC system delivers superior chromatographic separation, while the high-resolution mass spectrometer with multiple fragmentation techniques enables comprehensive structural characterization. This configuration supports both targeted and untargeted analyses, allowing for the detection of expected metabolites while maintaining the capability to discover novel or unexpected metabolic products. [3] [4]

Sample Preparation Protocols

Biological Fluid Processing
  • Blood Collection and Processing: Collect blood samples in appropriate anticoagulant tubes (e.g., EDTA for plasma). For plasma preparation, centrifuge blood samples at 2,000-4,000 × g for 10 minutes at 4°C. Transfer the resulting plasma supernatant to clean tubes. For serum preparation, allow blood to clot at room temperature for 30-60 minutes before centrifugation. Standardization of clotting conditions for serum or deproteinization methods for plasma is essential to minimize unwanted sources of variation in metabolomic studies. [5]

  • Urine Sample Preparation: Thaw frozen urine samples on ice or at 4°C. Vortex thoroughly to ensure homogeneity. Dilute urine samples with an equal volume of LC-MS grade water or mobile phase A. Centrifuge at 14,000 × g for 10 minutes at 4°C to remove particulates. Transfer supernatant to LC-MS vials for analysis. Urine requires relatively little sample preparation but may benefit from dilution to minimize ion suppression effects in mass spectrometry. [3]

  • Protein Precipitation: For plasma, serum, or tissue homogenates, employ methanolic protein precipitation for effective metabolite extraction. Add 300 μL of cold methanol to 100 μL of biological sample. Vortex vigorously for 30-60 seconds. Incubate at -20°C for 60 minutes to enhance protein precipitation. Centrifuge at 14,000 × g for 15 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle nitrogen stream. Reconstitute the dried extract in 100 μL of initial mobile phase compatible with your LC-MS method. Vortex thoroughly and centrifuge before transferring to LC-MS vials. [3]

Tissue Processing
  • Tissue Homogenization: Rapidly excise tissue and rinse with cold phosphate-buffered saline to remove blood. Weigh tissue and add an appropriate volume of cold extraction solvent (typically methanol:water 4:1) at a ratio of 10-20 mL per gram of tissue. Homogenize using a pre-cooled mechanical homogenizer at 4°C. Alternatively, use liquid nitrogen to flash-freeze tissues followed by pulverization using a pre-cooled mortar and pestle. Transfer the homogenate to a clean tube for further processing. [3]

  • Metabolite Extraction from Tissues: After homogenization, subject tissue homogenates to three freeze-thaw cycles (alternating between liquid nitrogen and warm water bath) to ensure complete cell lysis and metabolite release. Add additional cold methanol to achieve a final ratio of 80% methanol. Vortex vigorously and centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and evaporate to dryness under nitrogen. Reconstitute in an appropriate volume of mobile phase for LC-MS analysis. [3]

Chromatographic Methods for Metabolite Separation

Column Selection Criteria

Table 2: HPLC/UPLC Columns for Metabolite Separation

Column Type Stationary Phase Optimal Metabolite Classes Mobile Phase Considerations
Reversed-Phase C18 Octadecylsilane Moderate to non-polar metabolites; Most drug metabolites Water/acetonitrile or water/methanol with acidic modifiers (formic acid)
Reversed-Phase C8 Octylsilane Moderate polarity metabolites; Polar drug metabolites Similar to C18 but with slightly different selectivity
HILIC Polar functional groups (amino, diol) Highly polar metabolites; Phase II conjugates High organic (ACN) with aqueous buffer; Increasing water gradient
Phenyl Phenyl groups with π-π interactions Aromatic compounds; Planar metabolites Similar to reversed-phase with enhanced selectivity for aromatic compounds

Column Selection Guidance: For comprehensive this compound metabolite profiling, begin with a reversed-phase C18 column (2.1 × 100 mm, 1.7-1.8 μm) for general metabolite separation. Follow with HILIC chromatography to capture highly polar metabolites that may not retain on reversed-phase columns. This orthogonal approach ensures maximum coverage of both hydrophobic and hydrophilic metabolites, reducing the risk of missing critical metabolic products. [1] [3]

Mobile Phase Optimization
  • Reversed-Phase Mobile Phase: Utilize a binary solvent system consisting of mobile phase A: 0.1% formic acid in water and mobile phase B: 0.1% formic acid in acetonitrile. For improved ionization in positive ESI mode, ammonium formate or acetate buffers (5-10 mM) at pH 3-5 can substitute for formic acid. Employ a linear gradient from 5% B to 95% B over 10-20 minutes, followed by a 2-3 minute hold at 95% B and re-equilibration at initial conditions. The acidic modifiers enhance protonation of analytes in positive ionization mode and improve peak shape by suppressing silanol interactions. [1] [2]

  • HILIC Mobile Phase: Utilize a binary solvent system with mobile phase A: 10 mM ammonium acetate in water (pH 5-6 with acetic acid) and mobile phase B: acetonitrile. Employ a linear gradient from 95% B to 50% B over 10-15 minutes. The high initial organic content promotes retention of polar compounds, while the increasing aqueous content elutes them. The ammonium acetate provides volatile buffering compatible with mass spectrometry detection. Always ensure thorough equilibration of HILIC columns (typically 10-15 column volumes) between runs to achieve retention time stability. [1]

Mass Spectrometry Analysis

MS Configuration and Parameters
  • Ion Source Parameters: For electrospray ionization (ESI), optimize source parameters for maximum sensitivity across a broad metabolite range. Typical settings include: source temperature: 150°C, desolvation temperature: 350°C, desolvation gas flow: 800 L/hr, cone gas flow: 50 L/hr, and nebulizer gas: 7 bar. For this compound and its metabolites, evaluate both positive and negative ionization modes as some metabolites may ionize preferentially in one mode. Employ data-dependent acquisition to automatically select intense ions for fragmentation, or use targeted methods for known metabolites. [3] [4]

  • Mass Analyzer Settings: For high-resolution mass spectrometers (Q-TOF, Orbitrap), set resolution to at least 35,000 FWHM to ensure accurate mass measurement for elemental composition determination. Set mass accuracy to <5 ppm for reliable metabolite identification. Use a mass range of m/z 50-1000 to cover most expected metabolites and their fragments. For MS/MS experiments, use stepped collision energies (e.g., 20, 40, 60 eV) to generate comprehensive fragmentation patterns that aid structural elucidation. [6] [7]

Data Acquisition Strategies
  • Untargeted Data Acquisition: For comprehensive metabolite profiling, employ data-independent acquisition (DIA) methods such as MSE or SWATH that fragment all ions within selected m/z ranges. This approach captures fragmentation data for all detectable metabolites, enabling retrospective data analysis without predefined targets. Alternatively, use data-dependent acquisition (DDA) that automatically selects the most intense ions for fragmentation. DDA provides high-quality MS/MS spectra but may miss low-abundance metabolites. [3]

  • Targeted Data Acquisition: For monitoring specific this compound metabolites, develop multiple reaction monitoring (MRM) transitions that monitor specific precursor ion → product ion transitions for each metabolite of interest. This approach provides maximum sensitivity and specificity for known metabolites. Use scheduled MRM to monitor each transition during its expected retention time window, increasing the number of detectable metabolites without compromising data quality. [3] [4]

Metabolite Identification and Data Processing

Data Processing Workflow
  • Chromatographic Alignment and Peak Picking: Process raw LC-MS data using specialized software to correct for retention time shifts between samples. Perform peak detection and alignment to identify chromatographic features across sample sets. Apply mass and retention time tolerance (typically 0.01 Da and 0.1 min) to align features across samples. Use peak filling algorithms to recover low-intensity peaks that may be missed in individual samples but appear consistently across replicates. [3]

  • Metabolite Feature Extraction: Extract ion intensities for all detected features after alignment. Apply quality control filters to remove unreliable features (e.g., those with high relative standard deviation in quality control samples or those present in blanks). Use internal standards to monitor and correct for instrumental drift throughout the analysis batch. Normalize data to correct for variations in sample preparation and injection using quality control-based normalization or internal standards. [5] [3]

Metabolite Identification Strategies
  • Database Searching: Search accurate masses against metabolite databases such as Human Metabolome Database (HMDB), Metlin, and LIPID MAPS using tools like MetaboSearch to leverage multiple databases simultaneously. Use a mass tolerance of 5-10 ppm for high-resolution data. Consider potential adduct formation (e.g., [M+H]+, [M+Na]+, [M-H]-) and in-source fragmentation during database searching. Cross-reference results across multiple databases to increase metabolome coverage and obtain more complete chemical identifier information. [7]

  • Fragmentation Analysis: Interpret MS/MS spectra to elucidate metabolite structures. Utilize both CID and EAD fragmentation data when available, as they provide complementary structural information. EAD can preserve labile modifications that might be lost in CID, providing crucial information about modification sites. Identify characteristic fragment ions and neutral losses that indicate specific metabolic transformations (e.g., glucuronidation, sulfation, oxidation). Use fragmentation tree approaches to systematically reconstruct molecular structures from MS/MS data. [4]

  • Confidence Assessment: Apply the Metabolite Standards Initiative (MSI) levels of identification confidence or the newer identification probability approach to communicate identification certainty. The identification probability is defined as 1/N, where N is the number of compounds in a database matching experimental measurements within defined precision thresholds. Report identifications with appropriate confidence levels: level 1 (confirmed with reference standard), level 2 (putatively annotated based on spectral similarity), level 3 (putatively characterized based on chemical properties), or level 4 (unknown). [6]

Experimental Workflow for Comprehensive Metabolite Identification

The following workflow diagram illustrates the comprehensive process for this compound metabolite identification, from sample preparation through final identification:

G cluster_0 Experimental Phase cluster_1 Computational Phase Start Start: Biological Samples (Plasma, Urine, Tissue) SP1 Sample Preparation (Protein Precipitation, Centrifugation) Start->SP1 Biofluid/Tissue SP2 Chromatographic Separation (HPLC/UPLC with C18/HILIC) SP1->SP2 Cleaned Extract SP3 Mass Spectrometry Analysis (HRMS with CID/EAD) SP2->SP3 Separated Analytes SP4 Data Preprocessing (Peak Picking, Alignment, Normalization) SP3->SP4 Raw LC-MS Data SP5 Metabolite Identification (Database Search, MS/MS Interpretation) SP4->SP5 Aligned Features SP6 Confidence Assessment (Identification Probability, MSI Levels) SP5->SP6 Putative Identifications End End: Identified Metabolites with Confidence Scores SP6->End Validated Metabolites

Figure 1: Comprehensive Workflow for this compound Metabolite Identification

Quality Assurance and Method Validation

Quality Control Procedures
  • System Suitability Testing: Before sample analysis, perform system suitability tests using reference standards to verify chromatographic performance, mass accuracy, and sensitivity. Include a quality control sample (pooled from all study samples or commercially available quality control material) throughout the analytical batch to monitor system performance. The relative standard deviation (RSD) of quality control features should generally be <30% for untargeted analysis and <15% for targeted methods. [5] [8]

  • Batch Design and Blank Inclusion: Analyze samples in randomized order to avoid batch effects. Include procedural blanks (extraction solvents processed similarly to samples) to identify contamination from solvents, tubes, or sample processing. Include pooled quality control samples every 6-10 injections to monitor instrumental stability. For large batches, implement block randomization to distribute potential drift effects evenly across experimental groups. [5]

Method Validation Parameters
  • Extraction Efficiency Assessment: Evaluate extraction efficiency by spiking compounds of interest into biological matrices before and after extraction. Calculate extraction recovery as (peak area before extraction / peak area after extraction) × 100%. Acceptable recovery typically ranges from 70-120% for most metabolites. Evaluate matrix effects by comparing analyte response in matrix extracts versus pure solvent, and use stable isotope-labeled internal standards when available to correct for suppression or enhancement. [8]

  • Repeatability and Reproducibility: Determine intra-day and inter-day precision by analyzing quality control samples repeatedly within a single batch and across multiple batches. Calculate relative standard deviation (RSD%) for metabolite abundances, with <20% RSD generally acceptable for most metabolites. Establish limits of detection and quantification for key metabolites using serial dilutions of reference standards. Document method robustness by evaluating the impact of small, deliberate changes in method parameters (e.g., mobile phase pH, gradient slope). [8]

Conclusion

The comprehensive metabolite identification workflow presented here provides a robust framework for characterizing this compound metabolites in biological systems. By integrating advanced chromatographic separations with high-resolution mass spectrometry and systematic data processing approaches, researchers can achieve confident identification of both expected and unexpected metabolites. The protocols outlined emphasize quality assurance throughout the analytical process, from sample collection to final identification, ensuring reliable results for critical drug development decisions.

Future directions in metabolite identification include increased automation of sample preparation, implementation of ion mobility spectrometry for additional separation dimension, and development of improved computational tools for structural elucidation. The emerging concept of identification probability offers a quantitative approach to communicating identification confidence that can be automated and standardized across laboratories. As these technologies continue to evolve, metabolite identification workflows will become increasingly comprehensive and efficient, accelerating drug development and enhancing understanding of drug metabolism.

References

linetastine low solubility issues

Author: Smolecule Technical Support Team. Date: February 2026

Linetastine Solubility Profile

The table below summarizes the key quantitative data available for this compound.

Parameter Value / Description
Molecular Weight 584.7 g/mol [1]
CAS Number 159776-68-8 [1]
Solubility (DMSO) 50 mg/mL (85.51 mM). Sonication is recommended [1]
Recommended Storage Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1]
Mechanism of Action 5-lipoxygenase (5-LOX) inhibitor; also antagonizes histamine effects [1]

Formulation Strategies for Low Solubility

For a "brick dust" molecule like this compound with high melting point and low organic solubility, standard spray drying can be challenging [2]. The table below compares advanced formulation technologies that could be applicable.

Technology Mechanism Key Considerations for this compound
Amorphous Solid Dispersion (ASD) - Spray Drying [2] [3] Creates amorphous drug-polymer mixture to enhance dissolution. Ideal for high-melting-point compounds. Requires solubility in organic solvents. Throughput can be increased with temperature-shift methods [2].
Lipid-Based Formulations [3] [4] Solubilizes drug in lipids, forming micelles and other structures for delivery. Suitable if this compound shows adequate solubility in various lipids. Complexity is higher due to multiple formulation components [4].
Particle Size Reduction (Nanosizing) [3] [4] Increases surface area to enhance dissolution rate. A "top-down" approach (e.g., wet milling). Risk of particle aggregation; may require surface inhibitors [4].
Salt Formation [2] Improves solubility and dissolution rates of ionizable drugs. Applicable only if this compound has an ionizable group. May face issues with precipitation or instability [2].
Complexation (e.g., Cyclodextrins) [3] [4] Forms inclusion complexes to improve solubility. Drug size and lipophilicity are key factors. A useful option if other strategies are not viable [4].

Experimental Protocols

Here are detailed methodologies for two of the most promising approaches.

Protocol 1: Preparing an Amorphous Solid Dispersion via Temperature-Shift Spray Drying

This protocol is designed to overcome low organic solubility [2].

Workflow Overview

A Prepare Drug-Polymer Solution B Heat Solution (Temp. Shift) A->B C Spray Dry with Flash Nozzle B->C D Collect Solid Particles C->D E Characterize ASD D->E

Steps:

  • Solution Preparation: Dissolve this compound and a suitable polymer (e.g., HPMCAS, PVP-VA) in a preferred organic solvent like methanol or acetone. The target drug load should be established experimentally [2] [3].
  • Temperature Shift: If solubility is insufficient at room temperature, pump the solution (or slurry) through an inline heat exchanger to rapidly raise its temperature above the solvent's boiling point, fully dissolving the drug [2].
  • Spray Drying: Immediately atomize the hot solution using a flash nozzle into the drying chamber. The rapid pressure drop causes the solvent to "flash," aiding atomization and rapid drying to form the amorphous solid [2].
  • Collection: Separate the solid ASD particles from the gas stream using a cyclone and collect them in a sealed container [2].
  • Characterization: Confirm the amorphous nature of the dispersion using Powder X-Ray Diffraction (PXRD). Assess dissolution rate and physical stability under accelerated storage conditions [2].
Protocol 2: Using Volatile Processing Aids in Spray Drying

If this compound is ionizable, this method can dramatically increase its solubility in organic solvents [2].

Workflow Overview

A1 Identify Ionizable Group in this compound A2 Add Volatile Acid/Base A1->A2 A3 Dissolve with Polymer A2->A3 A4 Spray Dry (Standard Conditions) A3->A4 A5 Remove Volatile Aid & Characterize A4->A5

Steps:

  • Identify Ionizable Group: Determine the pKa of this compound. If it's a weak base, use a volatile acid like acetic acid. If it's a weak acid, use a volatile base like ammonia [2].
  • Add Volatile Aid: Add more than one molar equivalent of the chosen volatile acid or base to the solvent to fully protonate/deprotonate the drug. This can increase solubility by 10 to 40-fold [2].
  • Dissolve with Polymer: Add the selected polymer to the ionized drug solution and ensure complete dissolution.
  • Spray Dry: Use conventional spray-drying conditions. The process does not typically require special nozzles or higher temperatures [2].
  • Remove Aid & Characterize: The volatile aid is removed during spray drying and subsequent secondary drying (e.g., tray drying) to levels below ICH limits. Confirm its removal and verify that the final product has regenerated the original API form and exhibits the desired performance [2].

Frequently Asked Questions

What should I do if this compound has low solubility in both water and organic solvents? This is a common "brick dust" challenge. The most viable solution is to use temperature-shift spray drying, which applies heat to the solution just before atomization to dramatically increase dissolved drug concentration and make the process commercially viable [2].

Can I use DCM or THF to dissolve this compound for spray drying? While these solvents may offer better solubility, they are not recommended. DCM poses significant environmental and regulatory concerns, while THF carries a risk of peroxide formation, which can lead to drug degradation and explosion hazards. It is better to use standard solvents like methanol or acetone with enabling techniques like heat or volatile aids [2].

How do I choose the right polymer for an Amorphous Solid Dispersion? Polymer selection is critical for preventing drug recrystallization and ensuring stability. Common polymers approved for use in ASDs include HPMCAS, PVP-VA, and HPMC [3]. The choice often depends on the drug's chemical nature and the desired release profile (e.g., immediate or delayed). Compatibility studies should be conducted early.

Is particle size reduction (nanonization) a good option for this compound? Nanosizing is an option to increase the surface area and dissolution rate. However, for compounds with very low intrinsic solubility, the gains may be limited. Furthermore, handling nanoparticles requires careful control to prevent aggregation, often needing surface modifiers or stabilizers [4].

References

Understanding Linetastine & Potential Variability Sources

Author: Smolecule Technical Support Team. Date: February 2026

Linetastine (TMK-688) is a dual-action compound that acts as a 5-lipoxygenase (5-LOX) inhibitor, thereby inhibiting leukotriene production, and also as a histamine antagonist [1] [2]. It has been used in research related to asthma, atherosclerosis, and peptic ulcers [2].

In experimental settings, variability can arise from multiple sources. The table below outlines common categories and examples relevant to this compound experimentation.

Variability Category Potential Sources in this compound Experiments
Biological System Cell type/line used, donor/species variability (e.g., human leukocytes vs. guinea pig models), tissue heterogeneity, disease model induction [1] [3].
Compound Handling Solubility (85.51 mM in DMSO [2]), stock solution preparation, storage conditions (-20°C for powder, -80°C in solution [2]), stability in assay buffer.
Experimental Protocol Calcium ionophore stimulation concentration & duration (for 5-LOX studies [1]), dosing regimen (single vs. repeated in vivo [1]), sample collection timing.
Pharmacokinetic Factors In vivo: Metabolic conversion to active metabolite TMK777, route of administration (e.g., p.o.), mean residence time (MRT) influenced by lipophilicity [1] [4].
Data Analysis Method for calculating IC50/EC50, criteria for "present" calls in 'omics' studies, statistical power and sample size [3] [5].

Troubleshooting Guide & FAQs

Q1: How can I improve the consistency of this compound's inhibitory response in my cellular assays?

  • Verify Solubility and Stock Solution: Always prepare a fresh stock solution. This compound has a solubility of 50 mg/mL (85.51 mM) in DMSO [2]. Use sonication if necessary to ensure it is fully dissolved. Using an old or improperly dissolved stock is a common source of error.
  • Control Your Stimulation: The potency of this compound is measured in stimulated systems (e.g., calcium ionophore-stimulated human leukocytes) [1]. Inconsistent stimulation is a major source of variability. Precisely standardize the concentration, incubation time, and batch of the stimulating agent across all experiments.
  • Use an Internal Experimental Control: Include a control well or sample in every experiment that uses a reference inhibitor (if available) to control for day-to-day and plate-to-plate variability in the cellular response.

Q2: The in vivo efficacy of this compound in my animal model is inconsistent. What should I check?

  • Dosing Formulation: The formulation vehicle can significantly impact absorption and bioavailability. Ensure the formulation is consistent and appropriate. While a specific formulation for this compound is not provided, general principles apply, such as ensuring the compound is fully suspended or dissolved.
  • Consider the Pharmacokinetics: this compound has a long duration of action, with effects lasting more than 16 hours in guinea pigs after a single oral dose [1]. Its effect is also non-tachyphylactic (no rapid tolerance) upon repeated dosing [1]. Ensure your dosing schedule accounts for this long-lasting effect to avoid confounding results. Variability in animal models can often be traced back to differences in compound absorption and metabolism between subjects [6].
  • Standardize the Disease Model: If using a sensitized model (e.g., for asthma), ensure the sensitization protocol is highly consistent between animal cohorts, as this is a major source of biological variation [3].

Q3: My analytical measurements (e.g., HPLC) for this compound concentration are variable. How can I improve method robustness? While a specific method for this compound was not found, the principles from a validated method for bilastine (another antihistamine) can be broadly applied [7].

  • Method Validation: Ensure your analytical method is fully validated for parameters like precision, accuracy, and linearity. A robust method should have a low % RSD (Relative Standard Deviation) for system and method precision [7].
  • Linearity Check: Confirm the linearity of your calibration curve over the expected concentration range using appropriate statistical tests, as inaccurate linearity assessment can be a source of error [5].
  • Control the Mobile Phase: For HPLC, use a freshly prepared and properly pH-adjusted buffer. The method for bilastine uses a phosphate buffer, highlighting the importance of buffer consistency [7].

This workflow outlines a systematic approach to troubleshooting variability in this compound experiments.

Start High Experimental Variability Step1 Run defined control experiment (e.g., positive control inhibitor) Start->Step1 Biological Biological System Compound Compound Handling Protocol Experimental Protocol Analysis Data Analysis Step2 Is control result also variable? Step1->Step2 Step3 Problem is likely in core protocol or biological system Step2->Step3 Yes Step4 Problem is likely specific to the this compound sample or handling Step2->Step4 No Step5 Systematic checks for: - Cell/passage number - Animal model consistency - Stimulation agent Step3->Step5 Step6 Systematic checks for: - Stock solution age/freshness - Solubility (sonicate) - Storage conditions Step4->Step6 Step5->Biological Step5->Protocol Step5->Analysis Step6->Compound

Key Experimental Protocols for Reference

For context, here are summaries of key experimental setups from the literature where this compound was successfully tested.

1. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay [1]

  • System: Human peripheral leukocytes.
  • Stimulation: Activated with calcium ionophore.
  • Measurement: Inhibition of leukotriene B4 (LTB4) and C4 (LTC4) production measured via IC50.
  • Key Results: this compound IC50 = 1.2 x 10⁻⁷ mol/L for LTB4; its active metabolite TMK777 was slightly more potent (IC50 = 8.6 x 10⁻⁸ mol/L for LTB4).

2. In Vivo Antihistamine and Anti-asthmatic Activity [1]

  • Model: Actively sensitized guinea pigs.
  • Dosing: Oral administration (p.o.) at 1-10 mg/kg.
  • Measurements:
    • Antihistamine: Inhibition of histamine-induced bronchoconstriction.
    • Anti-asthmatic: Inhibition of increased LTB4/LTC4 production in lungs during late asthmatic response.
  • Key Findings: Effects were dose-dependent, long-lasting (>16 h), and without tachyphylaxis upon repeated dosing (7 days).

References

Understanding Metabolite Interference

Author: Smolecule Technical Support Team. Date: February 2026

What is metabolite interference and why does it matter?

Metabolite interference occurs when a metabolite co-elutes and generates a signal in the mass spectrometry channel of its parent drug (or another metabolite), potentially leading to inaccurate quantification [1]. This is a significant concern because:

  • It is Prevalent: One study found that approximately 75% of the 334 metabolite standards tested generated a measurable signal in at least one other metabolite's multiple reaction monitoring (MRM) setting [2] [3].
  • It Causes Errors: Analysis suggests that roughly 10% of annotated metabolites in biological samples can be mis-annotated or mis-quantified due to this interference [2] [3].
  • It Affects Drugs: Signal interference between drugs and their metabolites can cause signal suppression or enhancement, sometimes reducing the analyte signal by up to 90% or exaggerating metabolite concentrations by 30% [1].

The table below summarizes the quantitative impact of metabolite interference as reported in the literature.

Aspect of Interference Reported Impact Context / Source
Metabolites causing interference ~75% of metabolites Based on 334 standard metabolites [2] [3]
Mis-annotated metabolites ~10% of metabolites In cell lysate and serum data [2] [3]
Signal reduction Up to 90% Drug-metabolite pairs [1]
Concentration overestimation Up to 30% Due to signal enhancement from parent drug [1]

Troubleshooting and Resolution Strategies

The following workflow outlines a systematic approach to identifying and resolving metabolite interference. You can apply this general process to investigate specific issues with linetastine.

Start Suspected Metabolite Interference Step1 1. Confirm Interference (Deviation in ion ratios, IS area, RT) Start->Step1 Step2 2. Dilution Test (Dilute sample; nonlinear response indicates interference) Step1->Step2 Step3 3. Identify Source (Use HRMS to identify interfering metabolite) Step2->Step3 Step4 4. Choose Resolution Strategy Step3->Step4 Strat1 Chromatographic Separation (Improve LC resolution) Step4->Strat1 Strat2 Sample Dilution (Reduce interference to acceptable level) Step4->Strat2 Strat3 Use Isotope-Labeled IS (Ensure co-elution with analyte) Step4->Strat3

Step 1: Confirm the Interference Monitor data quality metrics for deviations, which can signal interference [4].

  • Ion Ratios: Check if the ratio between different product ions for the analyte falls outside the expected range.
  • Internal Standard (IS) Area: A significant drop in the IS peak area in actual study samples compared to pure standards can indicate suppression.
  • Retention Time: Shifts in the expected retention time may suggest co-elution with an interferent.

Step 2: Perform a Dilution Test This simple test helps predict interference [1].

  • Prepare a serial dilution of the sample and analyze.
  • In the absence of interference, the analyte response should be linear with dilution. A non-linear response suggests the presence of interference.

Step 3: Identify the Interferent with High-Resolution MS (HRMS) If interference is confirmed, use HRMS to identify the exact mass of the interfering compound [5]. This can unequivocally identify it as a metabolite of the parent drug or another compound.

Step 4: Apply Resolution Strategies The following table compares the primary methods for resolving interference.

Strategy Description Best For / Key Benefit
Chromatographic Separation Optimizing the LC method (column, gradient) to physically separate the analyte from the interferent before they reach the mass spectrometer [2] [4] [1]. Comprehensive solution; resolves the root cause by achieving baseline separation.
Sample Dilution Diluting the sample to reduce the concentration of the interferent to a level where it no longer causes significant suppression or enhancement [1]. Quick check and solution if sensitivity allows; reduces matrix effects.
Isotope-Labeled Internal Standard Using a stable isotope-labeled (e.g., ¹³C, ¹⁵N) IS that co-elutes perfectly with the analyte, compensating for ionization suppression/enhancement [4] [6] [1]. Essential for robust assays; corrects for matrix effects when full separation isn't possible.

Best Practices for Robust Methods

How can I prevent interference issues in my methods?

  • Proactive Interference Testing: During method development, test potential interferents. The Clinical and Laboratory Standards Institute (CLSI) EP7-A2 guideline provides a framework for this [4]. Pay special attention to isobaric compounds (those with the same molecular weight as your analyte or IS) [5].
  • Assess Matrix Effects: Use post-column infusion to visually identify regions of ion suppression/enhancement in your chromatographic run [4]. This helps in optimizing the LC method to elute your analyte in a "clean" region.
  • Choose the Right Internal Standard: Whenever possible, use a stable isotope-labeled internal standard with non-exchangeable labels (e.g., ¹³C, ¹⁵N) over deuterium (²H), as they are less likely to have chromatographic retention time shifts and thus compensate for matrix effects more accurately [4] [6].

Frequently Asked Questions

Q1: What are the common types of metabolite interference?

  • Isomeric Interference: The metabolite is an isomer of the parent drug (e.g., citrate vs. isocitrate), sharing the same precursor and product ions [2].
  • In-Source Fragmentation: A metabolite fragments in the ion source to produce a product ion that is identical to the one monitored for the parent drug [2] [3].
  • Isobaric Interference: A metabolite has the same nominal mass as the internal standard or analyte. For example, the ¹³C-isotope of a metabolite can interfere with the monitoring channel of a stable-labeled IS [5].
  • Ionization Interference: The simultaneous presence of a drug and its metabolite in the ESI source can suppress or enhance the ionization efficiency of one another, even if they are not isomeric [1].

Q2: My internal standard area is dropping in incurred samples. What should I do? This is a classic sign that your internal standard is being affected by a matrix effect or, more specifically, interference from a metabolite [5]. Follow the troubleshooting workflow: perform a dilution test and use HRMS to identify the interfering compound. The most robust long-term solution is often to improve chromatographic separation or switch to a more suitable isotope-labeled internal standard.

References

Linetastine Dosing Data from Preclinical Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data on linetastine's efficacy and duration of action from guinea pig studies [1].

Study Model Measured Effect Effective Dose (p.o.) Dosing Frequency & Duration Key Findings
Actively sensitized guinea pigs Inhibition of leukotriene (LTB₄, LTC₄) production in lungs 1-10 mg/kg Single dose; or once daily for 7 days Effect of a 3.2 mg/kg dose lasted >16 hours; effects were neither tachyphylactic nor cumulative with repeated dosing.
Guinea pigs Inhibition of histamine-induced bronchoconstriction 1-10 mg/kg Single dose; or once daily for 7 days Dose-dependent inhibition; effect lasted >24 hours; repeated dosing showed same effect as single administration.

Experimental Protocols & Methodologies

For researchers looking to validate or build upon these findings, here are the core methodologies from the cited studies.

1. Protocol: Inhibition of Leukotriene Release from Human Leukocytes [1]

  • Objective: To evaluate the direct 5-lipoxygenase (5-LOX) inhibitory activity of this compound and its active metabolite, TMK777.
  • Cell Preparation: Isolate human peripheral leukocytes.
  • Stimulation: Use calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.
  • Drug Incubation: Pre-incubate cells with this compound, TMK777, or a comparator drug (e.g., azelastine).
  • Measurement: Quantify the concentrations of Leukotrienes B₄ (LTB₄) and C₄ (LTC₄) in the supernatant using a specific immunoassay (like ELISA).
  • Data Analysis: Calculate IC₅₀ values (the concentration that inhibits 50% of leukotriene release).

2. Protocol: In Vivo Antihistamine Activity in Guinea Pigs [1]

  • Objective: To assess the potency and duration of this compound's protective effect against histamine-induced bronchoconstriction.
  • Animal Model: Use guinea pigs, a standard model for airway reactivity.
  • Sensitization & Challenge: For late asthmatic response studies, actively sensitize animals and challenge with an allergen.
  • Drug Administration: Administer this compound orally (1-10 mg/kg) in a single dose or repeatedly once daily for 7 days.
  • Measurement: Measure increases in respiratory resistance following histamine challenge or allergen exposure.
  • Data Analysis: Determine the dose-dependency and time course of the protective effect.

FAQ for Researchers

Q: What is the recommended dosing frequency for this compound in animal studies? A: Based on the available data, a once-daily oral dosing regimen is sufficient. Studies showed that a single dose's effects lasted over 16-24 hours, and efficacy was maintained with once-daily dosing over 7 days without evidence of tolerance (tachyphylaxis) or drug accumulation [1].

Q: How does this compound's mechanism of action influence dosing strategy? A: this compound has a dual mechanism: it inhibits leukotriene production (5-LOX inhibitor) and acts as a histamine receptor antagonist [1] [2]. The fact that both activities were observed at similar dose ranges and had long durations supports a simple, infrequent dosing schedule.

Q: Why is there no human dosing information for this compound? A: this compound was discontinued from clinical development. The database from AdisInsight shows its highest development phase was "Discontinued" for conditions like asthma and allergic rhinitis as of November 2007 [3].

Experimental Workflow for Dose Optimization

The following diagram maps out the logical workflow for establishing a dosing regimen, based on the pathway reflected in the this compound studies and modern oncology dose optimization principles [4] [5].

G Start Start: Identify Drug Candidate A In Vitro Studies (e.g., IC50 determination) Start->A B Preclinical In Vivo Studies (Animal models) A->B C Establish Minimum Effective Dose B->C D Determine Duration of Action B->D E Assess Safety & Tolerability B->E F Define Optimal Dosing Regimen C->F D->F E->F

Key Considerations for Modern Dose Optimization

While this compound data is historical, current oncology drug development emphasizes moving away from the Maximum Tolerated Dose (MTD) strategy used for chemotherapies [5]. For targeted agents, the goal is to find the optimal biologic dose that saturates the target with minimal toxicity, a principle championed by initiatives like the FDA's Project Optimus [5]. Although this compound is not an anticancer drug, this modern framework is relevant for all targeted therapeutic development.

References

Troubleshooting Guide: Improving Assay Sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

A sensitive assay can distinguish a true signal from background noise and detect low levels of an analyte. The table below outlines common issues and their solutions.

Problem Area Specific Issue Potential Solution Key Performance Indicator for Improvement
Sample & Reagents Sample matrix effects interfering with detection [1] [2]. Optimize sample dilution or use pre-treatment/clean-up methods (e.g., filtration, magnetic bead enrichment) [2]. Lower Limit of Detection (LLD), Lower Limit of Quantification (LLOQ) [3].
Critical reagents (e.g., antibodies) have low affinity or specificity [2]. Screen and select high-affinity recognition elements (e.g., monoclonal antibodies, engineered antibodies, or aptamers) [2]. Signal-to-Noise Ratio, %CV (Coefficient of Variation) [1].
Reagent instability under assay conditions [1]. Conduct stability studies for all reagents under storage and operational conditions; aliquot reagents for single use [1]. Assay reproducibility, Z'-factor [1].
Signal Detection Weak signal intensity for low-concentration analytes [2]. Implement signal amplification techniques (e.g., use of enzymatic methods, fluorescent labels, or advanced nanoparticles like europium chelates) [4] [2]. LLOQ, Signal-to-Noise Ratio [3].
High background noise [2]. Switch to detection methods that minimize background (e.g., moving from colorimetric to luminescent readouts) [5]. Signal-to-Noise Ratio, LLD [3].
Assay Design & Execution Suboptimal interaction time between analyte and detector [2]. Modify flow dynamics (e.g., by adjusting membrane properties or introducing flow barriers to slow capillary flow) [2]. LLOQ, Assay Sensitivity [3] [2].
Inefficient capture of the target analyte [2]. Use multi-analyte detection strategies or optimize the concentration and placement of capture probes on the membrane [2]. Positive Predictive Value, Sensitivity % [6].

Experimental Protocol: A Systematic Approach to Sensitivity Optimization

This workflow provides a structured methodology for enhancing your assay's sensitivity.

Start Start: Define Sensitivity Goals A Step 1: Assess Sample Quality Start->A Establish baseline B Step 2: Optimize Reagents A->B Matrix effects resolved? C Step 3: Enhance Signal Detection B->C High-affinity reagents confirmed D Step 4: Refine Assay Dynamics C->D Strong signal, low noise E Step 5: Validate & Document D->E Optimal flow achieved End End: Implement Optimized Assay E->End Sensitivity goals met

Step 1: Assess and Improve Sample Quality

  • Action: Spike your target analyte into the relevant biological matrix (e.g., serum, plasma) and analyze its recovery. Test different sample dilution factors and pre-treatment methods (e.g., filtration, centrifugation) [1] [2].
  • Validation: Compare the signal from the spiked matrix sample to a control sample in buffer. A high recovery rate (e.g., >85%) indicates minimal matrix interference.

Step 2: Optimize Critical Reagents

  • Action: Systematically test different lots or sources of key reagents, particularly detection antibodies. Titrate the concentration of these reagents to find the level that provides the strongest specific signal with the lowest background [7].
  • Validation: Perform a standard curve with each tested condition. The optimal condition will yield the lowest LLOQ and the steepest curve slope, indicating high sensitivity and assay efficiency [3].

Step 3: Enhance Signal Detection

  • Action: If using a colorimetric method, explore switching to a luminescent or fluorescent readout, which generally offers higher sensitivity and a broader dynamic range [5]. Investigate the use of advanced labels and signal amplification systems [4] [2].
  • Validation: Measure the Signal-to-Noise ratio for a low-concentration analyte. A successful enhancement should significantly increase this ratio.

Step 4: Refine Assay Dynamics

  • Action: For assays relying on fluid flow (e.g., lateral flow), experiment with membrane modifications or the addition of flow barriers. This can slow the flow rate, increasing the interaction time between the analyte and detection elements [2].
  • Validation: Test the LLOQ before and after the modification. An improved dynamic should lower the LLOQ, allowing detection of lower analyte concentrations [2].

Step 5: Validate and Document

  • Action: Once optimal conditions are found, run a full validation using established statistical measures. This should include multiple replicates over several days to assess precision, accuracy, and robustness [1].
  • Reporting: Clearly define and report the final LLD and LLOQ for your assay. Data outside these limits should be reported as "< LLOQ" or "< LLD" [3].

Frequently Asked Questions (FAQs)

Q1: What is the difference between LLD and LLOQ? A1: The Lower Limit of Detection (LLD) is the lowest concentration that can be statistically distinguished from a blank sample (a negative control) but not necessarily quantified precisely. The Lower Limit of Quantification (LLOQ), is the lowest concentration that can be measured with acceptable precision and accuracy, defined by specific criteria like a %CV < 30% and a %backfit of 75-125% [3].

Q2: My assay sensitivity is inconsistent from day to day. What could be the cause? A2: Day-to-day inconsistency often points to issues with reagent stability. Ensure that reagents are aliquoted for single use to avoid multiple freeze-thaw cycles, and validate their stability under your daily operating conditions [1]. Also, confirm that critical steps like incubation times are strictly controlled.

Q3: Are there technological platforms that can inherently provide higher sensitivity? A3: Yes. Technologies like Single Molecule Counting (SMC) can offer sensitivities 10 to 1,000 times greater than traditional ELISA. These platforms work by drastically reducing background noise and allowing for digital counting of individual analyte molecules, making them ideal for detecting low-abundance biomarkers [4].

References

linetastine long-term storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

ICH Guidelines for Long-Term Storage

For global drug development, the International Council for Harmonisation (ICH) provides standardized stability testing conditions based on the climatic zone where the drug product will be marketed [1] [2]. The following table outlines the standard storage conditions for stability studies.

Study Type Storage Condition Minimum Testing Period Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH [2] 12 months To establish the proposed shelf life under recommended storage conditions [1].
Intermediate 30°C ± 2°C / 65% RH ± 5% RH [1] [2] 6 months To bridge accelerated and long-term data, especially if significant change occurs [1] [2].
Accelerated 40°C ± 2°C / 75% RH ± 5% RH [1] [2] 6 months To evaluate the impact of severe conditions and predict potential degradation [1].

The specific long-term storage condition for a product is determined by the climatic zone of the country or region. For most temperate and subtropical climates (Zones I and II), the standard condition is 25°C ± 2°C / 60% RH ± 5% RH [2].

FAQs and Troubleshooting Guide

Q1: What are the recommended storage conditions for linetastine?

The supplier recommends -20°C for long-term storage of this compound [3]. This suggests the compound may be particularly sensitive and require frozen storage to maintain stability, which is common for many research-grade bioactive compounds.

Q2: How do we determine the final storage conditions for a drug product containing this compound?

The supplier's recommendation is a starting point. To determine definitive storage conditions and shelf life for a final drug product, you must conduct formal stability studies following ICH guidelines [1] [2]. This involves testing multiple batches of your specific formulation under controlled long-term, intermediate, and accelerated conditions, then monitoring for changes.

The experimental workflow for designing and conducting these studies can be summarized as follows:

G Start Start: Determine Storage Conditions for New Formulation A Define Formulation & Packaging Start->A B Place Batches in ICH Stability Chambers A->B C Withdraw Samples at Predetermined Time Points B->C D Perform Analytical Testing C->D E Evaluate Data vs. Acceptance Criteria D->E E->A Data Fails Reformulate/Repackage F Assign Shelf Life & Storage Conditions E->F Data Meets Criteria

Q3: What are the common stability issues, and how can we address them?

The following table outlines potential stability issues and mitigation strategies based on ICH guidelines and pharmaceutical best practices [1] [4].

Observed Issue Potential Causes Corrective & Preventive Actions
Chemical Degradation Hydrolysis, oxidation, photolysis. Reformulate with protective excipients [4]; use oxygen-scavenging or light-protective packaging [1].
Loss of Potency Degradation of the active ingredient over time. Optimize the formulation; adjust pH; assign a shorter shelf life or more stringent storage condition (e.g., refrigeration) [1].
Physical Instability Changes in polymorphism, hydration state, or particle size. Control manufacturing process; select physically stable solid forms; use appropriate packaging as a moisture barrier [1].
Presence of Unknown Impurities Formation of degradation products. Identify the degradation pathway; refine formulation to inhibit its formation; set strict controls on raw material quality [4].

Key Considerations for Your Research

For your work with this compound, keep these points in mind:

  • Start with Supplier Recommendations: Always adhere to the supplier's storage advice (-20°C) for the raw material to ensure its integrity for your experiments [3].
  • Formulation Dictates Stability: The stability of this compound will heavily depend on its final formulation (e.g., solid dosage form like a tablet, liquid solution, etc.) and its packaging [1]. A well-designed formulation protects the active ingredient from environmental stresses.
  • Stability is an Ongoing Process: Stability testing is not a one-time event. Data must be continually collected throughout the proposed shelf life to ensure the product remains safe and effective [2].

References

Understanding Cross-Reactivity in Immunoassays

Author: Smolecule Technical Support Team. Date: February 2026

Cross-reactivity occurs when an assay's antibodies bind to molecules that are structurally similar to the target analyte, potentially leading to false-positive results. The table below outlines the primary types that should be investigated during assay validation [1].

Type of Cross-Reactivity Description Potential Impact on Assay
Antigen-Capture Antibody (Ag-Cab) A capture antibody binds to an unintended, structurally similar antigen. High; can lead to false positives. Different capture antibodies or assay conditions may be needed [1].
Detection-Capture Antibody (Cab-Dab) A detection antibody binds non-specifically to a capture antibody spot. Medium; causes background signal. Can often be minimized through reagent or diluent optimization [1].
Antigen-Detection Antibody (Ag-Dab) An antigen is captured correctly but is detected by the wrong detection antibody. Variable; can be confounding or used advantageously as a secondary detection method [1].
Antigen-Conjugate / Capture-Conjugate The label (e.g., streptavidin-HRP) binds directly to an antigen or a capture antibody. High; causes significant background. Often due to biotin contamination and must be resolved for assay validation [1].

A Standard Experimental Protocol for Testing

The following workflow provides a detailed methodology for conducting a cross-reactivity study, which can be applied to test linetastine and its structural analogs [1].

Start Start Cross-Reactivity Experiment Prep Preparation Phase Start->Prep Step1 1. Plate Coating Coat plate with capture antibodies Prep->Step1 Step2 2. Antigen Incubation Add individual antigens and potential interferents (e.g., this compound analogs) Step1->Step2 Step3 3. Detection Add detection antibodies Step2->Step3 Step4 4. Signal Measurement Add conjugate and substrate Measure signal (e.g., luminescence) Step3->Step4 Calc Calculation & Analysis Step4->Calc Step5 5. Calculate % Cross-Reactivity (Concentration with heterologous pair / Concentration with homologous pair) x 100% Step6 6. Interpret Results >1% may indicate significant cross-reactivity requiring mitigation Step5->Step6 Eval Evaluate Assay Validity Step6->Eval

Experimental Protocol for Cross-Reactivity Testing

This protocol is based on a standard cross-reactivity experiment for a multiplexed array, which can be readily adapted for a single-plex assay [1].

  • 1. Experimental Setup:

    • Prepare the assay plate according to your standard protocol.
    • In a grid pattern, test the following in duplicate wells:
      • Individual target antigen (the intended analyte)
      • Individual potential cross-reactants (e.g., this compound and its structurally similar compounds)
      • Negative controls (buffer or solvent only) [1].
  • 2. Assay Execution:

    • Run the plate under normal assay conditions. For each well, you are essentially testing if a signal is generated by the combination of a specific antigen with a specific detection antibody [1].
  • 3. Data Calculation:

    • Calculate the concentration for each analyte based on the standard curve.
    • Determine the percentage cross-reactivity using the formula below. A commonly accepted threshold for significant cross-reactivity is >1% [1].

> % Cross-Reactivity = (Calculated concentration of antigen with heterologous pair / Calculated concentration of antigen with homologous pair) x 100%

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of cross-reactivity in a validated assay? While it depends on the assay's intended use and the clinical relevance of the cross-reactant, a cross-reactivity of <1% is often considered acceptable for a well-validated, specific immunoassay [1].

Q2: How can I distinguish true cross-reactivity from non-specific binding? Cross-reactivity typically shows a dose-response curve, whereas non-specific binding is often constant and not saturable. Inhibition assays are the gold standard for confirming cross-reactivity, as they can demonstrate whether the presence of a cross-reactant can inhibit the binding of the target analyte [2].

Q3: Our assay shows high cross-reactivity. What are the first steps in troubleshooting?

  • Re-optimize Reagent Dilutions: Titrate the concentrations of your capture and detection antibodies. Using overly concentrated antibodies can exacerbate low-affinity, non-specific binding.
  • Modify the Assay Buffer: Introduce blocking agents (like BSA or non-fat milk) or mild detergents (like Tween-20) to reduce non-specific interactions.
  • Change Reagents: If possible, source a different antibody pair, particularly one raised against a different epitope on the target molecule [1].

Q4: Are there computational tools to predict cross-reactivity before wet-lab experiments? Yes, computational methods are emerging. For protein allergens, tools like Cross-React use 3D structural data to predict cross-reactivity by identifying similar surface patches and epitopes, which can help prioritize compounds for empirical testing [3].

Key Considerations for Your Project

  • Source of Interferents: When testing, use the most purified forms of this compound and its analogs available to ensure that the observed effect is due to the compound itself and not an impurity.
  • Concentration Range: Test cross-reactants over a wide, physiologically relevant concentration range to fully understand the potential for interference.
  • Clinical Correlation: Always correlate your in vitro findings with clinical or in vivo data. A high in vitro cross-reactivity may not always translate to a clinically significant effect, and vice-versa [4] [2].

References

linetastine administration route challenges

Author: Smolecule Technical Support Team. Date: February 2026

Linetastine Technical Support Center

Here is a structured guide to help you troubleshoot common experimental issues with this compound (TMK-688), a 5-lipoxygenase (5-LOX) inhibitor and histamine antagonist used in research for asthma, atherosclerosis, and peptic ulcers [1].

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage and preparation for this compound?

  • Storage: Store the powder at -20°C for up to 3 years. Once dissolved in DMSO, store the solution at -80°C for up to one year [1].
  • Solubility: this compound is soluble in DMSO, with a recommended concentration of 50 mg/mL (85.51 mM). Sonication is recommended to ensure complete dissolution [1].

Q2: How do I select an appropriate administration route for in vivo studies? Since the optimal route for this compound is not specified, selection should be based on the drug's properties and research goals. The table below compares common routes to guide your decision.

Route Key Challenges & Considerations Best For / Rationale
Oral [2] [3] Variable absorption; first-pass metabolism reduces bioavailability; food/drug interactions [2] [3]. Chronic disease models (asthma, atherosclerosis); non-invasive delivery.

| Subcutaneous Intramuscular [2] [3] | Protein drugs risk degradation; absorption rate depends on blood flow; local irritation possible [2] [3]. | Bypassing digestive system; sustained release (if absorption is slow). | | Intravenous (IV) [2] | Requires strict aseptic technique; rapid drug effect decline needs frequent dosing [2]. | Precise dosing; studies requiring rapid, complete absorption. | | Inhalation [3] | Particle size critical for lung penetration; may irritate airways [3]. | Direct lung delivery for asthma research models. |

Q3: How can I confirm 5-LOX inhibition in my experiment?

  • Verify Assay Conditions: Ensure your assay (e.g., ELISA) specifically detects leukotrienes (LTB4, LTC4, LTD4) and is not cross-reacting. Always include a positive control.
  • Check Cell/Viability: Use a relevant cell line (e.g., neutrophils, monocytes). Confirm that any effect is not due to this compound-induced cytotoxicity by running a parallel cell viability assay (e.g., MTT).
  • Troubleshoot Signal: If the signal is weak or absent, confirm that your cell stimulation agent (e.g., calcium ionophore) is active and fresh.

Q4: What could cause unexpected histamine response despite this compound treatment?

  • Receptor Selectivity: this compound may not antagonize all histamine receptor subtypes (H1, H2, H3, H4). Check its known receptor affinity profile. The observed response could be mediated by a receptor it does not block effectively.
  • Insufficient Dosing: The administered dose or pre-incubation time might be insufficient to fully block the histamine receptors in your system.
  • Alternative Pathways: The observed physiological response might be driven by other inflammatory mediators (e.g., PAF, cytokines) that are not inhibited by this compound.
Experimental Protocol & Troubleshooting

Experiment: Inhibiting Leukotriene Production in Human Macrophages

This protocol provides a detailed methodology for a key experiment cited in this compound's profile [1].

1. Sample Preparation

  • Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C. Avoid more than 3 freeze-thaw cycles.
  • Vehicle Control: Always include a control group treated with the same volume of DMSO used for drug delivery.

2. Cell Stimulation & Treatment

  • Culture human macrophage cells (e.g., THP-1 derived) in appropriate media.
  • Pre-treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle for 1 hour.
  • Stimulate the cells with 1 µM Calcium Ionophore A23187 for 15-30 minutes to activate the 5-LOX pathway.

3. Data Collection & Analysis

  • Collect cell culture supernatant after stimulation.
  • Quantify leukotriene B4 (LTB4) levels using a commercial ELISA kit according to the manufacturer's instructions.

Common Issues & Solutions:

  • Low Signal: Ensure the calcium ionophore is fresh and active. Optimize the stimulation time.
  • High Background: Reduce serum in the media during stimulation, as it can contain factors that activate cells.
  • No Inhibition: Verify the activity of your this compound stock solution. Check scientific literature for effective concentration ranges in similar cellular models.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow and decision process for troubleshooting a this compound experiment, from problem to solution.

linetastine_troubleshooting Start Unexpected Experimental Result Step1 Check Cell Viability Start->Step1 Step2 Confirm Drug Activity & Stock Solution Start->Step2 Step3 Verify Assay Specificity & Controls Start->Step3 Step4 Review Administration Route & Bioavailability Start->Step4 Sol1 Adjust dosage or use alternative route Step1->Sol1 If low viability Sol2 Repeat experiment with freshly prepared stock Step2->Sol2 If degraded/inactive Sol3 Troubleshoot assay conditions & controls Step3->Sol3 If high background Step4->Sol1 If poor absorption

Diagram 1: A logical workflow for troubleshooting this compound experiments.

Key Considerations for Your Research

The primary challenge is the lack of publicly defined administration routes for this compound. Your experimental design should be guided by the general principles in the provided table [2] [3]. The choice between oral, injectable, or inhaled routes will profoundly impact the drug's absorption, first-pass metabolism, and ultimate bioavailability at the target site [2] [3].

References

linetastine vehicle compatibility issues

Author: Smolecule Technical Support Team. Date: February 2026

Linetastine Research Compound Profile

For researchers working with this compound, understanding its basic properties is the first step in troubleshooting formulation issues.

Property Description
Alternative Names Linazolast; TMK-688; YM 257 [1]
CAS Number 159776-68-8 [2]
Mechanism of Action 5-Lipoxygenase (5-LOX) inhibitor; Histamine antagonist [2]
Primary Research Areas Asthma, Atherosclerosis, Peptic Ulcers [1] [2]
Molecular Weight 584.7 g/mol [2]
Molecular Formula C₃₅H₄₀N₂O₆ [2]
Solubility (DMSO) 50 mg/mL (85.51 mM), sonication recommended [2]
Development Status Discontinued (as of 2007) [1]

Frequently Asked Questions (FAQs)

  • What is the primary mechanism of action of this compound? this compound is a dual-action compound. It primarily acts as a 5-lipoxygenase (5-LOX) inhibitor, blocking the production of leukotrienes. It also functions as a histamine receptor antagonist [2]. This makes it relevant for research in inflammatory conditions like asthma.

  • What is a drug vehicle, and why is compatibility important? In pharmaceutical research, a vehicle is not an inert carrier. It maintains drug stability, controls drug release into the biological matrix, and promotes penetration of the active ingredient [3]. An incompatible vehicle can lead to compound degradation, inconsistent delivery, erratic experimental results, and tissue irritation in vivo.

  • Where can I purchase this compound for research purposes? this compound is available as a custom-synthesis product from chemical suppliers like TargetMol, with prices varying by quantity (e.g., €55 for a information profile from AdisInsight, $78 for 1 mg from TargetMol) [1] [2].

Troubleshooting Common Vehicle Compatibility Issues

Here are common formulation challenges and recommended solutions based on this compound's properties and formulation science.

Problem Potential Cause Recommended Solution
Poor Solubility Aqueous insolubility of compound. Pre-dissolve in DMSO to create a concentrated stock solution (e.g., 50 mg/mL), then dilute into the final aqueous-based vehicle with sonication [2].
Precipitation Drug crashing out of solution upon dilution or vehicle mixing. Ensure the vehicle's pH and polarity are compatible. Use co-solvents (e.g., PEG 300) and surfactants judiciously. Filter the final solution through a 0.22-micron filter.
Chemical Instability Degradation of this compound in solution over time. Prepare fresh solutions prior to use. Store stock and working solutions at recommended temperatures (-20°C for powder, -80°C for solutions) [2]. Use vehicles with buffering agents to control pH.
Inconsistent In-Vivo Results Vehicle-induced skin barrier damage or irritation, or poor drug release. Avoid harsh, barrier-damaging solvents like high-concentration propylene glycol. Use occlusive agents (e.g., petrolatum) or film-forming polymers to improve barrier function and delivery [3].

Experimental Protocol: Vehicle Formulation & Compatibility Screening

This workflow provides a systematic approach to identifying a suitable vehicle for this compound in pre-clinical studies. The following diagram outlines the key stages of the process.

Start Start: Vehicle Screening P1 Prepare Stock Solution Start->P1 P2 Formulate Working Vehicle P1->P2 P3 Assess Physical Stability P2->P3 C1 Visible precipitate or cloudiness? P3->C1 Visual Inspection P4 Proceed to Biological Assay C2 Stable for required experiment duration? P4->C2 Monitor over 24h C1:e->P1:e Yes C1->P4 No C2:e->P1:e No End Vehicle Suitable C2->End Yes

Phase 1: Preparation of this compound Stock Solution

  • Calculation: Calculate the mass of this compound powder required to achieve the desired stock concentration (e.g., 50 mg/mL in DMSO) [2].
  • Weighing: Accurately weigh the compound using an analytical balance.
  • Dissolution: Transfer the powder to a vial and add the appropriate volume of anhydrous DMSO.
  • Sonication: Sonicate the mixture in a water bath sonicator for 5-10 minutes to ensure complete dissolution and formation of a clear solution [2].
  • Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C [2].

Phase 2: Formulation of Working Vehicle

  • Vehicle Selection: Based on your experimental model (e.g., topical, oral, injection), select a candidate vehicle. Common options include:
    • For topical application: Aqueous creams, carbomer gels, or ointments with petrolatum [3].
    • For oral administration: Aqueous suspensions with 0.5-1% methylcellulose or similar suspending agent.
    • For injection: Saline with a minimal percentage of a co-solvent like PEG 400.
  • Dilution: Dilute the DMSO stock solution into the pre-warmed vehicle with vigorous vortexing or stirring. The final concentration of DMSO should be kept as low as possible (typically <1-5%) to minimize biological effects.

Phase 3: Physical Stability Assessment

  • Visual Inspection: Immediately after preparation, examine the formulation for any immediate precipitation or cloudiness.
  • Filter Test: Pass the formulation through a 0.22-micron syringe filter. A significant weight of retained material on the filter indicates precipitation.
  • Time-Course Stability: Let the formulation stand at the temperature required for your experiment (e.g., 4°C or 37°C). Inspect it visually at 1, 4, and 24-hour intervals for any changes.

Mechanisms of Action & Experimental Workflow

This diagram illustrates the proposed signaling pathways targeted by this compound and a logical flow for a research project investigating its effects.

Subgraph1 Inflammatory Stimulus A Cell Membrane B Arachidonic Acid A->B C 5-Lipoxygenase (5-LOX) B->C D Leukotrienes (LTs) C->D E Inflammatory Response D->E F This compound F->C Inhibits H Histamine Receptor (H1) F->H Antagonizes G Histamine G->H I Allergic Response H->I

References

linetastine tissue distribution optimization

Author: Smolecule Technical Support Team. Date: February 2026

Linetastine: Core Compound Information

Before designing experiments, understanding the basic pharmacology of your compound is crucial. The table below summarizes the key information available for this compound.

Property Description
Synonym(s) TMK-688, TMK688, TMK 688, Linazolast, YM 257 [1] [2]
Mechanism of Action 5-lipoxygenase (5-LOX) inhibitor; also antagonizes the effects of histamine [1].
Therapeutic Area Research on asthma, atherosclerosis, and peptic ulcers [1].
Development Status Discontinued (for allergic rhinitis, asthma, atherosclerosis, peptic ulcer, skin cancer, thrombosis) [2].
Molecular Weight 584.7 g/mol [1].

Optimizing Tissue Distribution Study Design

A key strategy for increasing efficiency and reducing costs in early drug development is to integrate tissue distribution assessments with initial pharmacokinetic (PK) studies [3]. The choice of sampling method is a critical decision point in this integration.

The workflow below outlines the decision process for selecting a sampling method.

This optimization is particularly suited for small molecules like this compound, which typically have rapid clearance rates. For biologics, factors like target-mediated drug disposition and longer half-lives can make serial sampling more challenging [3].

Protocols for Tissue Processing

Accurate tissue distribution data relies on proper sample preparation. Here are standard protocols for creating single-cell suspensions from various tissues, a prerequisite for many analytical techniques.

Tissue Type Key Dissociation Method Critical Steps & Notes
Lymphoid Tissue (Spleen, Thymus, Lymph Nodes) Mechanical Disruption: Press tissue with syringe plunger or frosted glass slides [4]. Filter through a nylon mesh to remove clumps and debris. Keep buffers azide-free if cells are to be cultured [4].
Non-Lymphoid Tissue (e.g., Liver, Lung) Enzymatic Digestion: Mince tissue, then incubate with appropriate enzymes (e.g., collagenase) [4]. Optimize enzyme type, concentration, and incubation time. Gentle pipetting to disperse cells and filtering are crucial steps [4].
Adherent Cell Cultures Enzymatic Detachment: Use Trypsin, EDTA, or Accutase to detach cells from plates [4]. Perform a cell count and viability analysis after detachment. Avoid over-digestion with enzymes [4].
Whole Blood Density Gradient Centrifugation: Use Ficoll-Paque to isolate peripheral blood mononuclear cells (PBMC) [4]. Centrifuge with the brake OFF to avoid disturbing the gradient layer [4].

FAQs and Troubleshooting Guide

Q: Why might a company still use traditional non-serial sampling despite the benefits of serial sampling? [3] A: Common reasons include:

  • Infrastructure and Expertise: Serial sampling requires specialized surgical skills for cannulation and the infrastructure to support it.
  • Perceived Complexity: The logistical planning for serial sampling is often seen as more complex than traditional methods.
  • Legacy Protocols: Many established protocols in pharmaceutical companies are built around traditional sampling.

Q: Should I save organs from early PK studies for future biodistribution analysis? [3] A: This can be a cost-saving strategy, but consider the trade-offs:

  • Pros: Saves resources and avoids additional animal studies.
  • Cons: The stored organs might not represent the final drug formulation, and the stability of the drug in stored tissues must be verified to ensure data integrity.

Q: The tissue distribution data for my compound seems very low. What are possible explanations? A:

  • Low Oral Bioavailability: Many compounds, especially large or charged molecules, are poorly absorbed from the gastrointestinal tract. An intravenous study can confirm if this is an absorption issue.
  • Rapid Metabolism/Excretion: The compound may be broken down or cleared from the body before it can distribute to tissues.
  • Analytical Sensitivity: The concentration in certain tissues may be below the limit of detection (LOD) of your analytical method, as was seen in some titanium dioxide nanoparticle studies [5].

References

Linetastine Analytical Method Development: A Proposed Workflow

Author: Smolecule Technical Support Team. Date: February 2026

Developing a new method requires a systematic approach. The following diagram outlines the key stages from initial setup to final validated method.

Define Method Goal Define Method Goal Select Technique Select Technique Define Method Goal->Select Technique Method Scouting Method Scouting Select Technique->Method Scouting Robustness Testing Robustness Testing Method Scouting->Robustness Testing Full Method Validation Full Method Validation Robustness Testing->Full Method Validation Documentation & Transfer Documentation & Transfer Full Method Validation->Documentation & Transfer

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most suitable technique for analyzing Linetastine? Based on its molecular properties (MW: 584.7, complex structure) [1], Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV/Vis or Photodiode Array (PDA) detector is highly recommended [2] [3]. Its aromatic rings make it a good chromophore for UV detection.

Q2: How should I begin developing the HPLC method? Start with a robust, well-characterized column. A C18 column is a standard and excellent first choice for a molecule like this compound [2] [3]. For initial scouting, use a gradient method (e.g., from 5% to 95% organic solvent over 10-20 minutes) to understand how the compound elutes. A typical mobile phase could be a mixture of water and acetonitrile, possibly with a small acidic modifier (like 0.1% formic acid) to improve peak shape [2].

Q3: What are the key parameters to validate for a new method? Once a method is developed, it must be validated to prove it is suitable for its intended use. The core parameters are summarized in the table below [4] [5].

Validation Parameter Objective Recommended Acceptance Criteria for this compound Assay
Accuracy Measure closeness to true value Recovery of 98–102%
Precision Measure repeatability (same day) and intermediate precision (different days, analysts) RSD < 2%
Specificity Ensure method measures only this compound No interference from placebo, degradants
Linearity Demonstrate proportional response to concentration Correlation coefficient (R²) > 0.998
Range Confirm acceptable accuracy and precision within the interval Typically 80-120% of target concentration
Robustness Assess method resilience to small, deliberate changes System suitability criteria are met

Q4: My this compound peak has poor shape (tailing or fronting). What should I do? Poor peak shape is a common issue. The troubleshooting logic can be visualized in the following chart:

Symptom: Poor Peak Shape Symptom: Poor Peak Shape Check Mobile Phase pH Check Mobile Phase pH Symptom: Poor Peak Shape->Check Mobile Phase pH Try Different Column Try Different Column Symptom: Poor Peak Shape->Try Different Column Check Column Temperature Check Column Temperature Symptom: Poor Peak Shape->Check Column Temperature Adjust acidic modifier (e.g., 0.1% Formic Acid) Adjust acidic modifier (e.g., 0.1% Formic Acid) Check Mobile Phase pH->Adjust acidic modifier (e.g., 0.1% Formic Acid) Test C8, Phenyl, or Biphenyl phases Test C8, Phenyl, or Biphenyl phases Try Different Column->Test C8, Phenyl, or Biphenyl phases  If C18 fails Increase temperature (e.g., 35-45°C) Increase temperature (e.g., 35-45°C) Check Column Temperature->Increase temperature (e.g., 35-45°C)

  • Review Sample Solvent: Ensure the solvent you dissolve this compound in is not stronger than the initial mobile phase, which can cause peak distortion upon injection [3].
  • Consider Chemical Structure: The amine groups in this compound's structure [1] can interact with acidic silanol groups on the silica column, causing tailing. Using a column with good end-capping or a specialized stationary phase (e.g., Biphenyl) can minimize this [3].

Q5: How can I ensure my method is stability-indicating? You must demonstrate that your method can separate this compound from its degradation products. Perform forced degradation studies [4]:

  • Acid/Base Stress: Treat the sample with mild acid (e.g., 0.1M HCl) and base (e.g., 0.1M NaOH).
  • Oxidative Stress: Expose the sample to an oxidant like 3% hydrogen peroxide.
  • Thermal and Photostress: Apply heat and UV light. A successful method will show clear separation between the main this compound peak and all new degradation peaks, proving its stability-indicating capability.

Key Considerations for Your Project

  • Start with Quality Materials: Use a high-purity this compound reference standard [1] for method development to ensure your results are not confounded by impurities.
  • Adopt a Systematic Approach: Applying principles of Quality by Design (QbD) and Design of Experiments (DoE) can make your development process more efficient and robust [6]. For example, use a DoE approach to systematically test the impact of factors like mobile phase pH, gradient slope, and temperature on separation.
  • Plan for Transfer: A well-developed and validated method should be easily transferable to other laboratories. Document everything thoroughly, including column specifications (brand, lot), exact mobile phase preparation, and instrument settings [4].

References

Quantitative Pharmacological Profile of Linetastine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key quantitative data available from preclinical studies, primarily from a 1996 publication [1].

Parameter Value / Description Experimental Context
Mechanism of Action 5-Lipoxygenase (5-LOX) inhibitor & Histamine (H1) antagonist [2] [1] [3] Dual anti-inflammatory and anti-allergic activity.
IC50 (LTB4) 1.2 x 10⁻⁷ mol/L Calcium ionophore-stimulated human leukocytes [1].
IC50 (LTC4) 1.5 x 10⁻⁷ mol/L Calcium ionophore-stimulated human leukocytes [1].
Antihistamine (pD2) 7.28 Inhibition of histamine-induced contraction in isolated guinea-pig trachea [1].
Oral Efficacy Dose 1-10 mg/kg Inhibition of leukotriene production and histamine-induced bronchoconstriction in guinea-pig models [1].
Duration of Action >16 to >24 hours Single oral dosing in guinea-pig models [1].
Development Status Discontinued For allergic rhinitis, asthma, atherosclerosis, peptic ulcer, skin cancer, and thrombosis [2].

Frequently Asked Questions for Researchers

Q1: What is the rationale for potentially monitoring linetastine plasma levels? Although this compound is not in clinical use, monitoring its concentration in a research setting could be rationalized by its dual mechanism of action and the aim to establish a concentration-effect relationship. The goal would be to ensure that exposure levels in experimental models are within the therapeutic range suggested by preclinical data (e.g., effective at IC50 values around 10⁻⁷ mol/L) and to interpret the pharmacodynamic outcomes accurately [1] [4].

Q2: What are the primary analytical challenges in quantifying this compound? The main challenges stem from the lack of a commercially available, validated assay. Key considerations would include:

  • Method Development: You would need to develop a method from scratch, likely using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for its sensitivity and specificity [4].
  • Analyte Specificity: Determining whether to measure the parent drug, its active metabolite (TMK777), or both. TMK777 has shown similar or slightly greater potency in inhibiting leukotriene production [1].
  • Sample Preparation: Optimizing procedures like protein precipitation or liquid-liquid extraction to isolate this compound from plasma matrices efficiently.

Q3: How should sampling times be determined without human pharmacokinetic data? In the absence of human half-life data, a robust experimental design is crucial. The general principle is to collect samples after the drug is expected to have reached steady-state concentration, which typically occurs after 3 to 5 elimination half-lives of dosing [4] [5]. Since this data is unknown for this compound, you should:

  • Conduct a Pilot PK Study: First, administer the drug to a small number of test subjects and take multiple blood samples over a wide time window to characterize the absorption and elimination profile.
  • Define Trough (Cmin): Once the half-life is estimated, trough samples (collected immediately before the next dose) can be used as a consistent and less variable point for monitoring [4].

Proposed Experimental Workflow for Method Development

For researchers aiming to develop and validate a bioanalytical method for this compound, the following workflow is recommended.

start Start: Method Development step1 1. Standard & Sample Prep • Synthesize/acquire this compound standard • Optimize protein precipitation or liquid-liquid extraction start->step1 step2 2. LC-MS/MS Method Dev • Optimize chromatography (column, mobile phase) • Optimize MS parameters (MRM transitions) step1->step2 step3 3 Assay Validation • Determine linear range & LLOQ • Assess accuracy & precision • Evaluate matrix effects step2->step3 step4 4. Pilot PK Study • Administer this compound • Collect serial plasma samples • Analyze to estimate PK parameters step3->step4 step5 5. Routine Monitoring • Establish target trough range (Cmin) based on IC50 & pilot PK • Collect trough samples in main study step4->step5 end Interpret Data step5->end

Critical Troubleshooting Guide

The table below outlines potential issues and solutions during experimental work with this compound.

Problem Possible Cause Suggested Solution
Low or undetectable plasma levels Poor oral absorption; rapid metabolism; sample collected after full elimination. Conduct an IV study to determine absolute bioavailability; adjust sampling time based on a pilot PK study [5].
High inter-subject variability in levels Variable absorption or metabolism; differences in organ function. Control for diet and fasting status; monitor organ (e.g., liver) function in animal models [6].
Discrepancy between plasma levels and observed effect Active metabolite not measured; delay between plasma and effect site concentration. Develop an assay that also quantifies the active metabolite TMK777 [1] [4].
Inconsistent analytical results Matrix effects in the assay; degradation of the analyte. Use a stable isotope-labeled internal standard; ensure samples are processed and stored at appropriate temperatures [4].

Key Considerations for Your Research

When planning your studies, please note:

  • No Established Range: There is no defined therapeutic plasma concentration range for this compound in any species. The IC50 values from in vitro studies (e.g., ~100 nM) can serve as a starting point for target concentrations [1].
  • Correlate with PD: Always correlate plasma concentration data with pharmacodynamic (PD) endpoints in your model, such as inhibition of leukotriene synthesis or bronchoconstriction [1] [6].
  • Source of Compound: this compound is not available as a pharmaceutical. It must be sourced as a chemical for research use from specialty suppliers [3].

References

Linetastine: A Discontinued Research Compound

Author: Smolecule Technical Support Team. Date: February 2026

Linetastine was investigated as a 5-lipoxygenase (5-LOX) inhibitor intended to suppress leukotriene production, alongside acting as a histamine receptor antagonist [1]. It was explored for conditions like asthma, atherosclerosis, and peptic ulcers [1]. Its development has been halted across all phases for its initial targets, meaning it never progressed to clinical use or large-scale efficacy trials [2].

Azelastine: An Established Clinical Drug

Azelastine is a second-generation H1-receptor antagonist approved for allergic rhinitis and conjunctivitis [3]. It has a well-documented triple mechanism of action [3]:

  • H1-receptor antagonism: Blocks the histamine receptor.
  • Mast cell stabilization: Inhibits the release of histamine and other mediators from mast cells.
  • Anti-inflammatory effects: Suppresses leukotrienes and other cytokines.

Substantial human clinical data supports Azelastine's efficacy. The table below outlines its proven efficacy and common side effects from clinical trials.

Azelastine Use Case & Dosage Reported Efficacy & Outcomes Common Adverse Reactions (≥2% incidence)

| Seasonal Allergic Rhinitis [4] (2 sprays/nostril, twice daily) | Effective for symptom relief (rhinorrhea, sneezing, nasal pruritus) [4] [3] | Bitter taste (19.7%), Headache (14.8%), Somnolence (11.5%), Nasal burning (4.1%) [4] | | Vasomotor Rhinitis [4] (2 sprays/nostril, twice daily) | Effective for symptom relief in adults and adolescents [4] | Bitter taste (19.4%), Headache (7.9%), Dysesthesia (7.9%), Rhinitis (5.6%) [4] |

Experimental Insights into Azelastine's Mechanisms

For research purposes, Azelastine's cellular effects have been detailed in preclinical studies. The following diagram and methodology outline the experimental workflow used to investigate its multidirectional effects on cancer cell lines, revealing mechanisms beyond its approved uses.

G A Azelastine Treatment (15-90 µM) B Cell Viability Assay (MTT Test) A->B C Apoptosis Analysis (Annexin V/7-AAD Staining, Caspase 3/7 Activity) A->C D Autophagy Assessment (LC3 Protein Activation) A->D E Cell Cycle Analysis (DNA Content) A->E F Oxidative Stress Measurement (ROS, Mitochondrial Membrane Potential) A->F G Morphological Examination (Transmission Electron Microscopy, DAPI Staining) A->G H Lysosomal Activity (Cathepsin D/L Assay) A->H F->C Induces F->E Causes Damage & Block

Detailed Experimental Protocol for Azelastine Cytotoxicity Studies [5]:

  • Cell Line: HeLa (human cervical cancer cells)
  • Treatment: Azelastine hydrochloride at concentrations ranging from 15 to 90 µM
  • Key Assays and Measurements:
    • Viability and Metabolism: MTT assay to measure mitochondrial metabolic activity and cell viability [5]
    • Apoptosis Detection: Annexin V/7-AAD staining for early/late apoptosis; caspase 3/7 activity assays; examination of nuclear fragmentation (DAPI staining) [5]
    • Autophagy Flux: LC3 protein activation and conversion analyzed by flow cytometry [5]
    • Cell Cycle Progression: DNA content analysis by flow cytometry to determine phase distribution [5]
    • Oxidative Stress: Intracellular ROS concentration and mitochondrial membrane potential measured with fluorescent probes [5]
    • Morphological Analysis: Transmission electron microscopy for ultrastructural changes [5]
    • Lysosomal Function: Spectrophotometric measurement of cathepsin D and L activity [5]

Research Implications and Future Directions

For your work as a researcher, the most valuable insights are:

  • This compound's Path: Serves as a case study for 5-LOX inhibition, but its discontinued status makes it unsuitable for new development [2] [1]
  • Azelastine's Repurposing Potential: Established safety profile and novel, multidirectional mechanisms of action—including induction of apoptosis, autophagy, and mitotic catastrophe in certain cancer cell lines at higher concentrations—make it a promising candidate for drug repurposing efforts in oncology [5]

References

Linetastine IC50 Values & Comparison Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound IC50 for LTB4 (mol/L) IC50 for LTC4 (mol/L) In Vivo Oral Effective Dose (mg/kg) pD₂ value (Guinea-pig Trachea)
Linetastine ( 1.2 \times 10^{-7} ) ( 1.5 \times 10^{-7} ) 1 - 10 7.28
TMK777 (Active Metabolite) ( 8.6 \times 10^{-8} ) ( 7.1 \times 10^{-8} ) Not Specified 7.98
Azelastine ( >1 \times 10^{-5} ) ( >1 \times 10^{-5} ) 10 (Ineffective on leukotrienes) 8.07

Experimental Protocols for Key Data

The core data supporting this compound's activity were generated using the following established experimental methods:

  • In Vitro Inhibition of Leukotriene Release from Human Leukocytes [1]:

    • Cell Source: Human leukocytes.
    • Stimulation: Calcium ionophore (A23187).
    • Measurement: The concentration of LTB4 and LTC4 in the supernatant was quantified. Compounds were pre-incubated with the cells before stimulation, and IC50 values (the concentration that causes 50% inhibition) were calculated from the dose-response curves.
  • In Vivo Inhibition in Sensitized Guinea-Pigs [1]:

    • Animal Model: Guinea-pigs actively sensitized to induce late asthmatic responses.
    • Dosing: this compound was administered orally (1-10 mg/kg).
    • Measurement: LTB4 and LTC4 levels were measured in the lung tissue. Respiratory resistance was also recorded to correlate biochemical efficacy with physiological effect.
  • In Vitro Antihistamine Activity [1]:

    • Tissue Preparation: Isolated guinea-pig trachea.
    • Method: The tissue was exposed to histamine to induce contraction. The ability of the test compounds to inhibit this contraction was measured non-competitively, and the pD₂ value (the negative logarithm of the molar concentration that causes 50% of the maximum inhibitory effect) was determined.

Mechanism of Action and Signaling Pathways

This compound exerts its effects through a dual mechanism:

  • Inhibition of 5-Lipoxygenase (5-LO) Pathway: It inhibits the activity of the 5-LO enzyme, which is crucial for the synthesis of both LTB4 and the cysteinyl leukotrienes (LTC4, LTD4, LTE4) from arachidonic acid [1]. This reduces the overall production of these pro-inflammatory mediators.
  • Histamine Receptor Antagonism: It acts as a non-competitive antagonist at histamine receptors, directly blocking the effects of histamine, such as bronchoconstriction [1].

The following diagram illustrates the arachidonic acid inflammation pathway and the points where this compound acts.

linetastine_mechanism AA Arachidonic Acid FLAP FLAP (5-LO Activating Protein) AA->FLAP 5-Lipoxygenase (5-LO) LTA4 Leukotriene A4 (LTA4) FLAP->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase Inflammation Inflammation Bronchoconstriction LTB4->Inflammation LTC4->Inflammation Histamine Histamine H1Receptor Histamine H1 Receptor Histamine->H1Receptor H1Receptor->Inflammation This compound This compound This compound->FLAP Inhibits This compound->H1Receptor Inhibits

Comparative Analysis with Other Drugs

  • Compared to Azelastine: this compound is a significantly more potent inhibitor of leukotriene production than azelastine, with IC50 values roughly 100 times lower [1]. While both drugs possess antihistamine activity, this compound's unique dual-action profile and long-lasting effects after oral administration make it a distinct candidate.
  • Compared to Newer Research Compounds: Recent research focuses on developing new LTB4 antagonists, such as those based on a 1,4-benzodioxine structure [2]. The most active compound from that study (24b) has an IC50 of 288 nM, which is in a similar potency range to this compound's activity, highlighting that this compound remains a relevant benchmark for potent LTB4 inhibition [2].

References

linetastine pD2 value histamine inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Linetastine Antihistamine Activity Data

The table below summarizes the experimental data for this compound and its comparator, azelastine, from the 1996 study [1].

Compound pD2 Value (Guinea-Pig Trachea) Inhibition of Histamine-Induced Bronchoconstriction (in vivo, Guinea-Pigs) Duration of Action
This compound 7.28 Dose-dependent inhibition at 1-10 mg/kg p.o. >24 hours
This compound (active metabolite TMK777) 7.98 Information not specified in the study Information not specified in the study
Azelastine 8.07 Inhibition at 0.32 mg/kg p.o. Information not specified in the study

Key Findings from the Research:

  • Dual-Action Profile: The study highlights that this compound inhibits both leukotriene production and histamine effects at similar dose levels, with long-lasting effects [1].
  • Noncompetitive Antagonism: The antihistamine effect on the isolated guinea-pig trachea was characterized as a noncompetitive antagonism [1]. This mechanism is important for interpretation, as pD2' is the parameter for noncompetitive antagonists, rather than pA2 which is for competitive antagonists [2].

Understanding pD2 and Finding pA2

For your comparison guide, it is crucial to distinguish between these pharmacological parameters:

  • pD2: A measure of an agonist's potency, defined as the negative logarithm of the molar concentration that produces 50% of the maximum response. The term is sometimes used in the context of functional antagonism, with pD2' specifically for noncompetitive antagonists [2].
  • pA2: A measure of a competitive antagonist's affinity for its receptor. It is the negative logarithm of the molar concentration of an antagonist that requires doubling the agonist concentration to achieve the original effect [2].

The search did not yield a pA2 value for this compound's interaction with the histamine receptor. The found pD2 value describes the potency of its functional inhibition.

Experimental Protocol Summary

Here is the key methodology from the study for the data presented above [1]:

  • Tissue Preparation: Isolated trachea from guinea pigs.
  • Agonist Challenge: Contraction was induced by histamine.
  • Antagonist Testing: this compound, its metabolite TMK777, and azelastine were applied to the tissue bath.
  • Data Analysis: Dose-response curves for histamine were constructed in the presence and absence of antagonists. The pD2 values were calculated from these curves, characterizing the antagonism as noncompetitive.

This workflow can be summarized in the following diagram:

G Start Start Experiment Prep Tissue Preparation (Guinea-pig trachea isolated) Start->Prep Baseline Establish Baseline (Histamine-induced contraction) Prep->Baseline ApplyDrug Apply Antagonist (this compound, Metabolite, or Azelastine) Baseline->ApplyDrug Challenge Re-challenge with Histamine ApplyDrug->Challenge Measure Measure Tissue Response Challenge->Measure Analyze Analyze Dose-Response Curves (Calculate pD2 value) Measure->Analyze

References

Linetastine Profile and Experimental Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available key information on linetastine, including its mechanism of action and quantitative data from preclinical studies.

Property This compound (TMK-688) Comparative Agent (Azelastine)
Mechanism of Action Dual 5-lipoxygenase (5-LOX) inhibitor and histamine receptor antagonist [1] [2] Histamine receptor antagonist (antihistamine) [2]
Molecular Target Inhibits 5-LOX enzyme, blocking production of leukotrienes B4 (LTB4) and C4 (LTC4) [2] Histamine receptor [2]
IC50 (LTB4 in human leukocytes) ( 1.2 \times 10^{-7} ) mol/L [2] > ( 1 \times 10^{-5} ) mol/L [2]
IC50 (LTC4 in human leukocytes) ( 1.5 \times 10^{-7} ) mol/L [2] > ( 1 \times 10^{-5} ) mol/L [2]
Duration of Action (Preclinical) Single oral dose of 3.2 mg/kg lasted >16 hours in guinea pig model of late asthmatic response [2] Information not available in search results
Therapeutic Indications (Research) Asthma, atherosclerosis, peptic ulcers [3] [1] Antiallergic drug [2]
Highest Development Phase Discontinued (for allergic rhinitis, asthma, atherosclerosis, peptic ulcer, skin cancer, thrombosis) [3] Approved drug

Detailed Experimental Protocols

For the core experimental data cited in the table above, here are the detailed methodologies.

Protocol 1: In Vitro 5-Lipoxygenase Inhibition Assay [2]

This protocol measures a drug's ability to inhibit leukotriene production.

  • Cell Preparation: Isolate human peripheral blood leukocytes.
  • Stimulation: Stimulate the leukocytes with a calcium ionophore (e.g., A23187) to activate the 5-LOX enzyme pathway.
  • Drug Incubation: Pre-incubate the cells with the test compound (e.g., this compound, TMK777, or azelastine) across a range of concentrations.
  • Measurement: After stimulation, measure the levels of leukotrienes B4 (LTB4) and C4 (LTC4) in the supernatant using a specific immunoassay (e.g., ELISA).
  • Data Analysis: Calculate the concentration of the drug that inhibits 50% of leukotriene production (IC50 value).
Protocol 2: In Vivo Assessment in Sensitized Guinea Pig Model [2]

This protocol evaluates the duration of a drug's effect in a whole organism model of asthma.

  • Sensitization: Actively sensitize guinea-pigs to an antigen.
  • Drug Administration: Administer the test compound (e.g., this compound) orally at various doses (e.g., 1-10 mg/kg) and time points before antigen challenge.
  • Antigen Challenge: Expose the sensitized animals to the antigen to induce a late asthmatic response.
  • Sample Collection: Collect lung samples after the challenge.
  • Outcome Measurement: Measure the production of LTB4 and LTC4 in the lung tissue. Respiratory resistance is also measured to assess bronchoconstriction.

Dual Mechanism of Action of this compound

This compound exerts its effects through a dual mechanism, which is visualized in the diagram below. This combination differentiates it from single-mechanism antihistamines like azelastine.

G Allergen Allergen/Stimulus CellMembrane Mast Cell/ Leukocyte Allergen->CellMembrane HistamineRelease Histamine Release CellMembrane->HistamineRelease LOXPathway 5-LOX Pathway Activation CellMembrane->LOXPathway HistamineReceptor Histamine Receptor HistamineRelease->HistamineReceptor Leukotrienes Leukotrienes (LTB4, LTC4) LOXPathway->Leukotrienes Bronchoconstriction Bronchoconstriction & Inflammation Leukotrienes->Bronchoconstriction HistamineReceptor->Bronchoconstriction This compound This compound InhibitionLOX Inhibits 5-LOX Enzyme This compound->InhibitionLOX  Mechanism 1 AntagonizesHist Antagonizes Receptor This compound->AntagonizesHist  Mechanism 2 InhibitionLOX->LOXPathway  Inhibits AntagonizesHist->HistamineReceptor  Blocks

This diagram illustrates the two primary pathways involved in allergic asthma and how this compound intervenes. It simultaneously blocks the production of pro-inflammatory leukotrienes by inhibiting the 5-LOX enzyme and antagonizes the histamine receptor to prevent its effects [2]. This dual action likely contributed to the long-lasting effects observed in preclinical models.

Context and Limitations of Data

It is important to interpret the available data with the following context:

  • Preclinical Data: The duration of action (>16 hours) is from a guinea pig model [2]. The pharmacokinetic profile and duration in humans may differ and are not available in the search results.
  • Discontinued Development: this compound's development has been discontinued for all indicated conditions [3]. Therefore, no human efficacy or comparative clinical trial data against modern standards of care is available.
  • Indirect Mechanism Comparison: While this compound has a dual mechanism, other drug classes, like dopamine receptor partial agonists (e.g., aripiprazole), operate through entirely different pathways (e.g., on D2/D3 receptors) and are used for different conditions like Parkinson's disease and schizophrenia [4] [5]. A direct duration comparison with these drugs is not meaningful.

References

Linetastine Profile and Proposed Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Linetastine (TMK-688) is a dual-action compound developed for asthma and allergic rhinitis. Its development was discontinued as of 2007 [1].

  • Mechanism of Action: this compound is a 5-lipoxygenase (5-LOX) inhibitor that suppresses leukotriene production (LTB4, LTC4) and also acts as a noncompetitive histamine receptor antagonist [1] [2] [3].
  • Active Metabolite: Its effects are mediated in part by an active metabolite, TMK777 [2].

The following diagram illustrates the proposed dual mechanism of action of this compound and its active metabolite in the context of allergic asthma:

G Allergen Allergen Immune Cell\n(e.g., Leukocyte) Immune Cell (e.g., Leukocyte) Allergen->Immune Cell\n(e.g., Leukocyte) Activation 5-Lipoxygenase\n(5-LOX) 5-Lipoxygenase (5-LOX) Immune Cell\n(e.g., Leukocyte)->5-Lipoxygenase\n(5-LOX) Stimulates Leukotrienes\n(LTB4, LTC4) Leukotrienes (LTB4, LTC4) 5-Lipoxygenase\n(5-LOX)->Leukotrienes\n(LTB4, LTC4) Produces Airway Smooth Muscle Airway Smooth Muscle Leukotrienes\n(LTB4, LTC4)->Airway Smooth Muscle Histamine Histamine Histamine->Airway Smooth Muscle Bronchoconstriction\n& Inflammation Bronchoconstriction & Inflammation Airway Smooth Muscle->Bronchoconstriction\n& Inflammation This compound This compound This compound->5-Lipoxygenase\n(5-LOX) Inhibits This compound->Histamine Antagonizes TMK777 TMK777 TMK777->5-Lipoxygenase\n(5-LOX) Inhibits TMK777->Histamine Antagonizes

Comparative Pharmacological Data

The primary available data compares this compound with Azelastine, a first-generation antihistamine and mast cell stabilizer [2].

Table 1: In Vitro and In Vivo Activity Comparison of this compound vs. Azelastine

Assay / Parameter This compound Azelastine Key Finding
In Vitro: LTB4 Inhibition (IC₅₀) 1.2 x 10⁻⁷ mol/L >1 x 10⁻⁵ mol/L This compound is >80 times more potent at inhibiting 5-LOX [2].
In Vitro: LTC4 Inhibition (IC₅₀) 1.5 x 10⁻⁷ mol/L >1 x 10⁻⁵ mol/L This compound is >65 times more potent at inhibiting 5-LOX [2].
In Vivo: Leukotriene Inhibition (Guinea Pig) Effective at 1-10 mg/kg p.o. No effect at 10 mg/kg This compound orally active; effect lasted >16 hours [2].
In Vivo: Antihistamine (Guinea Pig) Effective at 1-10 mg/kg p.o. Effective at 0.32 mg/kg p.o. Azelastine was more potent as an antihistamine in this model [2].

Detailed Experimental Protocols

The key findings are based on the following experimental methodologies [2]:

  • In Vitro Leukotriene Inhibition:

    • Cell Source: Calcium ionophore-stimulated human peripheral leukocytes.
    • Measurement: Quantification of LTB4 and LTC4 release into the supernatant via immunoassay.
    • Analysis: IC₅₀ values (concentration causing 50% inhibition) were calculated from dose-response curves.
  • In Vivo Antiasthmatic Activity (Guinea Pig):

    • Model: Actively sensitized guinea pigs challenged with antigen to induce a late-phase asthmatic response.
    • Dosing: this compound or vehicle was administered orally (1-10 mg/kg).
    • Endpoint: Measurement of leukotriene levels in bronchoalveolar lavage fluid and the increase in respiratory resistance.
  • In Vitro/Vivo Antihistamine Activity:

    • Isolated Tissue: Histamine-induced contraction of isolated guinea-pig trachea (non-competitive antagonism).
    • Whole Animal: Histamine-induced bronchoconstriction in conscious guinea pigs.

Important Limitations and Considerations

  • Outdated and Incomplete Data: The most recent update on this compound is from 2007, and its development status is Discontinued [1]. The selectivity profile is incomplete, lacking data on potential off-target effects.
  • Narrow Comparative Scope: The search results only provide a direct comparison with Azelastine. A comparison with modern, targeted therapies (e.g., specific leukotriene receptor antagonists like Montelukast) is not available.
  • No Clinical Data: All data is from preclinical in vitro and animal studies. Efficacy and safety in humans are unknown.

References

linetastine antihistamine activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Linetastine Activity Comparison Overview

The table below summarizes key experimental data for this compound and relevant comparators.

Drug Name 5-Lipoxygenase Inhibition (IC50) Antihistamine Activity (pD2) Key Experimental Findings Study Model

| This compound | LTB4: 1.2 x 10⁻⁷ mol/L LTC4: 1.5 x 10⁻⁷ mol/L | 7.28 | Oral efficacy (1-10 mg/kg) Long-lasting effect (>24h) No tachyphylaxis [1] | - Human leukocytes

  • Guinea pig trachea
  • Sensitized guinea pigs [1] | | TMK777 (this compound metabolite) | LTB4: 8.6 x 10⁻⁸ mol/L LTC4: 7.1 x 10⁻⁸ mol/L | 7.98 | More potent than parent compound [1] | - Human leukocytes
  • Guinea pig trachea [1] | | Azelastine | LTB4 & LTC4: >1 x 10⁻⁵ mol/L | 8.07 | No significant LO inhibition at 10 mg/kg [1] | - Human leukocytes
  • Guinea pig trachea
  • Sensitized guinea pigs [1] | | Desloratadine | Not Available | Ki: 0.4 nM [2] | High H1-receptor affinity [2] | Preclinical binding studies [2] | | Levocetirizine | Not Available | Ki: 3 nM [2] | High H1-receptor affinity; may cause somnolence [2] | Preclinical binding studies [2] | | Fexofenadine | Not Available | Ki: 10 nM [2] | Low sedation risk; relatively short duration [2] | Preclinical binding studies [2] |

Detailed Experimental Protocols

The key findings for this compound are derived from the following experimental methodologies:

In Vitro 5-Lipoxygenase Inhibition Assay
  • Cell Source: Calcium ionophore-stimulated human leukocytes [1]
  • Measurement: Quantification of leukotriene B4 (LTB4) and leukotriene C4 (LTC4) release [1]
  • Data Analysis: IC50 values calculated from dose-response curves [1]
In Vitro Antihistamine Activity
  • Tissue Preparation: Isolated guinea-pig tracheal strips [1]
  • Induction: Histamine-induced contraction [1]
  • Measurement: Non-competitive inhibition measured; pD2 values (-log of molar concentration producing 50% inhibition) determined [1]
In Vivo Models
  • Animal Model: Actively sensitized guinea-pigs [1]
  • Dosing: Single (1-10 mg/kg p.o.) and repeated (0.32-3.2 mg/kg once daily for 7 days) oral administration [1]
  • Measurements:
    • Inhibition of leukotriene production in lungs during late asthmatic responses [1]
    • Inhibition of histamine-induced bronchoconstriction [1]
    • Duration of action assessment [1]

Molecular Mechanism of Action

Antihistamines are now understood to function as inverse agonists at the histamine H1 receptor rather than simple antagonists [2] [3]. In the absence of histamine, the H1 receptor exists in an equilibrium between active and inactive states. Histamine stabilizes the active conformation, while inverse agonists like this compound stabilize the inactive conformation, producing the opposite effect [2].

The following diagram illustrates the core concept of H1 receptor regulation by histamine and antihistamines.

G H1R H1 Receptor (Unliganded) ActiveState Active State (Signaling 'ON') H1R->ActiveState  Basal equilibrium InactiveState Inactive State (Signaling 'OFF') H1R->InactiveState Histamine Histamine (Agonist) Histamine->ActiveState  Stabilizes Antihistamine Antihistamine (Inverse Agonist) Antihistamine->InactiveState  Stabilizes

Research Implications and Context

  • Dual-Action Profile: this compound's combination of 5-lipoxygenase inhibition and H1 receptor inverse agonism in a single molecule represents a potentially advantageous therapeutic profile for allergic conditions involving both histamine and leukotrienes [1]
  • Historical Context: The available data for this compound comes from older literature (1996), and it does not appear to have been developed for widespread clinical use [1]
  • Modern Comparison: Contemporary second-generation antihistamines (e.g., desloratadine, levocetirizine, fexofenadine) are favored in clinical practice due to their high receptor selectivity and minimal central nervous system penetration, which avoids sedative effects [2] [3] [4]

References

Pharmacological Profile & Quantitative Data Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key experimental findings for linetastine and its active metabolite (TMK777) in comparison to azelastine [1].

Compound 5-Lipoxygenase Inhibition (IC₅₀) Antihistamine Activity (pD₂) In Vivo Effect on Leukotriene Production In Vivo Inhibition of Bronchoconstriction

| This compound | LTB₄: ( 1.2 \times 10^{-7} ) mol/L LTC₄: ( 1.5 \times 10^{-7} ) mol/L | 7.28 | Inhibition at 1-10 mg/kg p.o. in guinea pigs; effect >16 hours [1] | Inhibition at 1-10 mg/kg p.o. in guinea pigs; effect >24 hours [1] | | TMK777 (this compound Metabolite) | LTB₄: ( 8.6 \times 10^{-8} ) mol/L LTC₄: ( 7.1 \times 10^{-8} ) mol/L | 7.98 | Information not located in search results | Information not located in search results | | Azelastine | LTB₄ & LTC₄: > ( 1 \times 10^{-5} ) mol/L | 8.07 | No effect at 10 mg/kg p.o. [1] | Inhibition at 0.32 mg/kg p.o. [1] |

Abbreviations: IC₅₀ (Half Maximal Inhibitory Concentration): The concentration at which a substance produces 50% inhibition. A lower value indicates greater potency. pD₂: A measure of a drug's potency, defined as the negative logarithm of the EC₅₀ (the molar concentration that produces 50% of the maximum response). A higher pD₂ value indicates greater potency [1].

Detailed Experimental Protocols

The data in the table above were generated using the following standardized experimental methods [1]:

  • Calcium Ionophore-Stimulated Leukotriene Release from Human Leukocytes: Human leukocytes were isolated and stimulated with the calcium ionophore A23187 to induce the production of leukotrienes B₄ (LTB₄) and C₄ (LTC₄). The inhibitory effect of the test compounds was measured by quantifying the reduction in LTB₄ and LTC₄ levels in the supernatant, from which the IC₅₀ values were calculated.
  • Histamine-Induced Contraction of Isolated Guinea-Pig Trachea: A section of guinea-pig trachea was suspended in an organ bath containing a physiological salt solution. Contractions were induced by administering histamine. The test compounds were added to the bath to determine their ability to antagonize the histamine-induced contraction, and the pD₂ values were calculated from the resulting concentration-response curves. The antagonism was reported to be non-competitive [1].
  • In Vivo Models in Actively Sensitized Guinea-Pigs:
    • Late Asthmatic Response: Guinea pigs were actively sensitized and challenged with an antigen to induce a late asthmatic response. The test compounds were administered orally, and their effect on the increase of leukotriene levels in the lungs was measured.
    • Histamine-Induced Bronchoconstriction: Guinea pigs were administered histamine to induce bronchoconstriction. The protective effect of orally administered test compounds against this response was measured.

Understanding Therapeutic Index

While a precise therapeutic index for this compound is not available in the provided literature, the concept is crucial for drug development.

  • Definition: The therapeutic index (TI) is a quantitative measurement of a drug's relative safety. It compares the dose (or exposure) that causes toxic effects to the dose that produces the desired therapeutic effect [2].
  • Key Calculations:
    • Safety-based TI: ( TI_{safety} = \frac{LD_{50}}{ED_{50}} ) (LD₅₀ = median lethal dose; ED₅₀ = median effective dose). A higher value indicates a wider safety margin [2].
    • Efficacy-based TI / Protective Index: ( \text{Protective Index} = \frac{TD_{50}}{ED_{50}} ) (TD₅₀ = median toxic dose). This is often more relevant, as toxicity occurs at doses far below lethality. A higher protective index is desirable [2].
  • Application to this compound: The data shows this compound has a long duration of action (effects lasting over 16-24 hours) and its effects were neither tachyphylactic nor cumulative upon repeated dosing [1]. This pharmacological profile is favorable, but without specific TD₅₀ and ED₅₀ values from the same toxicology studies, a formal TI cannot be calculated from the available information.

Dual Mechanism of Action

This compound exhibits a dual mechanism by targeting two key pathways in the inflammatory response, as illustrated in the diagram below.

G Allergen Allergen ImmuneCell Immune Cell (e.g., Mast Cell) Allergen->ImmuneCell HistamineRelease Histamine Release ImmuneCell->HistamineRelease ArachidonicAcid Arachidonic Acid ImmuneCell->ArachidonicAcid H1Receptor H1 Receptor (on Target Tissues) HistamineRelease->H1Receptor Leukotrienes Synthesis of Leukotrienes (LTB₄, LTC₄) ArachidonicAcid->Leukotrienes 5-Lipoxygenase Pathway Bronchoconstriction Bronchoconstriction & Inflammation Leukotrienes->Bronchoconstriction H1Receptor->Bronchoconstriction LinetastineL This compound LinetastineL->Leukotrienes    Inhibits LinetastineH This compound LinetastineH->H1Receptor    Inhibits

The diagram illustrates the core mechanisms identified in the research [1]:

  • Inhibition of 5-Lipoxygenase (5-LOX) Pathway: this compound and its metabolite TMK777 directly inhibit the enzyme 5-lipoxygenase, reducing the synthesis of pro-inflammatory leukotrienes (LTB₄ and LTC₄) from arachidonic acid.
  • Histamine Receptor Antagonism: this compound acts as a non-competitive antagonist of the histamine H1 receptor, blocking the effects of released histamine.

Conclusion for Researchers

Based on the available data, this compound demonstrates a potent dual mechanism that differentiates it from azelastine. Its strong 5-lipoxygenase inhibitory activity, combined with antihistamine effects and a long duration of action, made it a candidate for investigating conditions like asthma and atherosclerosis [1] [3] [4]. However, its development was discontinued [3].

For a complete safety assessment, proprietary toxicology studies from the developing company (Terumo/Yamanouchi) would be required to calculate a formal therapeutic index. The provided experimental data, however, offers a robust basis for understanding its core pharmacological profile and comparative potency.

References

linetastine cross-species efficacy validation

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Available Experimental Data

The table below summarizes the key in vitro and in vivo findings on linetastine's efficacy from the identified research:

Model System Experimental Readout This compound Efficacy Comparative Agent (Azelastine) Citation
In Vitro: Human Leukocytes Inhibition of LTB4 Release (IC₅₀) 1.2 x 10⁻⁷ mol/L > 1 x 10⁻⁵ mol/L [1]
Inhibition of LTC4 Release (IC₅₀) 1.5 x 10⁻⁷ mol/L > 1 x 10⁻⁵ mol/L [1]
In Vivo: Guinea Pigs Inhibition of Leukotriene Production (Lung) 1-10 mg/kg (p.o.) 10 mg/kg (No effect) [1]
Inhibition of Histamine-induced Bronchoconstriction 1-10 mg/kg (p.o.) 0.32 mg/kg (p.o.) [1]
Ex Vivo: Guinea Pig Trachea Inhibition of Histamine-induced Contraction (pD₂) 7.28 (Non-competitive) 8.07 (Non-competitive) [1]

Detailed Experimental Protocols

The quantitative data in the table above was generated using the following key experimental methodologies:

  • Calcium Ionophore-stimulated Human Leukocytes: Human leukocytes were stimulated with a calcium ionophore to induce the production of leukotrienes. The inhibitory activity of this compound and its active metabolite (TMK777) was measured by quantifying the reduction in leukotriene B4 (LTB4) and C4 (LTC4) levels released into the medium, from which the half-maximal inhibitory concentration (IC₅₀) was calculated [1].
  • Actively Sensitized Guinea-pig Asthma Model: Guinea pigs were actively sensitized to an antigen. The animals were then challenged with the antigen to induce a late asthmatic response. This compound was administered orally, and its effect was assessed by measuring the inhibition of increased respiratory resistance and the reduction in leukotriene B4 and C4 production in the lung tissue [1].
  • Isolated Guinea-pig Trachea: A section of guinea pig trachea was suspended in an organ bath. The tissue was contracted by administering histamine. The ability of this compound to antagonize this contraction was measured, and the pD₂ value (the negative logarithm of the molar concentration of an antagonist that causes a 2-fold shift in the agonist dose-response curve) was determined, indicating a non-competitive antagonism [1].
  • Histamine-induced Bronchoconstriction in Guinea Pigs: Conscious guinea pigs were placed in a chamber and exposed to histamine aerosol, which induces bronchoconstriction. The protective effect of orally administered this compound was evaluated by measuring the prolongation of the preconvulsive time [1].

Mechanism of Action and Development Status

To help visualize the dual mechanism of action of this compound and its context in drug development, the following diagram summarizes the key information.

G cluster_mechanism Dual Pharmacological Action This compound This compound H1Receptor H1 Receptor This compound->H1Receptor Non-competitive Antagonist LOXPathway 5-Lipoxygenase (5-LOX) Pathway This compound->LOXPathway Inhibitor Histamine Histamine Histamine->H1Receptor HistamineEffect Bronchoconstriction H1Receptor->HistamineEffect TherapeuticEffect Anti-asthmatic & Anti-allergic Effects HistamineEffect->TherapeuticEffect CalciumSignal Calcium Influx CalciumSignal->LOXPathway Leukotrienes Leukotriene B4/C4 Production Leukotrienes->TherapeuticEffect LOXPathway->Leukotrienes

The diagram illustrates this compound's dual mechanism, which involves:

  • 5-Lipoxygenase (5-LOX) Inhibition: this compound and its metabolite directly inhibit the 5-LOX enzyme, reducing the production of pro-inflammatory leukotrienes (LTB4, LTC4) from calcium ionophore-stimulated cells [1] [2].
  • Histamine H1-Receptor Antagonism: It acts as a non-competitive antagonist at the histamine H1 receptor, thereby inhibiting histamine-induced bronchoconstriction [1].

Regarding its development status, public sources indicate that this compound (also known as TMK 688) has been discontinued from clinical development. It was previously investigated for conditions like asthma, allergic rhinitis, and peptic ulcers but did not advance to the market [3].

Interpretation and Research Considerations

  • Limited Cross-Species Data: The available data primarily validates efficacy in guinea pigs for in vivo models and human cells for in vitro models. True cross-species comparison with other standard preclinical species like mice, rats, or non-human primates is not available in the search results.
  • Modern Cross-Species Approaches: For your own research or guide, you could consider methodologies from contemporary studies. For instance, using advanced in vitro models like primary kidney proximal tubule cells from human, rat, and dog can provide robust, mechanistic data on drug handling and potential efficacy across species [4].

References

×

XLogP3

6.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

584.28863700 g/mol

Monoisotopic Mass

584.28863700 g/mol

Heavy Atom Count

43

UNII

7U248Z56LA

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dioxygenases [EC:1.13.11.-]
ALOX5 [HSA:240] [KO:K00461]

Other CAS

159776-68-8

Wikipedia

Linetastine

Dates

Last modified: 07-17-2023

Explore Compound Types